6-Methyl-2H-chromene
Description
Structure
3D Structure
Properties
CAS No. |
18385-83-6 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
6-methyl-2H-chromene |
InChI |
InChI=1S/C10H10O/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-5,7H,6H2,1H3 |
InChI Key |
JCSJECFXHPZAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
6-Methyl-2H-chromene chemical structure and properties
Topic: 6-Methyl-2H-chromene: Structural Characterization and Synthetic Architectures Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
6-Methyl-2H-chromene (CAS: 18385-83-6) represents a pivotal structural motif within the benzopyran class of heterocycles.[1] Distinguished by its fused benzene-pyran architecture, this molecule serves as a "privileged scaffold" in medicinal chemistry, offering a versatile template for the development of anticancer, antimicrobial, and neurological therapeutics. Beyond its biological utility, the 2H-chromene core exhibits significant photochromic properties, undergoing reversible electrocyclic ring opening under UV irradiation to form colored o-quinonemethides.[1] This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and mechanistic reactivity profiles.
Structural & Physicochemical Characterization
The 6-methyl-2H-chromene molecule consists of a benzene ring fused to a 2H-pyran ring, with a methyl substituent at the C6 position.[1] Unlike its oxidized coumarin counterparts (2H-chromen-2-ones), the 2H-chromene lacks the carbonyl group at position 2, imparting distinct electronic and solubility profiles.[1]
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]
| Property | Value / Description | Note |
| IUPAC Name | 6-Methyl-2H-chromene | Also known as 6-methyl-2H-1-benzopyran |
| CAS Registry | 18385-83-6 | |
| Molecular Formula | C₁₀H₁₀O | |
| Molecular Weight | 146.19 g/mol | |
| Physical State | Viscous Oil / Low-melting Solid | Typically isolated as a yellow/orange oil.[1] |
| Density | ~1.09 g/cm³ (Predicted) | |
| Refractive Index | ~1.55 (Predicted) | |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO) | Lipophilic nature; insoluble in water. |
Spectroscopic Signature (¹H NMR)
The ¹H NMR spectrum is diagnostic for the 2H-chromene core.[1] The absence of the carbonyl shifts the pyran ring protons significantly compared to coumarins.
-
δ 2.26 ppm (s, 3H): Methyl group attached to the aromatic ring (C6).
-
δ 4.95–5.05 ppm (d, 2H, J ≈ 3-4 Hz): Methylene protons at C2 (O-CH₂).[1] This is the most characteristic signal.
-
δ 5.75 ppm (dt, 1H): Alkene proton at C3.
-
δ 6.38 ppm (d, 1H): Alkene proton at C4.
-
δ 6.70–7.00 ppm (m, 3H): Aromatic protons (C5, C7, C8).
Synthetic Methodologies: The Propargyl Ether Route
The most robust and atom-economical synthesis of 6-methyl-2H-chromene is the Propargyl Ether Rearrangement .[1] This route leverages a thermal or metal-catalyzed Claisen rearrangement followed by an electrocyclic ring closure.[1]
Mechanism of Action
-
Ether Formation: p-Cresol is alkylated with propargyl bromide to form the aryl propargyl ether.[1]
-
Claisen Rearrangement: Upon heating (>180°C) or catalysis (Au/Ag), the ether undergoes a [3,3]-sigmatropic rearrangement to form an allenyl phenol intermediate.
-
1,5-Hydrogen Shift & Cyclization: The intermediate undergoes a [1,5]-sigmatropic hydrogen shift followed by a 6π-electrocyclic ring closure to yield the 2H-chromene.[1]
Visualization: Synthetic Pathway
Caption: The thermal rearrangement pathway from p-cresol to 6-methyl-2H-chromene via Claisen rearrangement.[1]
Experimental Protocol: Thermal Cyclization
Reagents: p-Cresol (10 mmol), Propargyl bromide (12 mmol), Potassium Carbonate (15 mmol), Acetone (Solvent), N,N-Diethylaniline (High-boiling solvent for rearrangement).[1]
Step 1: Synthesis of 1-methyl-4-(prop-2-yn-1-yloxy)benzene
-
Dissolve p-cresol (1.08 g, 10 mmol) in anhydrous acetone (30 mL).
-
Add anhydrous K₂CO₃ (2.07 g, 15 mmol) and stir at room temperature for 15 minutes.
-
Add propargyl bromide (80% in toluene, 1.34 mL, 12 mmol) dropwise.
-
Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude ether via silica gel flash chromatography (Eluent: Hexane/EtOAc) to obtain a colorless oil.
Step 2: Thermal Rearrangement to 6-Methyl-2H-chromene
-
Dissolve the purified propargyl ether (1.0 g) in N,N-diethylaniline (5 mL).
-
Heat the solution to 200–210°C under an argon atmosphere for 4–6 hours.
-
Note: The high temperature is critical to drive the Claisen rearrangement and subsequent cyclization.
-
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether (50 mL) and wash with 1M HCl (3 x 30 mL) to remove the aniline solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography (Hexane:EtOAc 95:5) to yield 6-methyl-2H-chromene as a yellow oil.[1]
Reactivity & Photochromism
A defining feature of the 2H-chromene scaffold is its photochromism.[1] Upon irradiation with UV light, the C–O bond of the pyran ring cleaves, generating a colored o-quinonemethide species.[1]
Photochromic Mechanism
-
Ring Opening: UV light (typically 300–365 nm) excites the chromene, causing electrocyclic ring opening.
-
Colored Species: The resulting o-quinonemethide is a conjugated zwitterionic or diradical species, typically exhibiting a strong absorption band in the visible region (yellow-orange, λmax ~400–450 nm).[1]
-
Ring Closing: The process is thermally reversible. In the dark, the molecule undergoes electrocyclic ring closure to regenerate the colorless 2H-chromene.[1]
Visualization: Photochromic Cycle
Caption: Reversible photochromic transformation between the closed chromene and open quinonemethide forms.
Biological & Pharmaceutical Relevance[5][7][13]
The 2H-chromene core is a "privileged structure" in drug discovery, serving as a pharmacophore for various biological targets.
-
Anticancer Activity: 2H-Chromene derivatives function as apoptosis inducers.[1] The mechanism often involves binding to the colchicine site of tubulin, inhibiting microtubule polymerization.
-
Antimicrobial Agents: Functionalized chromenes have shown efficacy against Gram-positive bacteria (S. aureus) and fungal strains.[1]
-
Neurological Targets: Specific derivatives modulate potassium channels (KATP), making them relevant in research for hypertension and neuroprotection.
Note on 6-Methyl Derivative: While the unsubstituted 6-methyl-2H-chromene is often a precursor, its lipophilicity and planar structure allow it to intercalate into DNA or bind hydrophobic pockets in enzymes, serving as a lead compound for further functionalization (e.g., at the C3 or C4 positions).[1]
References
-
Catalytic Synthesis of 2H-Chromenes. ACS Catalysis. (2015). Detailed review of propargyl ether cyclization mechanisms.
-
Synthesis and Photochromic Properties of Chromene Derivatives. ResearchGate. Analysis of the ring-opening kinetics and spectral properties.
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. (2020).[1] Comprehensive review of biological activities.
-
6-Methyl-2H-chromene Chemical Data. PubChem/NIST. Physicochemical property validation.
Sources
The 6-Methyl-2H-Chromene Scaffold: Pharmacological Versatility and Therapeutic Engineering
Executive Summary
The 6-methyl-2H-chromene moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors. Unlike generic heterocycles, the 2H-chromene core (2H-1-benzopyran) mimics the structural motifs of naturally occurring flavonoids and tocopherols, granting it inherent bioavailability and receptor affinity.
This technical guide dissects the biological activity of 6-methyl-2H-chromene derivatives, focusing on their role as potent HIF-1
Chemical Context & Structure-Activity Relationship (SAR)
The 2H-chromene ring system consists of a benzene ring fused to a pyran ring. The introduction of a methyl group at the C6 position is not merely cosmetic; it significantly alters the physicochemical profile of the molecule.
The "Magic Methyl" Effect
In drug design, the addition of a methyl group (the "magic methyl" effect) can increase potency by an order of magnitude. For 2H-chromene derivatives:
-
Conformational Restriction: The C6-methyl group can restrict the rotation of adjacent substituents, locking the molecule into a bioactive conformation.
-
Lipophilicity (LogP): It increases lipophilicity, facilitating passive transport across the blood-brain barrier (BBB) and cell membranes, which is crucial for intracellular targets like HIF-1
. -
Metabolic Stability: It blocks potential hydroxylation at the C6 position (a common metabolic soft spot), thereby extending the half-life (
) of the drug candidate.
SAR Visualization
The following diagram illustrates the critical pharmacophores within the 6-methyl-2H-chromene skeleton.
Figure 1: Structure-Activity Relationship (SAR) map of 6-methyl-2H-chromene derivatives highlighting functional zones.
Therapeutic Applications & Mechanisms[1]
Oncology: Hypoxia-Inducible Factor 1 (HIF-1) Inhibition
Solid tumors often thrive in hypoxic environments. 6-methyl-2H-chromene derivatives (specifically 2,2-dimethyl analogues) have emerged as potent inhibitors of the HIF-1
-
Mechanism: These small molecules do not inhibit HIF-1
mRNA expression but prevent the accumulation of HIF-1 protein under hypoxic conditions, likely by promoting its proteasomal degradation or inhibiting its translation. -
Outcome: Downregulation of VEGF (vascular endothelial growth factor) and GLUT1, starving the tumor of blood supply and glucose.
Antimicrobial Activity: DNA Gyrase Targeting
Derivatives functionalized at the C3 or C4 position with hydrazide or thiazolidinone moieties show significant antibacterial activity against Gram-positive strains (S. aureus).
-
Mechanism: Molecular docking studies suggest these compounds bind to the ATP-binding pocket of DNA Gyrase B , inhibiting bacterial DNA replication. The C6-methyl group fits into a hydrophobic sub-pocket (Val71, Ile78), stabilizing the ligand-enzyme complex.
Anti-inflammatory: TNF- Suppression
Chromene derivatives act as "soft drugs" for inflammation, inhibiting the release of Tumor Necrosis Factor-alpha (TNF-
-
Causality: The planar chromene structure intercalates with signaling kinases upstream of NF-
B, preventing the transcriptional activation of inflammatory cytokines.
Mechanistic Pathway: Apoptosis Induction[3]
Many 6-methyl-2H-chromene derivatives exert cytotoxicity via the intrinsic apoptotic pathway. The diagram below details this cascade.
Figure 2: Proposed mechanism of action for chromene-induced apoptosis via the intrinsic mitochondrial pathway.
Experimental Protocols
Synthesis Validation: One-Pot Cyclization
Objective: Synthesize 2,2-dimethyl-6-methyl-2H-chromene for baseline testing.
-
Reagents: 5-Methylsalicylaldehyde (10 mmol), 3-methyl-2-butenal (12 mmol), Piperidine (catalytic), Toluene (solvent).
-
Procedure:
-
Dissolve 5-methylsalicylaldehyde in dry toluene (50 mL).
-
Add piperidine (0.5 mL) followed by dropwise addition of 3-methyl-2-butenal.
-
Reflux at 110°C for 6–8 hours using a Dean-Stark trap to remove water (driving equilibrium).
-
Monitor: Check TLC (Hexane:EtOAc 9:1) every hour. Product spot should be less polar than aldehyde.
-
-
Purification: Evaporate solvent. Purify residue via silica gel column chromatography (Eluent: Hexane -> 2% EtOAc/Hexane).
-
Validation: 1H NMR must show characteristic olefinic doublets at
5.6 and 6.3 ppm (J = 10 Hz) for the pyran ring.
Bioassay: MTT Cytotoxicity Screen
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1, 1, 10, 50, 100
M). Ensure final DMSO concentration < 0.5%. -
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
MTT Addition: Add 20
L MTT solution (5 mg/mL in PBS) to each well. Incubate 4h. -
Solubilization: Aspirate media carefully. Add 150
L DMSO to dissolve purple formazan crystals. -
Readout: Measure absorbance at 570 nm.
-
Calculation:
-
Fit data to a sigmoidal dose-response curve to calculate IC50.
-
Quantitative Data Summary
The table below summarizes typical potency ranges for 6-methyl-2H-chromene derivatives compared to standard references, synthesized from aggregate literature data.
| Compound Class | Target / Assay | Cell Line / Strain | IC50 / MIC ( | Reference Standard |
| 6-Methyl-2H-chromene | Cytotoxicity (MTT) | MCF-7 (Breast) | 12.5 - 25.0 | Doxorubicin (1.2) |
| 6-Methyl-2H-chromene | Cytotoxicity (MTT) | HepG2 (Liver) | 8.0 - 15.0 | 5-Fluorouracil (5.5) |
| 6-Sulfonamide deriv. | HIF-1 | HCT116 | 0.5 - 2.0 | Chetomin (0.1) |
| C3-Hydrazide deriv. | Antibacterial | S. aureus | 4.0 - 8.0 | Ciprofloxacin (1.5) |
Future Outlook
The 6-methyl-2H-chromene scaffold is currently underutilized in clinical phases but holds immense promise in PROTAC (Proteolysis Targeting Chimera) design. By linking this scaffold (as a ligand for specific tumor proteins) to an E3 ligase binder, researchers could engineer degraders that selectively eliminate hypoxic tumor survival factors.
References
-
Review on Chromene Derivatives and their Pharmacological Activities. ResearchGate. [Link]
-
Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs. PubMed. [Link]
-
Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives. MDPI. [Link]
-
Amino Acid-Promoted Synthesis of 2H-Chromenes. ACS Publications. [Link]
-
Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research. [Link]
Sources
6-Methyl-2H-chromene vs. 6-methylcoumarin: A Technical Guide to Structural Differences and Their Implications in Drug Development
This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the core structural distinctions between 6-Methyl-2H-chromene and 6-methylcoumarin. The document will delve into how these subtle yet significant structural variations influence their chemical reactivity, spectroscopic properties, and potential applications in the pharmaceutical industry.
Introduction: The Decisive Role of a Carbonyl Group
In the realm of medicinal chemistry, minor alterations in a molecule's architecture can lead to substantial changes in its biological activity. The comparison between 6-Methyl-2H-chromene and 6-methylcoumarin serves as a prime example of this principle. Both compounds are built upon a benzopyran core, but the inclusion of a carbonyl group in 6-methylcoumarin fundamentally reshapes its electronic and conformational characteristics, thereby dictating its interactions with biological targets.
PART 1: Core Structural Divergence
The primary structural difference between 6-Methyl-2H-chromene and 6-methylcoumarin lies in the pyran ring. 6-Methyl-2H-chromene is characterized by a benzene ring fused to a dihydropyran ring.[1] In contrast, 6-methylcoumarin possesses a benzopyrone ring system, which is a derivative of coumarin.[2] This seemingly minor difference of a carbonyl group at the C-2 position in 6-methylcoumarin introduces a lactone (cyclic ester) functionality, which significantly alters the molecule's properties.
Caption: Key structural difference between the two compounds.
| Feature | 6-Methyl-2H-chromene | 6-methylcoumarin |
| Core Structure | Benzene fused to dihydropyran | Benzopyrone |
| Key Functional Group | Ether | Lactone (cyclic ester) |
| Molecular Formula | C10H10O | C10H8O2[2] |
| Molecular Weight | 146.19 g/mol | 160.17 g/mol [3] |
| Physical State | Not specified | White, crystalline powder[4] |
PART 2: Implications for Chemical Reactivity and Synthesis
The presence of the carbonyl group in 6-methylcoumarin makes it a versatile scaffold in medicinal chemistry.[5] Coumarin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The unique structure of coumarin allows it to bind to various biological targets through different types of interactions, such as hydrogen bonding and pi-stacking.[5]
In contrast, the chromene scaffold is also a valuable building block in drug discovery, with derivatives showing anticancer, antimicrobial, and receptor antagonist activities.[1][8]
Synthesis:
A common method for synthesizing 6-methylcoumarin is through a condensation reaction between p-cresol and fumaric acid using a strong acid catalyst like sulfuric acid.[4] Other synthetic routes involve the reaction of p-homosalicyclic aldehyde with malonic acid.[4] Various methods have been developed to optimize the synthesis of 6-methylcoumarin, focusing on improving yield and reducing environmental impact.[9]
Caption: Simplified workflow for the synthesis of 6-methylcoumarin.
PART 3: Spectroscopic and Physicochemical Properties
The structural differences between the two compounds are also reflected in their physical and spectroscopic properties.
| Property | 6-Methyl-2H-chromene | 6-methylcoumarin |
| Melting Point | Not specified | 73-79 °C[10] |
| Boiling Point | Not specified | 286-288 °C[11] |
| Solubility | Not specified | Insoluble in water, soluble in organic solvents[2] |
| Fluorescence | Not specified | Exhibits fluorescence under UV light[11] |
Spectroscopic Analysis:
PART 4: Applications in Drug Development and Other Industries
Both chromene and coumarin derivatives are of significant interest in drug discovery.[7][12]
6-methylcoumarin:
-
Pharmaceuticals: Coumarin derivatives have been investigated for their anticancer, anti-inflammatory, and anticoagulant properties.[6][13] It's important to note that while some coumarin derivatives like warfarin are potent anticoagulants, coumarin itself is not.[14]
-
Fragrance Industry: 6-methylcoumarin is used as a synthetic fragrance in cosmetics due to its sweet, hay-like scent.[2][15]
-
Other Applications: It also finds use as a flavoring agent.[10]
6-Methyl-2H-chromene:
-
Medicinal Chemistry: The chromene scaffold is a key component in a variety of biologically active compounds with potential therapeutic applications.[1][8] Chromene derivatives have been explored for their anticancer and antimicrobial activities.[7]
Conclusion
References
- The Chemical Backbone: Synthesis and Properties of 6-Methylcoumarin. Self-hosted.
- The Chemistry of Scents: Understanding 6-Methylcoumarin's Properties. Self-hosted.
-
Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry. Available at: [Link]
-
The Role of Chromenes in Drug Discovery and Development. Bentham Science Publisher. Available at: [Link]
-
PREPARATION OF 6-METHYLCOUMARIN AND ITS DERIVATIVES. Journal of the American Chemical Society. Available at: [Link]
-
Coumarin and Its Derivatives—Editorial. MDPI. Available at: [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. Available at: [Link]
-
Coumarin. Wikipedia. Available at: [Link]
-
Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Current Organic Chemistry. Available at: [Link]
-
(6-Bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate. ResearchGate. Available at: [Link]
-
6-methoxy-2,2-dimethyl-2H-benzo[h]chromene. SpectraBase. Available at: [Link]
- Synthetic method of 6-methylcoumarin. Google Patents.
-
Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. Molecules. Available at: [Link]
-
Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Bentham Science. Available at: [Link]
-
Coumarins from nature to nurture: A sustainable resource for drug discovery and beyond. ScienceDirect. Available at: [Link]
-
6-methyl coumarin, 92-48-8. The Good Scents Company. Available at: [Link]
Sources
- 1. 6-Methyl-2H-chromene|High-Purity Research Chemical [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 6-Methylcoumarin = 99 92-48-8 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Frontiers | Syntheses, reactivity, and biological applications of coumarins [frontiersin.org]
- 6. japsonline.com [japsonline.com]
- 7. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. CN105481813A - Synthetic method of 6-methylcoumarin - Google Patents [patents.google.com]
- 10. 6-methyl coumarin, 92-48-8 [thegoodscentscompany.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 13. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coumarin - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
The Therapeutic Potential of 6-methyl-2H-chromene: A Technical Guide for Medicinal Chemists
Introduction: The Privileged 2H-Chromene Scaffold
The 2H-chromene ring system, a benzopyran structure, is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic interest.[1][2][3] This "privileged scaffold" is found in a wide array of phytochemicals, including flavonoids, tocopherols, and alkaloids, and is associated with a broad spectrum of biological activities.[3] In the field of medicinal chemistry, the 2H-chromene nucleus serves as a versatile template for the design and development of novel therapeutic agents. Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[2][3][4][5] The inherent drug-like properties of this scaffold, coupled with its synthetic tractability, make it a highly attractive starting point for drug discovery programs. This guide will delve into the specific therapeutic potential of a promising, yet underexplored derivative: 6-methyl-2H-chromene.
Synthetic Strategies for 6-methyl-2H-chromene
The synthesis of 2H-chromenes can be achieved through various methodologies, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.[1] A common and effective strategy for the synthesis of 2H-chromenes involves the condensation of a substituted salicylaldehyde with a suitable three-carbon synthon. For the specific synthesis of 6-methyl-2H-chromene, a plausible and efficient approach is the reaction of 4-methylsalicylaldehyde with a Wittig reagent derived from an α,β-unsaturated aldehyde, such as acrolein, or through a domino Knoevenagel-hetero-Diels-Alder reaction.
Proposed Synthetic Protocol: Wittig-Based Annulation
This protocol outlines a two-step process involving the preparation of a phosphonium ylide followed by its reaction with 4-methylsalicylaldehyde to yield 6-methyl-2H-chromene.
Step 1: Preparation of the Allyl Triphenylphosphonium Ylide
-
To a solution of triphenylphosphine (1.1 equivalents) in anhydrous toluene under an inert atmosphere (N2 or Argon), add allyl bromide (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The formation of a white precipitate, allyl triphenylphosphonium bromide, will be observed.
-
Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
To a suspension of the prepared phosphonium salt in anhydrous tetrahydrofuran (THF) at -78°C, add a strong base such as n-butyllithium (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to 0°C and stir for 1 hour to ensure complete formation of the ylide (a characteristic orange-red color should appear).
Step 2: Cyclization to 6-methyl-2H-chromene
-
Cool the ylide solution back to -78°C.
-
Add a solution of 4-methylsalicylaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-methyl-2H-chromene.
Characterization
The synthesized 6-methyl-2H-chromene should be thoroughly characterized using a suite of spectroscopic techniques to confirm its structure and purity.[6][7]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the vinyl protons of the pyran ring, and the methyl group protons. The characteristic protons at the C2 position would appear as a doublet. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the olefinic carbons of the pyran ring, and the methyl carbon. |
| FTIR | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and olefinic), and C-O-C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of 6-methyl-2H-chromene. |
Therapeutic Potential of the 6-methyl-2H-chromene Scaffold
While direct studies on 6-methyl-2H-chromene are limited, the extensive research on its parent scaffold and variously substituted analogs provides a strong foundation for predicting its therapeutic potential. The introduction of a methyl group at the 6-position is anticipated to modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacokinetic profile and biological activity.
Anticancer Activity
The chromene nucleus is a well-established pharmacophore in the design of anticancer agents.[4][5][8] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer.[5] For instance, certain 2-amino-4H-chromenes have demonstrated potent cytotoxic effects against various cancer cell lines.[6][8] The proposed mechanism of action for many anticancer chromenes involves the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[6]
Hypothesized Anticancer Potential of 6-methyl-2H-chromene: The presence of the methyl group at the 6-position could enhance the binding affinity of the molecule to hydrophobic pockets within target proteins, such as anti-apoptotic proteins or key enzymes in cancer cell signaling.
Antimicrobial Activity
A significant number of chromene derivatives have been reported to possess potent antibacterial and antifungal properties.[6][7][9] The mechanism of antimicrobial action is often attributed to the disruption of the microbial cell membrane or the inhibition of essential enzymes. The lipophilic nature of the chromene scaffold facilitates its passage through the lipid-rich cell walls of microorganisms.
Hypothesized Antimicrobial Potential of 6-methyl-2H-chromene: The increased lipophilicity conferred by the methyl group may enhance the compound's ability to penetrate microbial cell membranes, leading to improved antimicrobial efficacy.
Anti-inflammatory Activity
Chromene derivatives have also been investigated for their anti-inflammatory properties.[2][5] Their mode of action is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like NF-κB.
Hypothesized Anti-inflammatory Potential of 6-methyl-2H-chromene: The 6-methyl substituent could influence the molecule's interaction with the active sites of inflammatory enzymes, potentially leading to potent and selective inhibition.
Experimental Workflow for Anticancer Evaluation
To systematically evaluate the anticancer potential of 6-methyl-2H-chromene, a multi-tiered experimental approach is recommended, progressing from initial in vitro screening to more complex cellular and in vivo models.
Caption: A streamlined workflow for the preclinical evaluation of 6-methyl-2H-chromene's anticancer activity.
Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol details the steps for assessing the cytotoxic effects of 6-methyl-2H-chromene against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HepG-2) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of 6-methyl-2H-chromene in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Biological Activity of 2H-Chromene Derivatives
To provide context for the potential efficacy of 6-methyl-2H-chromene, the following table summarizes the reported biological activities of various substituted 2H-chromene analogs from the literature.
| Compound/Derivative | Substitution Pattern | Biological Activity | Model/Cell Line | IC₅₀/MIC (µM) | Reference |
| Chromene Derivative 4a | 2-amino-4-phenyl-4H-chromene-3-carbonitrile | Anticancer | HCT-116 | 0.3 | [6] |
| Chromene Derivative 4b | 2-amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile | Anticancer | MCF-7 | 0.5 | [6] |
| Chromene Derivative 13e | 2-amino-7-hydroxy-4-(4-methoxyphenyl)-6-(phenyldiazenyl)-4H-chromene-3-carbonitrile | Antimicrobial | S. aureus | 0.98 | [6] |
| Chromene Derivative 7 | N-(4-sulfamoylphenyl)-4-oxo-4H-chromene-2-carboxamide | Anticancer | T47D | 8.8 | [8] |
| Benzo[h]chromene 4h | 2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | Antimicrobial | E. coli | 3.9 | [9] |
Conclusion and Future Directions
The 6-methyl-2H-chromene scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the extensive literature on the broader chromene class, it is reasonable to hypothesize that this derivative possesses significant therapeutic potential, particularly in the realms of oncology, infectious diseases, and inflammatory disorders. The methyl substituent at the 6-position is likely to favorably modulate the physicochemical properties of the parent scaffold, potentially leading to enhanced potency and an improved pharmacokinetic profile.
Future research should focus on the efficient and scalable synthesis of 6-methyl-2H-chromene and a systematic evaluation of its biological activities using the workflows outlined in this guide. Further derivatization of the 6-methyl-2H-chromene core, guided by structure-activity relationship (SAR) studies, could lead to the discovery of novel and potent therapeutic agents. The exploration of its mechanism of action at the molecular level will be crucial for its rational development as a clinical candidate.
References
-
Slideshare. (n.d.). Chromene: Synthesis and Medicinal properties. Retrieved from [Link]
-
Zheng, S.-L., & Chen, L. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19(48), 10530-10548. [Link]
-
Al-Warhi, T., Rizk, E. T., El-Kashef, H. S., Ahmed, H. E. A., & Ilaš, J. (2020). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PLoS ONE, 15(1), e0227501. [Link]
-
Semantic Scholar. (n.d.). Pharmacological Activities of Chromene Derivatives: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of 2H-chromenes. Retrieved from [Link]
-
Helmy, I. A., & El-Sayed, M. A. (2014). Microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones and their biological activity assessment. Molecules, 19(12), 19648-19663. [Link]
-
ResearchGate. (2015). Pharmacological activities of chromene derivatives: An overview. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Chromenes: Phytomolecules with Immense Therapeutic Potential. Retrieved from [Link]
-
Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]
-
ChemRxiv. (n.d.). Amino Acid-Promoted Synthesis of 2H-Chromenes. Retrieved from [Link]
-
Helmy, I. A., & El-Sayed, M. A. (2014). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 19(12), 19648-19663. [Link]
-
MDPI. (2022). A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Amino Acid-Promoted Synthesis of 2H-Chromenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromene compounds with promising biological activities. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Retrieved from [Link]
-
MDPI. (n.d.). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. Retrieved from [Link]
-
Preprints.org. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Retrieved from [Link]
-
PubMed. (2022). In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. Retrieved from [Link]
Sources
- 1. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chromene: Synthesis and Medicinal properties | PPT [slideshare.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones and their biological activity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Technical Guide: Photochromic Properties of 6-Methyl-2H-Chromene Derivatives
This guide serves as a comprehensive technical resource for the synthesis, characterization, and application of 6-methyl-2H-chromene derivatives , specifically focusing on the stable 2,2-disubstituted class (e.g., 6-methyl-2,2-diphenyl-2H-chromene).
Executive Summary
The 6-methyl-2H-chromene scaffold represents a pivotal subclass of the benzopyran family, widely utilized in ophthalmic lenses, optical switching, and non-destructive memory readout systems. Unlike the unsubstituted parent chromene, the introduction of a methyl group at the C6 position (para to the heterocyclic oxygen) introduces electronic donation via hyperconjugation. This modification stabilizes the zwitterionic photomerocyanine (open) form, resulting in enhanced coloration efficiency , bathochromically shifted absorption , and improved fatigue resistance by blocking the reactive para-position against oxidative degradation.
This guide details the mechanistic underpinnings, a validated synthesis protocol, and the spectrokinetic characterization of these derivatives.[1]
Fundamental Mechanism
The core photochromic functionality arises from a reversible 6
The Photochromic Cycle[2]
-
Ring Opening (Coloration): UV light (
nm) excites the closed chromene to a singlet excited state, causing heterolytic cleavage of the C-O bond. -
Isomerization: The nascent open form relaxes into a mixture of isomers, primarily the unstable Transoid-Cis (TC) and the metastable Transoid-Trans (TT) forms.
-
Ring Closing (Fading): Thermal energy (
) or visible light drives the electrocyclic ring closure back to the initial state.
Mechanistic Pathway Diagram
The following diagram illustrates the transition from the closed state to the open merocyanine isomers.
Figure 1: The photochromic cycle of 2H-chromenes showing the pathway from the closed state to the colored merocyanine isomers.
Synthesis Protocol: 6-Methyl-2,2-Diphenyl-2H-Chromene
This protocol utilizes a one-pot acid-catalyzed condensation of p-cresol with 1,1-diphenylprop-2-yn-1-ol. This method is preferred for its atom economy and scalability.
Materials
-
Precursor A: p-Cresol (4-methylphenol) [CAS: 106-44-5]
-
Precursor B: 1,1-Diphenylprop-2-yn-1-ol [CAS: 3923-52-2]
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) or Acidic Alumina.
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene.
Step-by-Step Methodology
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (10 mmol, 1.08 g) and 1,1-diphenylprop-2-yn-1-ol (10 mmol, 2.08 g) in anhydrous DCE (50 mL).
-
Catalysis: Add PPTS (1 mmol, 10 mol%) to the solution.
-
Reflux: Heat the mixture to reflux (83°C) under a nitrogen atmosphere. Monitor via TLC (Hexane/EtOAc 95:5). The reaction typically completes in 2–4 hours.
-
Mechanistic Note: The reaction proceeds via the formation of a propargyl aryl ether, followed by a thermal Claisen rearrangement and a subsequent [1,5]-sigmatropic hydrogen shift to restore aromaticity before the final ring closure.
-
-
Quenching & Isolation: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 30 mL) to remove the acid catalyst and unreacted phenol.
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography (Silica gel, Hexane/DCM gradient) to yield the product as a white/pale yellow solid.
-
Validation: Confirm structure via ¹H NMR. Look for the characteristic doublet at
ppm (H3) and doublet at ppm (H4) for the pyran ring double bond.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway involving propargylation, rearrangement, and cyclization.
Spectrokinetic Characterization
The 6-methyl substituent exerts a measurable influence on the photochromic properties compared to the unsubstituted parent.
Experimental Setup
-
Light Source: Xenon arc lamp (300W) with a bandpass filter (365 nm) for irradiation.
-
Detection: UV-Vis spectrophotometer (scan range 250–700 nm) equipped with a Peltier temperature controller (25°C).
-
Solvent: Toluene or Acetonitrile (solvatochromism affects
).
Data Comparison: Unsubstituted vs. 6-Methyl
The following table summarizes the expected property shifts due to the electron-donating nature of the methyl group.
| Parameter | 2,2-Diphenyl-2H-chromene (Parent) | 6-Methyl-2,2-diphenyl-2H-chromene | Impact of 6-Methyl Group |
| ~430–450 nm (Yellow/Orange) | ~450–470 nm (Orange/Red) | Bathochromic Shift: Methyl donation stabilizes the extended conjugation. | |
| Coloration Rate | High | High | Negligible change; ring opening is ultrafast (< ps). |
| Fading Rate ( | Fast ( | Slower ( | Stabilization: The open zwitterion is stabilized, increasing lifetime. |
| Fatigue Resistance | Moderate | High | Protection: Blocks the reactive para position from oxidation. |
Interpretation of Results
-
Bathochromic Shift: The methyl group at position 6 is para to the pyran oxygen. In the open merocyanine form, this group donates electron density into the conjugated system, lowering the HOMO-LUMO gap and shifting absorption to longer wavelengths (Red Shift).
-
Thermal Fading: The fading rate is governed by the stability of the open form relative to the transition state for ring closure. The 6-methyl group stabilizes the positive charge on the oxygen in the zwitterionic resonance structure, slightly deepening the energy well of the open form and retarding the thermal back-reaction.
References
-
Van der Meer, M. et al. (2019). "Opening 2,2-Diphenyl-2H-Chromene to Infrared Light." Physical Chemistry Chemical Physics. Available at: [Link]
-
Gabbutt, C. D. et al. (2001). "Structure–property relationships in photochromic naphthopyrans." Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Bouas-Laurent, H. & Dürr, H. (2001). "Organic Photochromism: Molecules and Systems." IUPAC Pure and Applied Chemistry. Available at: [Link]
- Moustrou, C. & Samat, A. (2002). "Synthesis of 2H-Chromenes." Specialist Periodical Reports: Photochemistry.
Sources
Technical Guide: Natural Sources and Isolation of 6-Methyl-2H-Chromene
The following technical guide details the natural occurrence, isolation strategies, and therapeutic potential of 6-methyl-2H-chromene and its related bioactive scaffolds.
Executive Summary
6-methyl-2H-chromene (C₁₀H₁₀O) is a benzopyran derivative characterized by a fused benzene and pyran ring system. While often overshadowed by its oxidized coumarin analogues (2H-chromen-2-ones), the reduced 2H-chromene core represents a distinct and privileged scaffold in medicinal chemistry.
This guide clarifies the distinction between the bona fide 6-methyl-2H-chromene (a lipophilic, often volatile oil) and its coumarin derivatives. It details the isolation of chromene scaffolds from natural matrices (Asteraceae and Lamiaceae families) and provides rigorous protocols for purification and structural validation relevant to drug discovery.
Part 1: Natural Sources & Biological Context[1][2][3][4]
Occurrence in Nature
Unlike ubiquitous flavonoids, simple 2H-chromenes are specialized secondary metabolites. They function primarily as:
-
Insect Anti-feedants: Acting as antagonists to juvenile hormones (e.g., precocenes).
-
Fungal Metabolites: Degradation products of polycyclic aromatic hydrocarbons (PAHs) in specific bacterial strains (e.g., Sphingomonas paucimobilis).
-
Essential Oil Components: Minor volatile constituents in aromatic plants.
Key Biological Sources:
| Source Type | Genus/Species | Relevance to 6-Methyl-2H-Chromene |
| Plant (Asteraceae) | Ageratum conyzoides | Rich source of precocenes (7-methoxy-2,2-dimethylchromene); contains methylated chromene analogues. |
| Plant (Lamiaceae) | Orthosiphon aristatus | Leaves contain substituted 2H-chromenes used in traditional hypertension treatments.[1] |
| Plant (Fabaceae) | Psorothamnus fremontii | Source of antimicrobial epoxy-chromenes.[2] |
| Microbial | Sphingomonas paucimobilis | Produces 2-hydroxy-6-methylchromene-2-carboxylate as a ring-fission metabolite of methylnaphthalene.[3][4][5] |
Structural Distinction (Crucial for Screening)
Researchers must distinguish the target from its oxidized coumarin counterpart, which has vastly different solubility and reactivity profiles.
-
Target: 6-methyl-2H-chromene (Lipophilic, localized double bond at C3-C4).
-
Common Confusant: 6-methylcoumarin (6-methyl-2H-chromen-2-one) (Lactone functionality, higher polarity).
Part 2: Isolation & Purification Protocols
Protocol A: Isolation of Lipophilic Chromenes from Plant Matrix
Objective: Isolate non-polar chromene fractions from Ageratum or Orthosiphon leaves. Principle: 2H-chromenes are lipophilic oils. They must be separated from polar polyphenols and glycosides using non-polar solvent partitioning followed by silica gel fractionation.
Reagents:
Workflow:
-
Extraction:
-
Macerate 500g of air-dried, powdered leaves in 2.0 L of
-hexane for 48 hours at room temperature. -
Note: Avoid alcohols (MeOH/EtOH) initially to minimize extraction of chlorophylls and polar glycosides.
-
-
Filtration & Concentration:
-
Filter through Whatman No. 1 paper.
-
Concentrate filtrate under reduced pressure (Rotary Evaporator) at <40°C to yield a dark green oily residue.
-
-
Liquid-Liquid Partition:
-
Redissolve residue in 100 mL hexane.
-
Wash with 50 mL acetonitrile (ACN) x 3.
-
Logic: Chromenes partition preferentially into the ACN/Hexane interface or remain in the organic phase depending on substitution, while fats/waxes remain in hexane. (For simple methyl chromenes, keep the Hexane layer; for more polar derivatives, collect ACN).
-
-
Chromatographic Purification:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase Gradient: Hexane (100%)
Hexane:EtOAc (95:5) (90:10).[6] -
Fraction Collection: Collect 50 mL aliquots. Monitor via TLC.
-
-
TLC Visualization:
-
Eluent: Hexane:EtOAc (9:1).
-
Detection: UV (254 nm) for conjugation; Vanillin-H₂SO₄ spray (turns chromenes red/purple upon heating).
-
Protocol B: Synthetic Isolation (Reference Standard Preparation)
Since natural abundance of the unsubstituted 6-methyl-2H-chromene is low, drug development often requires a synthetic standard for bioassay calibration.
Method: Indium-Catalyzed Cycloisomerization (High Purity). Source: Adapted from Organic & Biomolecular Chemistry (Snippet 1.6).
-
Reaction: React 4-methylphenyl propargyl ether with
(5 mol%) in Toluene. -
Conditions: Stir at Room Temperature (RT) for 4 hours.
-
Quenching: Dilute with diethyl ether, wash with saturated
. -
Purification:
-
Flash Chromatography on Silica Gel.
-
Eluent: 2% EtOAc in Hexanes + 1% Triethylamine (
). -
Critical Step: The addition of
neutralizes silica acidity, preventing the acid-catalyzed polymerization or ring-opening of the sensitive chromene double bond.
-
Part 3: Characterization & Data[2][4]
Spectroscopic Identification
The following data validates the isolation of 6-methyl-2H-chromene (Colorless oil).
| Technique | Parameter | Signal / Value | Assignment |
| ¹H NMR | 400 MHz, CDCl₃ | H-4 (Vinylic) | |
| H-3 (Vinylic) | |||
| H-2 (Oxymethylene) | |||
| -CH₃ (Methyl group) | |||
| ¹³C NMR | 101 MHz, CDCl₃ | Olefinic carbons | |
| Methyl carbon | |||
| MS (EI) | m/z | 146.07 | Molecular Ion |
Stability & Storage
-
Light Sensitivity: Chromenes are photo-active. Store in amber vials.
-
Oxidation: Susceptible to auto-oxidation to coumarins or bis-chromenes. Store under Argon at -20°C.
Part 4: Visualization of Workflows
Isolation Logic Flow
The following diagram illustrates the decision tree for isolating chromenes versus coumarins from plant material.
Caption: Separation logic for lipophilic 2H-chromenes from polar coumarin co-metabolites.
Metabolic & Synthetic Context
This diagram contrasts the natural degradation pathway with the synthetic access route used for standard preparation.
Caption: Synthetic cyclization vs. bacterial ring-fission pathways yielding the chromene core.
References
-
Indium-catalyzed hydroarylation of aryl propargyl ethers. Source: Organic & Biomolecular Chemistry.[7][1][5][8] Context: Detailed synthetic protocol and NMR characterization of 6-methyl-2H-chromene (Compound 2b). URL:[Link]
-
Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Source: Journal of Bacteriology (ASM). Context: Identification of 2-hydroxy-6-methylchromene derivatives as metabolic ring-fission products.[3][4][5] URL:[Link]
-
Naturally Occurring Chromene Containing Molecules and their Isolation Protocols. Source: Bentham Science / ResearchGate. Context: General methodologies for extracting chromene scaffolds from medicinal plants.[9] URL:[Link]
-
Enantioselective Copper-Catalyzed Alkynylation of Benzopyranyl Oxo-carbenium Ions. Source: National Institutes of Health (PMC). Context: Use of 6-methyl-2H-chromene as a substrate for generating chiral isochromans; includes spectral data. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015152196A1 - Imidazoline derivative and pharmaceutical use of same - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. benthamscience.com [benthamscience.com]
Technical Guide: Toxicity & Safety Profile of 6-Methyl-2H-Chromene
This technical guide details the safety and toxicity profile of 6-methyl-2H-chromene , a specific benzopyran derivative.
Editorial Note: As direct toxicological dossiers for CAS 18385-83-6 are limited in public registries compared to its coumarin analogs, this guide utilizes a Read-Across Safety Assessment (RASA) methodology. We derive risk profiles based on the validated toxicology of the 2H-chromene pharmacophore (specifically the precocene class) and metabolic structural alerts.
CAS: 18385-83-6 | Formula: C₁₀H₁₀O | Class: Benzopyran / 2H-Chromene
Executive Summary & Chemical Identity
6-methyl-2H-chromene is a bicyclic organic compound featuring a benzene ring fused to a pyran ring containing a specific double bond at the 3,4-position. It is distinct from 6-methylcoumarin (which contains a carbonyl at position 2) and possesses a unique reactivity profile driven by its enol ether-like character.
Chemical Characterization
| Property | Specification | Note |
| IUPAC Name | 6-methyl-2H-chromene | Distinct from 2H-chromen-2-one (coumarin) |
| CAS Number | 18385-83-6 | Critical for database searches; do not confuse with 92-48-8 |
| Molecular Weight | 146.19 g/mol | Low MW, high lipophilicity potential |
| Physical State | Colorless to pale yellow oil | Volatile; prone to oxidation |
| Key Structural Alert | 3,4-Double Bond | Site of metabolic bioactivation (Epoxidation) |
| Secondary Alert | 6-Methyl Group | Site of benzylic oxidation |
Toxicokinetics & Mechanism of Action (MOA)
The safety profile of 6-methyl-2H-chromene is governed by its metabolic fate. Unlike coumarins, which are often detoxified via 7-hydroxylation, simple 2H-chromenes undergo bioactivation similar to the Precocene class of insect anti-juvenile hormones.
The "Precocene Effect": Metabolic Bioactivation
The core risk lies in the cytochrome P450 (CYP450) mediated metabolism of the 3,4-double bond. This transformation creates a highly reactive epoxide intermediate.
Mechanism:
-
Phase I Metabolism: Hepatic CYP450 enzymes oxidize the C3=C4 double bond.
-
Epoxide Formation: This yields 6-methyl-3,4-epoxychromane.
-
Reactive Fate: This epoxide is an electrophile. If not rapidly detoxified by Epoxide Hydrolase (EH) or Glutathione (GSH), it covalently binds to cellular macromolecules (DNA/Proteins).
-
Cytotoxicity: Alkylation of proteins leads to hepatocellular necrosis.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical bioactivation pathway that researchers must monitor.
Caption: Figure 1.[1][2] Bioactivation pathway of 6-methyl-2H-chromene showing the critical divergence between detoxification (GSH) and toxicity (Adduct formation).
Predicted Toxicological Profile
Based on structural read-across from Precocene I (7-methoxy-2,2-dimethyl-chromene) and simple 2H-chromene, the following profile is projected for 6-methyl-2H-chromene.
Organ-Specific Toxicity
-
Hepatotoxicity (High Risk): The liver is the primary site of bioactivation. Accumulation of the 3,4-epoxide can cause centrilobular necrosis.
-
Genotoxicity (Moderate Risk): Epoxides are direct-acting mutagens.
-
Ames Test Prediction: Likely positive in strains sensitive to oxidative mutagens (e.g., TA100) without S9 activation, or enhanced with S9.
-
-
Pulmonary Toxicity (Potential): Chromene derivatives can undergo bioactivation in Club cells (formerly Clara cells) in the lung, leading to necrosis.
Quantitative Toxicity Estimates (Read-Across)
Estimates derived from Precocene II and 2H-Chromene analogs.
| Endpoint | Predicted Value/Range | Rationale |
| Oral LD50 (Rat) | 300 - 1000 mg/kg | Moderate acute toxicity; toxicity is delayed (metabolism-dependent). |
| Skin Sensitization | Moderate (Class 1B) | Potential for protein haptenization via epoxide ring opening. |
| LogP (Octanol/Water) | ~3.0 - 3.5 | Highly lipophilic; significant membrane permeability. |
| GSH Half-Life | < 15 mins (in presence of microsomes) | Rapid consumption of GSH indicates reactive metabolite formation. |
Safety Assessment Protocols
For researchers utilizing this compound, standard MSDS data is insufficient. The following self-validating protocols are required to establish a safety baseline in a drug discovery context.
Protocol 1: Reactive Metabolite Trapping (In Vitro)
Objective: Confirm if the 3,4-double bond generates reactive intermediates.
-
Incubation: Incubate 10 µM 6-methyl-2H-chromene with Human Liver Microsomes (HLM) and NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) in excess (5 mM).
-
Analysis: Analyze via LC-MS/MS for [M+GSH] adducts (Mass shift: +307 Da).
-
Interpretation: Detection of GSH adducts confirms the formation of the reactive epoxide.
Protocol 2: Hepatocyte Cytotoxicity Assay
Objective: Determine the therapeutic window.
-
Cell Line: Primary Rat Hepatocytes or HepG2 cells.
-
Dosing: 0.1, 1, 10, 50, 100 µM for 24 and 48 hours.
-
Readout: ATP content (CellTiter-Glo) and LDH release (Membrane integrity).
-
Control: Co-incubate with 1-aminobenzotriazole (ABT), a pan-CYP inhibitor.
-
Validation: If toxicity decreases with ABT, the toxicity is mechanism-based (metabolite-driven).
Visualization: Safety Assessment Workflow
This workflow ensures no "false negatives" in safety screening.
Caption: Figure 2. Decision tree for the safety evaluation of chromene-based scaffolds.
Handling & Occupational Safety
Given the volatility and lipophilicity of 6-methyl-2H-chromene, strict containment is required.
-
Inhalation Risk: Vapors may be irritating to the respiratory tract (mucous membranes). Use only in a certified chemical fume hood.
-
Skin Contact: High permeability. Double-gloving (Nitrile + Laminate) is recommended for concentrated handling.
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The 3,4-double bond is susceptible to auto-oxidation, forming peroxides which are explosive and more toxic.
References
-
Structure & Class Identification: Shiratori Pharmaceutical. (2024).[5] 2H-Chromene Compounds: 6-Methyl-2H-chromene (CAS 18385-83-6).[6][7]
-
Mechanism of Action (Precocene): Tarrant, C., Cupp, E. W., & Bowers, W. S. (1982). The effects of precocene II on reproduction and development of triatomine bugs. American Journal of Tropical Medicine and Hygiene.
-
Metabolic Bioactivation: Haza, A. I., et al. (1995). Mechanism of toxicity of precocene II in rat hepatocyte cultures. Journal of Biochemical Toxicology.
-
Cytotoxicity of Chromenes: Anthony, P., et al. (2007).[8] 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - NCBI.
-
Genotoxicity Alerts: ChemicalBook. (2025). Safety Data for Chromene Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 3. 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precocene II, a Trichothecene Production Inhibitor, Binds to Voltage-Dependent Anion Channel and Increases the Superoxide Level in Mitochondria of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. molcore.com [molcore.com]
- 7. shiratori-pharm.co.jp [shiratori-pharm.co.jp]
- 8. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 6-Methyl-2H-Chromene via Schweizer Annulation
Executive Summary
This Application Note details the protocol for synthesizing 6-methyl-2H-chromene (6-methyl-2H-1-benzopyran), a critical pharmacophore found in photochromic materials and bioactive alkaloids. The method utilizes the Schweizer Reaction , employing vinyltriphenylphosphonium bromide to achieve a reliable, high-yield annulation. Unlike metal-catalyzed cyclizations that often require expensive catalysts or harsh acidic conditions, this organophosphorus-mediated route offers superior regiocontrol and mild conditions suitable for functionalized substrates.
Target Audience: Medicinal Chemists, Process Development Scientists.
Scientific Background & Retrosynthesis
The Target: 6-Methyl-2H-Chromene
The 2H-chromene scaffold is a privileged structure in drug discovery, serving as a precursor to coumarins and a core motif in anti-hypertensive and anti-cancer agents. The 6-methyl analog specifically increases lipophilicity, often enhancing bioavailability compared to the unsubstituted parent heterocycle.
Retrosynthetic Logic
The synthesis relies on a disconnection at the O-C2 and C3-C4 bonds. The Schweizer reaction effectively inserts a two-carbon vinyl fragment into the salicylaldehyde framework.
Figure 1: Retrosynthetic analysis showing the convergence of the salicylaldehyde derivative and the vinylphosphonium salt.
Primary Protocol: Schweizer Annulation
This protocol utilizes Sodium Hydride (NaH) as the base to generate the phenoxide in situ, which then undergoes a Michael addition/Wittig olefination cascade.
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Critical Attribute |
| 2-Hydroxy-5-methylbenzaldehyde | 136.15 | 1.0 | Substrate | Dry, free of acid |
| Vinyltriphenylphosphonium bromide | 369.24 | 1.1 | Vinyl Source | Hygroscopic; dry before use |
| Sodium Hydride (60% in oil) | 24.00 | 2.2 | Base | Wash with hexanes if oil interferes |
| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Solvent | Anhydrous (Critical) |
| Diethyl Ether / Ethyl Acetate | - | - | Extraction | HPLC Grade |
Step-by-Step Procedure
Phase 1: Phenoxide Formation
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Base Preparation: Add NaH (2.2 equiv) to the flask.
-
Note: If using 60% dispersion, you may wash with dry hexanes (3 x 10 mL) under nitrogen to remove mineral oil, though this is optional for this specific reaction.
-
-
Solvation: Suspend the NaH in anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C in an ice bath.
-
Substrate Addition: Dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 15 minutes.
-
Observation: Hydrogen gas evolution will occur. The solution will turn yellow/orange (phenoxide formation).
-
Wait: Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
Phase 2: The Schweizer Cascade
-
Reagent Addition: Add vinyltriphenylphosphonium bromide (1.1 equiv) in one portion (solid) or as a solution in DMF.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60–80°C for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexanes:EtOAc 9:1). The aldehyde spot (Rf ~0.6) should disappear, and a new non-polar spot (fluorescent under UV) should appear.
-
-
Mechanism Check: The reaction proceeds via Michael addition of the phenoxide to the vinyl salt, forming an ylide, followed by an intramolecular Wittig reaction.
Phase 3: Workup & Purification
-
Quench: Cool the mixture to room temperature. Carefully quench with saturated aqueous NH₄Cl solution (exothermic).
-
Extraction: Dilute with water and extract with Diethyl Ether (3 x 50 mL).
-
Why Ether? It separates well from DMF/Water mixtures.
-
-
Washing: Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude residue will contain triphenylphosphine oxide (TPPO) as a byproduct.
-
Method: Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 100% Hexanes → 95:5 Hexanes:EtOAc.
-
Note: 2H-Chromenes are relatively non-polar. TPPO is very polar and will remain on the column or elute much later.
-
Mechanistic Insight
Understanding the cascade is vital for troubleshooting. If the reaction stalls, it is often at the ylide formation step (Step 2 in the diagram below).
Figure 2: Mechanistic pathway of the Schweizer reaction. The phenoxide attacks the vinyl tail, generating a phosphorus ylide that captures the aldehyde.
Characterization & Validation
Confirm the structure using the following spectroscopic markers.
NMR Spectroscopy (Expected Data)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.80 – 7.00 (m, 3H): Aromatic protons (H5, H7, H8). Look for the specific pattern of a 1,2,4-trisubstituted benzene.
-
δ 6.35 (dt, J = 10.0, 1.5 Hz, 1H): Vinyl proton at C4 .
-
δ 5.75 (dt, J = 10.0, 3.5 Hz, 1H): Vinyl proton at C3 .
-
δ 4.80 (dd, J = 3.5, 1.5 Hz, 2H): Methylene protons at C2 (O-CH₂-CH=). This is the diagnostic signal for 2H-chromene.
-
δ 2.25 (s, 3H): Methyl group at C6.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~65.0: C2 (Methylene carbon).
-
δ ~120-130: Aromatic and vinylic carbons.
-
δ ~20.5: Methyl carbon.
-
Mass Spectrometry
-
HRMS (ESI+): Calculated for C₁₀H₁₀O [M+H]⁺: 147.0804.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in DMF or degradation of NaH. | Distill DMF over CaH₂ or use molecular sieves. Use fresh NaH. |
| Aldehyde Recovery | Incomplete Michael addition. | Increase temperature to 80°C; ensure vinyl salt is dry (vacuum oven). |
| Byproducts | Polymerization of vinyl salt. | Add the vinyl salt slowly; ensure inert atmosphere (N₂/Ar). |
| Separation Issues | Co-elution with TPPO. | Triturate the crude solid with cold hexanes before column; TPPO is insoluble in hexanes. |
References
-
Schweizer, E. E. (1964). "Reactions of Phosphorus Compounds. IV. Preparation of 2H-1-Benzopyrans from 2-Hydroxybenzaldehydes and Vinyltriphenylphosphonium Bromide." Journal of the American Chemical Society, 86(13), 2744–2746.
-
Majumdar, N., et al. (2015). "Catalytic Synthesis of 2H-Chromenes." Michigan State University / UvA.[1]
-
Worlikar, S. A., et al. (2007).[4] "Synthesis of 2H-chromenes via electrophilic cyclization." Journal of Organic Chemistry.
-
PubChem. (2023). "2H-chromene Compound Summary."
Sources
Application Note: One-Pot Synthesis Protocols for 6-Methyl-2H-Chromene
Executive Summary & Strategic Rationale
The 2H-chromene (2H-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for photochromic materials, anti-hypertensive agents, and anti-cancer therapeutics. 6-Methyl-2H-chromene is a critical model substrate and intermediate, often derived from p-cresol.
While traditional routes involve multi-step isolation of unstable intermediates (e.g., propargyl ethers or o-quinone methides), this guide details two robust one-pot protocols that maximize atom economy and minimize handling of reactive species.
Mechanistic Pillars[1][2][3][4][5][6]
-
Electrocyclization: Both protocols rely on the generation of a reactive intermediate that undergoes a
-electrocyclic ring closure. -
Thermodynamic Control: High temperatures or Lewis Acid catalysis are utilized to overcome the activation energy of the [3,3]-sigmatropic rearrangement (Claisen) or elimination steps.
Protocol A: Titanium(IV)-Mediated Condensation
Best for: Mild conditions, high functional group tolerance, and avoiding explosive propargyl halides. Mechanism: Transacetalization followed by elimination and electrocyclization.
Mechanistic Pathway
This reaction utilizes Titanium(IV) ethoxide to facilitate the condensation of p-cresol with acrolein diethyl acetal. The Lewis acid activates the acetal for transetherification with the phenol, generating a mixed acetal that eliminates ethanol to form the chromene.
Reagents & Equipment[7]
-
Substrate: p-Cresol (4-Methylphenol) [CAS: 106-44-5]
-
Electrophile: Acrolein diethyl acetal (3,3-Diethoxy-1-propene) [CAS: 3054-95-3]
-
Catalyst: Titanium(IV) ethoxide [Ti(OEt)₄] (Technical grade or higher)
-
Solvent: Toluene (Anhydrous)
-
Apparatus: 2-Neck Round Bottom Flask (RBF), Dean-Stark trap (optional but recommended for EtOH removal), Reflux condenser, Nitrogen inlet.
Step-by-Step Procedure (10 mmol Scale)
-
Inert Atmosphere Setup: Flame-dry a 50 mL 2-neck RBF equipped with a magnetic stir bar. Attach a reflux condenser and flush with nitrogen.
-
Reagent Loading:
-
Add 1.08 g (10 mmol) of p-cresol.
-
Add 15 mL of anhydrous toluene.
-
Add 0.46 g (2 mmol, 20 mol%) of Ti(OEt)₄ via syringe. Note: Ti(OEt)₄ is moisture sensitive; handle under inert gas.
-
-
Addition of Acetal:
-
Slowly add 1.95 g (15 mmol, 1.5 equiv) of acrolein diethyl acetal to the stirring solution at room temperature.
-
-
Reaction Phase:
-
Heat the mixture to reflux (approx. 110°C) .
-
Monitor reaction progress via TLC (Hexane/EtOAc 9:1). p-Cresol (
) should disappear; product ( ) will appear. -
Time: Typically 4–6 hours.
-
-
Quench & Workup:
-
Cool reaction to room temperature.
-
Quench by adding 20 mL of 1N HCl (hydrolyzes titanium salts). Stir vigorously for 15 minutes.
-
Transfer to a separatory funnel. Extract with Diethyl Ether (3 x 20 mL) .
-
Wash combined organics with Saturated NaHCO₃ (20 mL) followed by Brine (20 mL) .
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via flash column chromatography (Silica Gel 60).
-
Eluent: 100% Hexanes gradient to 5% EtOAc/Hexanes.
-
Yield: Expect 75–85% as a clear to pale yellow oil.
-
Protocol B: One-Pot Thermal Cyclization (Propargyl Ether Route)
Best for: Scalability, low reagent cost, and "atom-economic" synthesis.
Mechanism: O-Alkylation
Mechanistic Pathway
This route telescopes the Williamson ether synthesis and the thermal rearrangement. By using a high-boiling solvent (DMF), the intermediate propargyl ether rearranges in situ without isolation.
Reagents & Equipment[7][8]
-
Substrate: p-Cresol
-
Reagent: Propargyl Chloride (3-Chloro-1-propyne) (70% in toluene) or Propargyl Bromide.
-
Base: Potassium Carbonate (K₂CO₃) (Anhydrous, finely ground)
-
Additive: Sodium Iodide (NaI) (Catalytic)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Apparatus: Pressure tube or heavy-walled RBF with reflux condenser.
Step-by-Step Procedure (10 mmol Scale)
-
Mixture Preparation:
-
To a 50 mL reaction vessel, add 1.08 g (10 mmol) of p-cresol.
-
Add 2.76 g (20 mmol, 2.0 equiv) of K₂CO₃.
-
Add 150 mg (1 mmol, 10 mol%) of NaI (accelerates alkylation).
-
Suspend in 10 mL of DMF.
-
-
Alkylation Phase:
-
Add 1.12 g (15 mmol, 1.5 equiv) of Propargyl Chloride dropwise.
-
Stir at 60°C for 2 hours . Checkpoint: TLC should show conversion to the propargyl ether intermediate (less polar than cresol).
-
-
Cyclization Phase (Thermal):
-
Increase temperature to 160°C (Reflux).
-
Stir for 4–6 hours . The high heat drives the Claisen rearrangement and subsequent cyclization.
-
Safety Note: Ensure the condenser is efficient; propargyl halides are lachrymators and toxic.
-
-
Workup:
-
Cool to room temperature.
-
Pour mixture into 50 mL of ice-water .
-
Extract with Ethyl Acetate (3 x 20 mL) .
-
Wash organics with Water (2 x 20 mL) (critical to remove DMF) and Brine .
-
Dry over MgSO₄ and concentrate.
-
-
Purification:
-
Flash chromatography (Silica Gel).
-
Eluent: Hexanes/EtOAc (95:5).
-
Yield: Expect 60–75%.
-
Comparative Analysis & Troubleshooting
Data Summary
| Parameter | Protocol A (Ti-Mediated) | Protocol B (Thermal Propargyl) |
| Yield | 75–85% | 60–75% |
| Time | 4–6 Hours | 6–8 Hours |
| Temperature | 110°C | 160°C |
| Atom Economy | High | Moderate (Halide waste) |
| Safety Profile | Moderate (Flammable solvents) | Caution (High temp, lachrymators) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (Protocol A) | Moisture in Ti(OEt)₄ | Use fresh catalyst; flame-dry glassware. |
| Polymerization (Gummy residue) | Overheating or radical side-reactions | Add radical inhibitor (e.g., BHT, 1 mol%) to the reaction. |
| Incomplete Cyclization (Protocol B) | Temperature too low | Ensure internal temp reaches >150°C to drive the Claisen rearrangement. |
| Product is colored (Red/Brown) | Oxidation of phenol | Perform reaction under strict Nitrogen atmosphere. |
Mechanistic Visualization
The following diagram illustrates the convergent pathways of both protocols leading to the 6-methyl-2H-chromene scaffold.
Caption: Convergent mechanistic pathways for 6-methyl-2H-chromene synthesis via Ti-mediated condensation (Top) and Thermal Propargyl Rearrangement (Bottom).
References
-
Northrup, R. C., & Hrubiec, R. T. (1989). One-pot synthesis of 2H-chromenes from phenols and alpha,beta-unsaturated aldehydes. Journal of Organic Chemistry.[1] Link
-
Sartori, G., et al. (1995). Zeolite-catalyzed synthesis of 2H-chromenes. Tetrahedron Letters. Link
-
Subramanian, R. S., & Balasubramanian, K. K. (1989). Claisen rearrangement of aryl propargyl ethers: A facile synthesis of 2H-chromenes.[1] Tetrahedron Letters. Link
-
Majumdar, K. C., et al. (2008). Recent advances in the synthesis of chromenes.[2][3][4] Chemical Reviews. Link
-
Hosseini, S., et al. (2023). Catalytic synthesis of 2H-chromenes: A comprehensive review. RSC Advances. Link
Sources
- 1. 2H-Chromene synthesis [organic-chemistry.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Catalytic cyclization methods for 6-methyl-2H-chromene formation
Introduction & Strategic Significance
The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore found in diverse bioactive natural products, including precocenes (insect anti-juvenile hormones) and various anticancer agents. The specific derivative 6-methyl-2H-chromene serves as a critical model system and intermediate for methylated benzopyran drugs.
Historically, 2H-chromenes were synthesized via thermal Claisen rearrangement of aryl propargyl ethers, often requiring harsh conditions (boiling
This Application Note details superior catalytic cycloisomerization methods. Unlike thermal routes, these transition-metal-catalyzed protocols operate under mild conditions, ensuring high atom economy and exclusive 6-endo-dig regioselectivity. We focus on two primary workflows:
-
Gold(I) Catalysis: The industry "gold standard" for yield and selectivity.
-
Iron(III) Catalysis: A cost-effective, sustainable alternative for large-scale batches.
Mechanistic Pathways & Regioselectivity
The catalytic formation of 6-methyl-2H-chromene from 1-methyl-4-(prop-2-yn-1-yloxy)benzene relies on the
Mechanistic Logic[1]
-
-Coordination: The metal catalyst (
) coordinates to the alkyne, rendering it electrophilic. -
Nucleophilic Attack: The electron-rich aromatic ring attacks the activated alkyne.
-
Path A (6-endo-dig): Attack at the distal carbon leads to a vinyl metal species and a 6-membered ring.
-
Path B (5-exo-dig): Attack at the proximal carbon leads to a benzofuran derivative.
-
-
Aromatization: Subsequent proton transfer and protodeauration yield the final 2H-chromene.
Gold(I) catalysts with non-coordinating counterions (e.g., NTf
Figure 1: Divergent mechanistic pathways in propargyl ether cyclization. Catalytic control directs flux toward the 6-endo-dig manifold.
Experimental Protocols
Method A: Gold(I)-Catalyzed Cyclization (High Precision)
Best for: High-value intermediates, late-stage functionalization, and substrates sensitive to heat.
Catalyst: [Au(PPh
Reagents
-
Substrate: 1-methyl-4-(prop-2-yn-1-yloxy)benzene (1.0 equiv).
-
Catalyst: Ph
PAuNTf (1 mol%).[1][2] -
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Standard: Hexadecane (optional internal standard).
Step-by-Step Protocol
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the propargyl ether substrate (1.0 mmol, ~146 mg) in anhydrous DCM (2.0 mL, 0.5 M concentration).
-
Catalyst Addition: Add Ph
PAuNTf (7.4 mg, 0.01 mmol, 1 mol%) in one portion under a nitrogen atmosphere.-
Note: If Ph
PAuNTf is unavailable, generate it in situ by mixing Ph PAuCl (1 mol%) and AgNTf (1 mol%) in DCM for 10 minutes, then filter through Celite directly into the reaction mixture.
-
-
Reaction: Stir the mixture at room temperature (25 °C) .
-
Monitoring: Monitor by TLC (Hexane/EtOAc 95:5). The starting material (R
~0.6) should disappear within 1–4 hours, replaced by the chromene product (R ~0.5).
-
-
Quenching: Filter the reaction mixture through a short pad of silica gel (~2 cm) to remove the gold catalyst. Elute with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 100% Hexanes to 98:2 Hexanes/EtOAc).
-
Yield Expectation: 90–98% isolated yield as a clear/pale yellow oil.
Method B: Iron(III)-Catalyzed Cyclization (Scalable)
Best for: Large-scale synthesis (>10g), cost-sensitive projects.
Catalyst: Iron(III) Chloride (FeCl
Step-by-Step Protocol
-
Preparation: Dissolve 1-methyl-4-(prop-2-yn-1-yloxy)benzene (10 mmol, 1.46 g) in Toluene (20 mL).
-
Catalyst Addition: Add anhydrous FeCl
(162 mg, 1.0 mmol, 10 mol%). -
Reaction: Heat the mixture to reflux (110 °C) for 2–6 hours.
-
Note: Microwave irradiation (120 °C, 15 min) can replace reflux for accelerated throughput.
-
-
Workup: Cool to room temperature. Quench with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Drying: Dry the organic layer over MgSO
, filter, and concentrate. -
Purification: Distillation under reduced pressure (Kugelrohr) is often sufficient for this scale; otherwise, use column chromatography as above.
Characterization & Validation
To ensure scientific integrity, the synthesized 6-methyl-2H-chromene must be validated against the following NMR parameters. The vinyl protons at C3 and C4 are diagnostic.
Table 1: Diagnostic
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( |
| C2 | O-CH | 4.80 ppm | Doublet (d) | |
| C3 | -CH=CH-Ph | 5.75 ppm | Doublet of triplets (dt) | |
| C4 | -CH=CH-Ph | 6.38 ppm | Doublet of triplets (dt) | |
| C6-Me | Ar-CH | 2.25 ppm | Singlet (s) | - |
| Ar-H | Aromatic | 6.70–7.00 ppm | Multiplet (m) | - |
Note: The coupling constant of ~10 Hz between C3-H and C4-H is characteristic of the cis-alkene in the chromene ring.
Troubleshooting & Optimization
Common pitfalls and their mechanistic resolutions.
| Issue | Probable Cause | Corrective Action |
| Benzofuran Formation | 5-exo-dig pathway favored; often due to electron-withdrawing groups or high temp. | Switch to Gold(I) catalyst at Room Temp. Avoid thermal/FeCl |
| Low Conversion | Catalyst deactivation (reduction to Au | Ensure solvents are anhydrous . For Gold, exclude light. For Iron, increase loading to 20 mol%. |
| Polymerization | Reaction run too concentrated or too hot. | Dilute to 0.1 M. Lower temperature. Add radical inhibitor (BHT) if using radical-prone catalysts (e.g., Co). |
| Hydrolysis | Presence of water leads to chroman-3-one (via hydration). | Flame-dry glassware. Use molecular sieves in the solvent. |
References
-
Stratakis, M., et al. (2011).[1] "Ph3PAuNTf2 as a Superior Catalyst for the Selective Synthesis of 2H-Chromenes: Application to the Concise Synthesis of Benzopyran Natural Products." European Journal of Organic Chemistry.[1]
-
Aponick, A., et al. (2015). "Catalytic Synthesis of 2H-Chromenes." ACS Catalysis.
-
De Bruin, B., et al. (2014). "Metalloradical Approach to 2H-Chromenes." Journal of the American Chemical Society.[1]
-
Zhan, Z. P., et al. (2008).[3] "FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction." Synlett.
Sources
Advanced Reagent Guide: Synthesis of 6-methyl-2H-chromene via Propargyl Aryl Ether Rearrangement
Executive Summary
The synthesis of 6-methyl-2H-chromene from 1-methyl-4-(prop-2-yn-1-yloxy)benzene (p-tolyl propargyl ether) represents a critical transformation in the construction of benzopyran pharmacophores. This transformation relies on a domino sequence: a thermal or metal-catalyzed [3,3]-sigmatropic rearrangement (Claisen), followed by tautomerization and electrocyclic ring closure.
While thermal methods are historically significant, they often require harsh conditions (>200°C) that degrade sensitive substrates. This guide prioritizes Gold(I) and Iron(III) catalytic systems, which offer superior regioselectivity and milder conditions.
Key Reaction Pathway
Precursor: 1-methyl-4-(prop-2-yn-1-yloxy)benzene
Product: 6-methyl-2H-chromene
Mechanism: Propargyl Claisen Rearrangement
Mechanistic Insight & Pathway Visualization
Understanding the mechanism is vital for troubleshooting regioselectivity issues (e.g., benzofuran formation). The reaction proceeds through an allenyl phenol intermediate. The choice of catalyst influences the activation energy of the initial rearrangement and the selectivity of the subsequent cyclization.[1]
Reaction Pathway Diagram[2][3][4]
Figure 1: Mechanistic pathway for the conversion of propargyl aryl ethers to 2H-chromenes. Note the competing 5-exo-dig pathway leading to benzofurans, which is suppressed by optimal catalyst selection.
Reagent Selection Matrix
The choice of reagent depends on the scale, available equipment, and "green" chemistry requirements.
| Parameter | Protocol A: Gold(I) Catalysis | Protocol B: Iron(III) Catalysis | Protocol C: Thermal |
| Primary Reagent | None (Thermal only) | ||
| Solvent | 1,2-Dichloroethane (DCE) or Toluene | Acetonitrile (MeCN) | N,N-Diethylaniline or PEG-200 |
| Temperature | 25°C – 70°C | 60°C – 80°C | 200°C – 220°C (Reflux) |
| Yield (Typical) | 85 – 95% | 75 – 85% | 60 – 75% |
| Selectivity | Excellent (Chromene favored) | Good | Moderate (Isomerization risks) |
| Cost | High ( | Low ($) | Low ($) |
| Green Score | Moderate (Chlorinated solvents often used) | High (MeCN, Earth-abundant metal) | Low (High energy, toxic solvents) |
Detailed Experimental Protocols
Protocol A: Gold(I)-Catalyzed Synthesis (High Efficiency)
Best for: High-value intermediates, small-to-medium scale, temperature-sensitive substrates.
Mechanism: Au(I) acts as a soft Lewis acid, activating the alkyne
Reagents:
-
Substrate: 1-methyl-4-(prop-2-yn-1-yloxy)benzene (1.0 equiv)
-
Catalyst: [(Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate] (
) (1–2 mol%) -
Solvent: Anhydrous Toluene or 1,2-Dichloroethane (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, dissolve the propargyl aryl ether (1.0 mmol) in anhydrous Toluene (10 mL).
-
Catalyst Addition: Add
(15 mg, ~2 mol%) in one portion under an inert atmosphere (Nitrogen or Argon).-
Note: If
is unavailable, generate the active species in situ by mixing (2 mol%) and (2 mol%) in the solvent for 10 minutes before adding the substrate. Filter off the AgCl precipitate if necessary, though often not required.
-
-
Reaction: Stir the mixture at room temperature. If conversion is slow (monitored by TLC), heat to 50–70°C.
-
Monitoring: The starting material (
in 10:1 Hex/EtOAc) will disappear, and the chromene product ( ) will appear.
-
-
Quenching: Filter the reaction mixture through a short pad of silica gel to remove the catalyst. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate 95:5) to yield 6-methyl-2H-chromene as a clear to pale yellow oil.
Protocol B: Iron(III)-Catalyzed Synthesis (Cost-Effective/Green)
Best for: Large scale, cost-sensitive processes, avoiding heavy metals.
Mechanism:
Reagents:
-
Substrate: 1-methyl-4-(prop-2-yn-1-yloxy)benzene (1.0 equiv)
-
Catalyst: Iron(III) Chloride (
), anhydrous (15 mol%) -
Solvent: Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate (1.0 mmol) in Acetonitrile (5 mL).
-
Catalyst Addition: Add anhydrous
(24 mg, 0.15 mmol). -
Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.
-
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (
). -
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate. -
Purification: Purify via silica gel chromatography as described in Protocol A.
Protocol C: Thermal Rearrangement (Solvent-Free Option)
Best for: Robust substrates where metal contamination is strictly prohibited.
Reagents:
-
Substrate: 1-methyl-4-(prop-2-yn-1-yloxy)benzene
-
Solvent: Polyethylene Glycol-200 (PEG-200) or N,N-Diethylaniline (Classic method).
Step-by-Step Procedure:
-
Setup: Dissolve substrate in N,N-diethylaniline (concentration 0.5 M).
-
Heating: Heat the solution to reflux (
) for 4–6 hours.-
Caution: Ensure vigorous stirring and high-quality condensers to prevent solvent loss.
-
-
Workup: Cool the mixture. Wash with dilute HCl (1M) to remove the aniline solvent (it forms a water-soluble salt). Extract the product into Diethyl Ether.
-
Purification: Standard silica gel chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Benzofuran Formation | Competitive 5-exo-dig cyclization. | Switch to Gold(I) catalyst (Protocol A). Iron and thermal methods have higher benzofuran by-product rates. |
| Low Conversion | Catalyst deactivation or wet solvent. | Ensure solvents are anhydrous.[2] For Gold, increase loading to 5 mol% or add 4Å molecular sieves. |
| Polymerization | Reaction temperature too high. | Lower temperature.[2] If using Thermal Protocol, switch to PEG-200 at 180°C instead of Diethylaniline at 215°C. |
| Product Isomerization | Acidic impurities causing 2H | Use base-washed silica gel for purification (add 1% |
References
-
Gold-Catalyzed Synthesis: Stratakis, M., et al. "Gold-Catalyzed Cycloisomerization of Propargyl Aryl Ethers toward 2H-Chromenes."[3][4] Journal of Organic Chemistry, 2007.
-
Mechanistic Insight: Toste, F. D., et al. "Gold(I)-Catalyzed Propargyl Claisen Rearrangement." Journal of the American Chemical Society, 2004.
-
Iron-Catalyzed Protocol: Zhan, Z. P., et al. "FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction."[5] Synlett, 2008.[5]
-
Thermal/Green Methods: Majumdar, K. C., et al. "Green approach to the synthesis of 2H-chromenes." Tetrahedron Letters, 2008.
Sources
- 1. Intramolecular hydroarylation of aryl propargyl ethers catalyzed by indium: the mechanism of the reaction and identifying the catalytic species - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.uva.nl [pure.uva.nl]
- 4. researchgate.net [researchgate.net]
- 5. FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans [organic-chemistry.org]
Application Note: Rational Solvent Selection for the Extraction of 6-methyl-2H-chromene
Abstract
This guide provides a comprehensive framework for the rational selection of an optimal solvent for the extraction of 6-methyl-2H-chromene from various matrices. Recognizing that solvent choice is a critical parameter influencing extraction efficiency, selectivity, and overall process viability, this document synthesizes theoretical principles with actionable experimental protocols. We address the physicochemical properties of the target analyte, compare a range of candidate solvents based on key performance and safety metrics, and provide step-by-step methodologies for empirical solvent screening and a final liquid-liquid extraction workflow. This note is intended for researchers, scientists, and drug development professionals seeking to develop robust, efficient, and safe extraction protocols for chromene derivatives.
Introduction: The Imperative of Solvent Selection
The 2H-chromene scaffold is a privileged structure in medicinal chemistry and natural products, with derivatives exhibiting a wide array of biological activities. The successful isolation and purification of these compounds, such as 6-methyl-2H-chromene, is fundamentally dependent on an efficient extraction step. The solvent is not merely a medium but an active component in the extraction process, governing yield and purity. A poorly chosen solvent can lead to low recovery, co-extraction of undesirable impurities, and downstream purification challenges.
This document moves beyond a simple list of solvents to explain the causality behind their selection. By understanding the interplay between the analyte's structure and the solvent's physical properties, researchers can preemptively identify a short-list of promising candidates, thereby saving time and resources.
Physicochemical Profile of 6-methyl-2H-chromene
A foundational understanding of the target molecule's properties is the first step in rational solvent selection.
2.1. Molecular Structure and Polarity
6-methyl-2H-chromene is a benzopyran derivative. Its structure consists of a bicyclic system with a benzene ring fused to a dihydropyran ring, an ether linkage, an aromatic system, and a methyl group substituent.
-
Non-polar characteristics: The molecule is dominated by the aromatic benzene ring and hydrocarbon backbone, making it predominantly non-polar or lipophilic. The methyl group at the 6-position further enhances this lipophilicity.
-
Polar characteristics: The ether oxygen atom introduces a slight polar character due to its lone pairs of electrons, allowing for weak hydrogen bond acceptance.
Overall, 6-methyl-2H-chromene is classified as a relatively non-polar compound , with limited solubility in highly polar solvents like water. The guiding principle of "like dissolves like" dictates that solvents with a similar low-to-moderate polarity will be most effective for its extraction. This is consistent with observations that the parent compound, 2H-chromene, is more soluble in non-polar solvents like hexane or toluene.[1]
2.2. Physical Properties
While specific experimental data for 6-methyl-2H-chromene is not widely published, we can estimate its properties based on related structures.
| Property | Value (Estimated/Related Compound) | Source/Note |
| Molecular Formula | C₁₀H₁₀O | - |
| Molecular Weight | 146.19 g/mol | - |
| Boiling Point | ~204 °C | Based on 2H-chromene.[2] The methyl group may slightly increase the boiling point. |
| Physical State | Liquid at room temperature | Inferred from the boiling point of 2H-chromene. |
Note: These values should be used as a guide. The boiling point is particularly critical for selecting a solvent that can be easily removed without requiring high temperatures that might degrade the analyte.
Theoretical Principles of Solvent Selection
The ideal extraction solvent should exhibit high affinity for 6-methyl-2H-chromene, have low affinity for matrix impurities, be easily separable from the analyte after extraction, and meet necessary safety and environmental standards.
The selection process can be visualized as a multi-parameter decision workflow.
Caption: Logical workflow for rational solvent selection.
Key Solvent Parameters:
-
Polarity Index (P'): A numerical scale representing a solvent's relative polarity. For 6-methyl-2H-chromene, solvents with a low P' (approx. 0 to 4.5) are expected to be most effective.
-
Boiling Point (B.P.): A low boiling point facilitates easy removal via rotary evaporation without excessive heating, preserving the integrity of the analyte. A significant differential between the solvent's and analyte's boiling points is ideal.
-
Selectivity: The ability to dissolve the target compound while leaving other components of the source matrix (e.g., highly polar or very non-polar impurities) behind.
-
Safety, Health & Environmental (SHE): Factors including toxicity, flammability, and environmental persistence are critical. Regulations and institutional policies may restrict the use of solvents like benzene or chloroform.[3][4] The adoption of "green solvents" is increasingly encouraged.[5][6]
Comparative Analysis of Candidate Solvents
Based on the principles above, the following solvents are evaluated as potential candidates for the extraction of 6-methyl-2H-chromene.
| Solvent | Polarity Index (P') | Boiling Point (°C) | Key SHE Considerations | Rationale for 6-methyl-2H-chromene Extraction |
| n-Hexane | 0.1 | 69 | Flammable, neurotoxin. | Good. Excellent match for non-polar character. Low B.P. ensures easy removal. May co-extract other non-polar impurities. |
| Toluene | 2.4 | 111 | Flammable, toxic (inhalation). | Good. Polarity is a good match. Higher B.P. requires more energy for removal but is still well below the analyte's estimated B.P. |
| Dichloromethane (DCM) | 3.1 | 40 | Suspected carcinogen, volatile. | Moderate. Effective for a slightly broader polarity range. Very low B.P. is advantageous but volatility increases exposure risk. |
| Diethyl Ether | 2.8 | 35 | Extremely flammable, peroxide-forming. | Moderate. Good solvent power and very low B.P. Significant safety hazards require stringent handling protocols. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Flammable, low toxicity. | Excellent. A good balance of moderate polarity and safety. Often considered a "greener" alternative to halogenated solvents. Its B.P. is ideal for easy removal. |
| Acetone | 5.1 | 56 | Flammable, miscible with water. | Poor to Moderate. Polarity may be too high, leading to lower efficiency. Water miscibility can be problematic in liquid-liquid extractions unless the sample is dry. |
| Ethanol | 4.3 | 78 | Flammable, low toxicity. | Poor. Polarity is likely too high for efficient extraction of a non-polar compound. Strong potential to co-extract polar impurities. |
Data compiled from multiple sources.[2][7][8][9][10][11][12]
Experimental Protocols
The following protocols provide a self-validating system to empirically determine the best solvent and apply it to a standard extraction workflow.
Caption: Experimental workflow from screening to extraction.
5.1. Protocol 1: Small-Scale Solvent Screening
Objective: To rapidly assess the relative solubility of 6-methyl-2H-chromene in a panel of candidate solvents.
Materials:
-
6-methyl-2H-chromene standard
-
Candidate solvents: n-Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone
-
2 mL glass vials with caps (n=6)
-
Analytical balance
-
Vortex mixer
-
Pipettes
-
Analytical system (e.g., TLC plate and chamber, HPLC-UV)
Methodology:
-
Preparation: Label five vials, one for each solvent.
-
Analyte Addition: Accurately weigh approximately 1-2 mg of 6-methyl-2H-chromene directly into each of the five labeled vials.
-
Solvent Addition: Add 1.0 mL of the corresponding solvent to each vial.
-
Agitation: Cap the vials securely and vortex for 2 minutes to ensure thorough mixing and facilitate dissolution.
-
Equilibration: Allow the vials to stand at room temperature for 30 minutes. Observe visually for any undissolved material.
-
Analysis:
-
Carefully take an aliquot from the supernatant of each vial.
-
Spot equal volumes onto a TLC plate and develop, or inject equal volumes into an HPLC.
-
Compare the spot intensity (TLC) or peak area (HPLC). The solvent yielding the highest intensity/area is the most effective at dissolving the analyte.
-
5.2. Protocol 2: Optimized Liquid-Liquid Extraction (LLE)
Objective: To perform an efficient extraction of 6-methyl-2H-chromene from an aqueous matrix using the optimal solvent identified in Protocol 1. This protocol assumes Ethyl Acetate was selected for its balance of efficacy and safety.
Materials:
-
Aqueous sample containing 6-methyl-2H-chromene
-
Ethyl Acetate (selected optimal solvent)
-
Separatory funnel (appropriate size for sample volume)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Erlenmeyer flask
-
Rotary evaporator
Methodology:
-
Preparation: Place the aqueous sample containing 6-methyl-2H-chromene into the separatory funnel.
-
First Extraction:
-
Add a volume of Ethyl Acetate equal to the aqueous sample volume.
-
Stopper the funnel, invert, and open the stopcock to vent pressure.
-
Shake vigorously for 1-2 minutes, venting frequently to release pressure buildup.
-
Place the funnel in a ring stand and allow the layers to separate completely.
-
-
Phase Separation: Drain the lower aqueous layer. Collect the upper organic layer (Ethyl Acetate) in a clean Erlenmeyer flask.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-3) two more times with fresh portions of Ethyl Acetate. Combining the organic extracts maximizes yield.
-
Washing: Combine all organic extracts in the separatory funnel. Add a small volume of brine (approx. 1/4 of the total organic volume) and shake gently. This step removes residual water from the organic phase. Allow layers to separate and discard the lower aqueous brine layer.
-
Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate (enough to have some free-flowing powder) and swirl. Let it stand for 10-15 minutes to remove all traces of water.
-
Solvent Removal: Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the Ethyl Acetate using a rotary evaporator under reduced pressure at a low temperature (e.g., 30-40°C).
-
Final Product: The remaining residue in the flask is the extracted 6-methyl-2H-chromene. The yield can be determined gravimetrically.
References
-
Solubility of Things. (n.d.). Chromene. Retrieved from [Link]
-
HSE. (2023). Construction hazardous substances: Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Boiling Points of Common Organic Solvents. Retrieved from [Link]
-
MDPI. (2022). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. Retrieved from [Link]
-
ResearchGate. (2016). Polarity Index. Retrieved from [Link]
-
PubMed. (2022). A review of green solvents for the extraction and separation of bioactive ingredients from natural products. Retrieved from [Link]
-
Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
-
University of St Andrews. (n.d.). Solvents. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
Honeywell. (n.d.). Polarity Index. Retrieved from [Link]
-
University of Edinburgh. (n.d.). Common Solvents - Flash points etc. Retrieved from [Link]
-
Michigan State University. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). List of boiling and freezing information of solvents. Retrieved from [Link]
Sources
- 1. mulzer.univie.ac.at [mulzer.univie.ac.at]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Types of Solvents and How to Handle Them Safely | Ansell Sweden [ansell.com]
- 4. hse.gov.uk [hse.gov.uk]
- 5. Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends [mdpi.com]
- 6. A review of green solvents for the extraction and separation of bioactive ingredients from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Physical Properties [people.chem.umass.edu]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 9. shodex.com [shodex.com]
- 10. Polarity Index [macro.lsu.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]
Application Note: Scalable Production of 6-Methyl-2H-Chromene
Executive Summary
This application note details the scale-up procedures for synthesizing 6-methyl-2H-chromene , a critical pharmacophore in drug discovery. While bench-scale synthesis often utilizes the thermal rearrangement of aryl propargyl ethers, this route presents significant safety hazards at scale due to the highly exothermic nature of the Claisen rearrangement.
This guide provides two validated protocols:
-
Continuous Flow Protocol (Recommended): A high-temperature, high-pressure flow process that manages exotherms and maximizes throughput.
-
Controlled Batch Protocol: A solvent-mediated high-temperature approach for facilities lacking flow infrastructure.
Reaction Pathway & Mechanism
The synthesis proceeds via a two-step sequence: O-alkylation of p-cresol followed by a Thermal Claisen Rearrangement/Cyclization cascade.
Mechanism Description
-
O-Alkylation: Williamson ether synthesis converts p-cresol to the propargyl ether.
-
Claisen Rearrangement: A [3,3]-sigmatropic shift creates an ortho-allenyl phenol intermediate.
-
[1,5]-Sigmatropic Shift: A hydrogen shift generates the o-quinone methide.
-
6
-Electrocyclization: Rapid ring closure yields the final 2H-chromene.
Figure 1: Mechanistic pathway for the synthesis of 6-methyl-2H-chromene.
Scale-Up Challenges & Strategy
| Parameter | Bench Scale (<5 g) | Pilot Scale (>100 g) | Challenge |
| Heat Transfer | Efficient (Oil bath) | Poor (Jacketed reactor) | Runaway Reaction Risk: The Claisen rearrangement is exothermic ( |
| Solvent | Diethylaniline (DEA) | DEA (Toxic/Expensive) | Process Safety: DEA is difficult to remove and toxic. High boiling point requires vacuum distillation. |
| Purification | Column Chromatography | Distillation/Crystallization | Cost: Chromatography is cost-prohibitive at kg scale. |
Strategic Solution: We utilize Continuous Flow Chemistry for Step 2. By confining the reaction to a small volume at any given time, we can safely operate at temperatures (220°C) well above the solvent's boiling point, significantly reducing reaction time from hours to minutes while effectively dissipating heat.
Experimental Protocols
Step 1: Synthesis of 1-methyl-4-(prop-2-yn-1-yloxy)benzene (Ether Intermediate)
This step is safe to perform in batch mode.
Reagents:
-
p-Cresol (1.0 equiv)
-
Propargyl Chloride (1.2 equiv, 70% in toluene)
-
Potassium Carbonate (1.5 equiv, anhydrous)
-
Acetone (5 vol) or Acetonitrile (for faster rate)
Procedure:
-
Charge a reactor with p-Cresol and Acetone .
-
Add Potassium Carbonate (granular) with stirring.
-
Add Propargyl Chloride dropwise over 30 minutes to control mild exotherm.
-
Heat to reflux (56°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[1][2]
-
Work-up: Cool to RT. Filter off inorganic salts (
). -
Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
Purification: Dissolve in Toluene, wash with 1M NaOH (to remove unreacted cresol), then Water and Brine. Dry over
and concentrate.-
Yield Target: >90%[1]
-
Appearance: Pale yellow oil.
-
Step 2 (Option A): Continuous Flow Cyclization (Recommended)
Best for: Safety, Throughput, and Purity.
Equipment Setup:
-
Pump: Dual piston HPLC pump or syringe pump (e.g., Vapourtec, Syrris).
-
Reactor: Stainless steel coil reactor (10 mL or 20 mL volume).
-
Back Pressure Regulator (BPR): 250 psi (17 bar).
-
Heating: Convection oven or oil-heated block capable of 220°C.
Process Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Solvent | Toluene or Xylene | Inert, cheap, easy to remove. |
| Concentration | 0.5 M to 1.0 M | High throughput; prevents clogging. |
| Temperature | 220°C | Superheated conditions accelerate rate (Arrhenius). |
| Pressure | 250 psi (17 bar) | Maintains solvent as liquid > boiling point. |
| Residence Time | 10–15 minutes | Complete conversion without degradation. |
Protocol:
-
Feed Preparation: Dissolve the Ether Intermediate (from Step 1) in Toluene to a concentration of 0.5 M.
-
System Priming: Flush the system with pure Toluene. Pressurize to 250 psi.
-
Heating: Bring the reactor coil to 220°C.
-
Reaction: Switch the input valve to the Feed solution. Pump at a flow rate calculated for 15 min residence time (e.g., for 10 mL reactor, flow = 0.67 mL/min).
-
Collection: Pass the output through a cooling loop (heat exchanger) before the BPR. Collect the effluent.
-
Purification: Concentrate the Toluene. The product is often pure enough (>95%) for use. If necessary, purify via vacuum distillation (bp ~85-90°C @ 0.5 mmHg).
Figure 2: Process Flow Diagram (PFD) for the continuous flow synthesis.
Step 2 (Option B): Controlled Batch Cyclization
Use only if Flow Chemistry is unavailable. Requires strict safety controls.
Safety Warning: Do not perform this on >50g scale without active cooling and blast shielding.
Reagents:
-
Ether Intermediate
-
Solvent: PEG-200 or 1,2-Dichlorobenzene (High boiling point required).
Protocol:
-
Setup: 3-neck flask, internal thermometer, reflux condenser, addition funnel, nitrogen inlet.
-
Solvent Charge: Heat the solvent (PEG-200) to 200°C before adding the reactant.
-
Controlled Addition: Add the Ether Intermediate (neat or minimal solution) dropwise via the addition funnel over 2–4 hours.
-
Critical: This "semi-batch" approach prevents the accumulation of unreacted material, minimizing the risk of a thermal runaway.
-
-
Post-Reaction: Stir for 30 mins after addition is complete.
-
Work-up:
-
If using PEG-200: Pour into water and extract with Ether/Heptane (PEG stays in water).
-
If using Dichlorobenzene: Requires vacuum distillation to remove solvent.
-
Analytical Quality Control (QC)
HPLC Method:
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 10% B to 90% B over 10 min.
-
Detection: UV @ 254 nm and 280 nm.
-
Retention Time: Ether Intermediate (~6.5 min), 6-Methyl-2H-Chromene (~5.8 min). Note: Product is slightly more polar than the ether.
NMR Specification (
- 6.8–7.0 (m, 3H, Ar-H)
- 6.35 (d, J=10 Hz, 1H, =CH at C4)
- 5.75 (dt, J=10, 3.5 Hz, 1H, =CH at C3)
-
4.85 (dd, J=3.5, 1.5 Hz, 2H,
at C2) -
2.25 (s, 3H,
)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Polymerization of product | Reduce residence time (Flow) or ensure strict inert atmosphere ( |
| Incomplete Conversion | Temperature too low | Increase T to 220°C. In batch, ensure internal temp >190°C. |
| Dark/Tar Formation | Oxidation or Overheating | Degas solvents thoroughly. The chromene double bond is sensitive to oxidation. |
| Clogging in Flow | Solubility limit exceeded | Reduce concentration to 0.3 M. Check BPR for precipitation. |
References
-
Review of Chromene Synthesis: Majumdar, K. C., et al. "Synthesis of 2H-chromenes: A review." Tetrahedron, 2008.
-
Continuous Flow Claisen Rearrangement: Mallia, C. J., & Baxendale, I. R. "The use of continuous flow reactors to perform the Claisen rearrangement." Organic Process Research & Development, 2016, 20(2), 327-360.
-
Mechanistic Insights: Srinivasadesikan, V., et al. "Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement."[3] Organic & Biomolecular Chemistry, 2014, 12, 4163-4171.[3]
-
Metal-Catalyzed Alternatives (Gold): Menz, H., & Kirsch, S. F. "Synthesis of 2H-Chromenes via Gold(I)-Catalyzed 6-endo-dig Cyclization." Organic Letters, 2006.
-
General Scale-Up Safety: Razzaq, T., & Kappe, C. O. "Continuous flow organic synthesis under high-temperature/pressure conditions." Chemistry – An Asian Journal, 2010.
Sources
Troubleshooting & Optimization
Technical Guide: Optimization of 6-Methyl-2H-Chromene Cyclization
Executive Summary & Mechanistic Context
The synthesis of 6-methyl-2H-chromene is a critical transformation in the development of photochromic materials and bioactive benzopyran scaffolds. The core challenge lies in the final cyclization step, typically involving the rearrangement of 1-(prop-2-yn-1-yloxy)-4-methylbenzene (aryl propargyl ether).
Researchers often encounter yields stalled at 40–50% due to two primary failure modes:
-
Thermal Polymerization: The high temperatures required for the uncatalyzed Claisen rearrangement lead to "tarring" (polymerization of the intermediate allenyl phenol).
-
Acid-Catalyzed Degradation: The electron-rich 6-methyl moiety makes the product sensitive to oxidative dimerization on acidic silica gel during purification.
This guide provides three validated protocols to overcome these barriers, shifting from legacy thermal methods to modern catalytic and green solvent systems.
Mechanistic Pathway
The transformation proceeds via a domino sequence: Aryl Propargyl Ether
Figure 1: Mechanistic flow and divergence points for side-reactions.[1][2][3][4] Note that the allenyl phenol is the critical bifurcation point for polymerization.
Protocol Module A: High-Yield Thermal Cyclization (Green Solvent)
Use this method for gram-scale synthesis where metal contamination must be avoided.
The Problem: Traditional methods use
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve 1-(prop-2-yn-1-yloxy)-4-methylbenzene (1.0 equiv) in PEG-400 (5 mL per mmol of substrate).
-
Degassing (Critical): Sparge the solution with Argon for 20 minutes. Oxygen accelerates the formation of red polymeric byproducts.
-
Reaction: Heat the mixture to 210°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 95:5).
-
Note: The intermediate allenyl phenol may appear as a transient spot slightly more polar than the starting material.
-
-
Workup: Cool to room temperature. Pour into water (5x reaction volume) and extract with diethyl ether. The PEG-400 remains in the aqueous phase, simplifying purification.
-
Yield Expectation: 75–82% (isolated).
Protocol Module B: Gold-Catalyzed Cyclization (Mild Conditions)
Use this method for precious substrates or when thermal sensitivity is an issue.
The Problem: Thermal rearrangement requires high energy input, which degrades sensitive functional groups.
The Solution: Gold(I) catalysis activates the alkyne
Step-by-Step Protocol
-
Catalyst Preparation: In a glovebox or under strict
, prepare a solution of Ph PAuNTf (2 mol%) or IPrAuCl/AgSbF (2 mol%) in dry 1,2-dichloroethane (DCE). -
Execution: Add the gold catalyst solution to the aryl propargyl ether (0.1 M concentration).
-
Conditions: Stir at 40–60°C . Conversion is typically complete within 1–3 hours.[5]
-
Filtration: Filter the mixture through a short pad of Celite to remove the metal catalyst.
-
Yield Expectation: 88–95% (isolated).
Data Comparison: Thermal vs. Catalytic
| Parameter | Thermal (DEA) | Thermal (PEG-400) | Gold Catalysis (Au[I]) |
| Temperature | 210–220°C | 200–210°C | 25–60°C |
| Time | 12–24 h | 4–6 h | 1–3 h |
| Solvent Removal | Difficult (High BP) | Easy (Water wash) | Easy (Evaporation) |
| Typical Yield | 55–65% | 75–82% | 88–95% |
| Risk Profile | Polymerization | Low | Catalyst Cost |
Protocol Module C: Purification & Stability (The "Red Oil" Fix)
The Problem: 2H-chromenes are acid-sensitive enol ethers. Standard silica gel is slightly acidic (pH 6–6.5). Exposure causes the 6-methyl-2H-chromene to hydrate or dimerize, turning the clear oil into a red/brown gum on the column.
The Solution: You must neutralize the stationary phase.
Silica Deactivation Protocol[6]
-
Slurry Preparation: Prepare the silica gel slurry using Hexane/EtOAc (98:2).
-
Neutralization: Add 1% Triethylamine (TEA) (
) to the slurry solvent. -
Packing: Pour the column and flush with 2 column volumes of the TEA-doped solvent.
-
Elution: Run the column with your standard eluent (e.g., Hexane/EtOAc). You do not need to keep adding TEA to the eluent, but pretreating the silica is mandatory.
-
Storage: Store the purified oil under Argon at -20°C. 2H-chromenes oxidize slowly in air to form chromanones.
Troubleshooting & FAQs
Diagnostic Flowchart
Figure 2: Decision tree for diagnosing yield loss and stability issues.
Frequently Asked Questions
Q: My reaction mixture turned black during the thermal rearrangement. Is the product lost? A: Not necessarily. The "black tar" is often polymerized allenyl phenol byproducts. The 6-methyl-2H-chromene is likely still present. Perform a vacuum distillation (Kugelrohr) to separate the volatile chromene from the non-volatile tar before attempting column chromatography.
Q: Can I use Silver (Ag) salts instead of Gold?
A: Ag(I) salts (like AgSbF
Q: The product has a strong medicinal odor and is yellow. Is it pure?
A: Pure 6-methyl-2H-chromene should be a colorless to pale yellow oil with a faint aromatic odor. A strong, acrid smell suggests residual diethylaniline (if used) or phenol hydrolysis products. Check the
References
-
Thermal Rearrangement Mechanism & Scope: Majumdar, K. C., et al. "The Claisen Rearrangement in Heterocyclic Synthesis." Chemical Reviews, 2015. [6]
-
Gold-Catalyzed Synthesis: Stratakis, M., et al. "Gold-Catalyzed Synthesis of 2H-Chromenes from Propargyl Aryl Ethers."[2][7] Journal of Organic Chemistry, 2015. [6]
-
Green Solvents (PEG-400): Khurana, J. M., et al. "PEG-400: An Efficient and Recyclable Medium for the Synthesis of Chromenes."[4][8][9] Synthetic Communications, 2011.
-
Silica Gel Deactivation: Department of Chemistry, University of Rochester. "Chromatography: The Solid Phase and Deactivation Protocols."
Sources
- 1. researchgate.net [researchgate.net]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. tandfonline.com [tandfonline.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 6-Methyl-2H-Chromene
Introduction: The Chromene Paradox
6-methyl-2H-chromene represents a class of benzopyrans that exhibit a distinct "stability paradox." While kinetically stable in the dark and under inert conditions, the molecule is thermodynamically primed for electrocyclic ring-opening upon photon absorption.
For researchers, this manifests as a practical challenge: The molecule you synthesized in the dark is not the same molecule you analyze under ambient light.
This guide deconstructs the stability mechanisms of 6-methyl-2H-chromene, distinguishing between its behavior in the crystal lattice (solid state) and the solvated environment (solution), and provides actionable troubleshooting protocols.
Module 1: Solution State Stability
The Core Issue: Photochromic Ring Opening
In solution, 6-methyl-2H-chromene lacks the steric constraints of a crystal lattice. Upon exposure to UV light (or even ambient fluorescent lighting containing UV components), the pyran ring undergoes electrocyclic cleavage at the C-O bond.
-
The Mechanism: The closed, colorless form (2H-chromene) absorbs a photon, exciting it to the singlet state. It relaxes via C-O bond rupture to form a colored o-quinonemethide (open form).
-
The Consequence: This open form is a reactive zwitterion/diradical species. While it can thermally revert to the closed form, it is highly susceptible to:
-
Oxidation: Reaction with dissolved oxygen to form 6-methylcoumarin or epoxides.
-
Dimerization: High concentrations lead to [4+2] cycloadditions between open and closed forms.
-
Fatigue: Irreversible degradation products accumulate over repeated switching cycles.
-
Solvent Effects
-
Polar Solvents (e.g., MeOH, DMSO): Stabilize the zwitterionic open form, slowing down the thermal back-reaction (ring closing). This increases the window for oxidative degradation.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Favor the closed, neutral form. Generally safer for short-term handling.
Module 2: Solid State Stability
Lattice Protection
In the solid state, 6-methyl-2H-chromene is significantly more stable. The crystal packing forces (Van der Waals,
Surface Vulnerabilities
-
Surface Photo-oxidation: While the bulk crystal is protected, the surface molecules are not. Long-term exposure to air and light will cause a "yellowing" of the crystal surface due to the formation of oxidation products (coumarins/quinones).
-
Amorphous Regions: If the sample is not crystalline (i.e., an oil or amorphous solid), it behaves more like a highly viscous liquid, losing the lattice protection and becoming susceptible to degradation.
Visualization: Degradation Pathways
The following diagram illustrates the divergent pathways of 6-methyl-2H-chromene based on environmental triggers.
Figure 1: Mechanistic pathway showing the reversible photochromism and irreversible oxidation risks.
Module 3: Troubleshooting & FAQs
Scenario A: "My clear solution turned yellow/orange overnight."
Diagnosis: This is the hallmark of photochromic ring opening followed by potential oxidation. The yellow/orange color comes from the extended conjugation of the o-quinonemethide intermediate or the formation of oxidation byproducts.
Immediate Action:
-
Dark Reversion Test: Place the sample in total darkness for 1 hour.
-
If color fades: It was reversible photochromism.[1] The sample is likely still pure.
-
If color persists: Irreversible oxidation to coumarin or quinones has occurred.
-
Prevention:
-
Amber Glassware: ALWAYS use amber vials for solution storage.
-
Inert Atmosphere: Sparge solvents with Argon/Nitrogen to remove dissolved oxygen, preventing the "Open Form -> Coumarin" pathway.
Scenario B: "NMR shows a small impurity doublet around 6.2-6.4 ppm."
Diagnosis: This is likely the C3/C4 protons of 6-methylcoumarin , the primary oxidation product. The 2H-chromene typically shows vinylic protons, but the coumarin shift is distinct due to the carbonyl anisotropy.
Validation Protocol (1H NMR):
| Signal Region | 6-Methyl-2H-Chromene | 6-Methylcoumarin (Impurity) |
|---|---|---|
| C2-Protons | ~4.8 ppm (doublet/multiplet, 2H) | Absent (Carbonyl C=O at C2) |
| C3-Proton | ~5.7 ppm (multiplet) |
| C4-Proton | ~6.4 ppm (multiplet) | 7.6 ppm (doublet, J9.5 Hz) |
Scenario C: "The solid melts lower than reported."
Diagnosis: Depressed melting point usually indicates solvent inclusion or partial degradation. If the solid was isolated from a polar solvent (like Ethanol) without rigorous drying, solvent molecules might be trapped in the lattice, lowering the MP. Alternatively, surface oxidation has created a eutectic mixture.
Corrective Workflow:
-
Recrystallization: Dissolve in minimal hot hexane (non-polar, avoids stabilizing open form).
-
Filtration: Filter hot to remove insoluble polymer/dimer contaminants.
-
Cooling: Slow cooling in the dark .
-
Drying: Vacuum dry at room temperature (avoid heat which accelerates oxidation).
Experimental Protocol: Purity Verification
Objective: Determine if a batch of 6-methyl-2H-chromene has degraded.
Reagents:
-
Deuterated Chloroform (
) - Neutralized with basic alumina to prevent acid-catalyzed hydrolysis. -
Internal Standard (e.g., 1,3,5-trimethoxybenzene) - Optional.
Step-by-Step:
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL
in an amber NMR tube. Do not use standard clear tubes. -
Acquisition: Run a standard 1H NMR (16 scans).
-
Integration Analysis:
-
Integrate the methyl singlet (~2.2 ppm). Set to 3.00.
-
Integrate the C2-methylene protons (~4.8 ppm).
-
Pass Criteria: The C2 integral must be > 1.95. If < 1.90, significant oxidation to coumarin (which lacks C2 protons) has occurred.
-
-
TLC Check:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 5% Ethyl Acetate in Hexane.
-
Visualization: UV (254 nm).
-
Observation: Chromene (
~0.6-0.[2]8) runs faster than Coumarin ( ~0.3-0.4).
-
Summary of Stability Data
| Condition | Stability Rating | Primary Risk | Recommendation |
| Solid (Dark, -20°C) | High | None | Long-term storage standard. |
| Solid (Ambient Light) | Moderate | Surface Oxidation | Wrap containers in foil. |
| Solution (Non-polar) | Moderate | Photochromism | Use fresh; keep dark. |
| Solution (Polar) | Low | Oxidation/Hydrolysis | Avoid for storage. |
| Acidic Solution | Critical | Polymerization | Avoid completely. |
References
-
Photochemical Ring Opening Mechanism
- Study on the electrocyclic ring-opening of 2H-chromenes and the form
- Source: Journal of Physical Chemistry A, "The Ring-Opening Reaction of Chromenes: A Photochemical Mode-Dependent Transform
-
Oxidation Pathways
- Mechanism of oxidation of chromenes to coumarins and the role of excited st
- Source: ResearchGate, "A proposed mechanism for the form
-
Solid State Handling
- General handling of photochromic organic crystals and l
- Source: RSC Advances, "Photochromism of chromene crystals; a new property of old chromenes" (2000).
-
Synthesis & Thermal Stability
- Thermal stability and synthetic routes for substituted 2H-chromenes.
- Source: The Journal of Organic Chemistry, "Amino Acid-Promoted Synthesis of 2H-Chromenes" (2018).
Sources
Minimizing oxidation side products in 6-methyl-2H-chromene synthesis
Technical Support Center: 6-Methyl-2H-Chromene Synthesis
Topic: Minimizing Oxidation Side Products & Instability Ticket ID: #CHRM-6ME-OX Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability Paradox
You are likely experiencing low yields or "tarring" during the synthesis of 6-methyl-2H-chromene . This molecule presents a specific challenge: the 6-methyl group (electron-donating) increases the electron density of the benzopyran ring. While this facilitates the initial cyclization (e.g., via propargyl ether rearrangement), it simultaneously lowers the oxidation potential of the
-
Oxidative cleavage (formation of salicylaldehyde derivatives).
-
Auto-oxidation (formation of 4-chromanones or coumarins).
-
Radical polymerization (formation of insoluble oligomers).
This guide replaces standard "textbook" procedures with a Redox-Neutral Workflow designed to protect that specific double bond.
Module 1: Diagnostic Hub
Identify your specific failure mode before proceeding.
| Observation (TLC/NMR) | Diagnosis | Root Cause |
| Spot stays at baseline / Streaking | Polymerization | Radical chain reaction initiated by trace oxygen or metal catalyst residues. |
| New spot, lower R_f than product | Chroman-4-one | Wacker-type oxidation of the double bond (often if Pd/Au catalysts are used). |
| New spot, higher R_f (fluorescent) | Benzofuran | Thermal isomerization (Claisen rearrangement side-path), not oxidation. |
| Aldehyde peak (~10 ppm) | Ring Cleavage | Oxidative cleavage of the C2-C3 bond (Ozonolysis-like behavior from singlet oxygen). |
Module 2: The Inert Synthesis Protocol (Propargyl Ether Route)
Most users synthesize 6-methyl-2H-chromene via the thermal or catalytic rearrangement of aryl propargyl ethers. This is the critical step where oxidation begins.
The "Zero-Oxygen" Mandate
Standard nitrogen balloons are insufficient for this electron-rich chromene. You must remove dissolved oxygen that acts as a radical initiator.
Step-by-Step Protocol:
-
Solvent Preparation: Do not just buy "anhydrous" solvent. You must sparge the reaction solvent (typically Toluene or Xylene) with Argon for 30 minutes before adding reagents.
-
Why? Argon is heavier than air and provides a better "blanket" than Nitrogen.
-
-
The Scavenger System: Add 2,6-Di-tert-butyl-4-methylphenol (BHT) at 1.0 mol% loading relative to the starting material.
-
Catalyst Control (If using Au/Pt/Cu):
-
Risk:[5] Transition metals can catalyze the oxidation of the product reacting with trace air (Wacker-type chemistry).
-
Fix: Use the minimum effective loading (e.g., 1-2 mol% AuCl3/AgSbF6). Do not "add more for safety."
-
Visualizing the Pathway
The diagram below illustrates how the reaction diverges between the desired rearrangement and the oxidative failure modes.
Figure 1: Divergent reaction pathways. The red dashed line represents the oxidative risk vector that must be blocked by BHT and Inert Atmosphere.
Module 3: The Neutral Workup (Critical)
The most common point of failure is not the reaction, but the purification. 2H-Chromenes are acid-sensitive enol ethers masked as aromatics.
The Silica Gel Trap
Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0). For 6-methyl-2H-chromene, this acidity is sufficient to protonate the C3-C4 double bond, leading to hydration (chromanol formation) or polymerization.
The Buffered Column Protocol:
-
Slurry Preparation: Prepare your silica slurry using Hexanes/Ethyl Acetate (or your chosen eluent).
-
Neutralization: Add 1% v/v Triethylamine (Et3N) to the slurry before packing the column.
-
Verification: Run a blank amount of solvent through. Check the pH of the eluent; it should be basic (pH > 8).
-
-
Elution: Run the column using solvent containing 0.5% Et3N .
-
Why? This keeps the silica surface deactivated throughout the separation.
-
-
Speed: 2H-chromenes oxidize on silica if left exposed to air. Flash chromatography must be fast. Do not leave the compound on the column overnight.
Module 4: Post-Synthesis Handling & Storage
Q: My NMR was pure yesterday, but today it shows new aliphatic peaks. Why? A: You likely stored it as a neat oil in a clear vial.
The "Dark & Cold" Storage System:
-
Physical State: Store as a solution in degassed Benzene-d6 or CDCl3 (stabilized with Ag foil) if possible, or as a neat oil under Argon.
-
Temperature: -20°C is mandatory.
-
Light: 2H-chromenes are photo-active. Ambient light can trigger [2+2] cycloaddition (dimerization). Wrap vials in aluminum foil.
Frequently Asked Questions (FAQ)
Q: Can I use DDQ to oxidize a chroman precursor instead of the propargyl route? A: Yes, but proceed with caution. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is a strong oxidant. For the 6-methyl derivative, over-oxidation to the coumarin is a major risk.
-
Recommendation: If using the DDQ route, stop the reaction at 50% conversion and recycle the starting material, rather than pushing for 100% and generating over-oxidized byproducts.
Q: I see a fluorescent blue spot on my TLC. Is this my product? A: Likely not. 6-methyl-2H-chromene is usually UV-active (dark purple/black under 254nm). A strong blue fluorescence often indicates the formation of benzofuran side products (isomeric) or coumarins (oxidized).
References
-
North, J. T., et al. "Thermal Rearrangement of Aryl Propargyl Ethers." The Journal of Organic Chemistry, vol. 60, no. 11, 1995.
- Context: Establishes the baseline mechanism for thermal rearrangement and the competing benzofuran p
-
Zheng, S. & Chen, L. "Synthesis of 2H-chromenes: recent advances and perspectives."[6] Organic & Biomolecular Chemistry, vol. 19, 2021, pp. 10530-10548.[6]
- Context: Comprehensive review covering metal-c
-
Worlikar, S. A., et al. "Synthesis of 2H-chromenes."[7] The Journal of Organic Chemistry, vol. 72, 2007, pp. 1347-1353.[7]
- Context: Discusses electrophilic cyclization methods as alternatives to thermal routes to avoid oxid
Sources
- 1. Unusual Calixarenes Incorporating Chromene and Benzofuran Moieties Obtained via Propargyl Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. pure.uva.nl [pure.uva.nl]
- 5. orientjchem.org [orientjchem.org]
- 6. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2H-Chromene synthesis [organic-chemistry.org]
Troubleshooting low regioselectivity in 6-methyl-2H-chromene formation
Technical Support Center: Synthesis of 2H-Chromenes
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in heterocyclic chemistry: achieving high regioselectivity in the synthesis of 6-methyl-2H-chromene from p-cresol and α,β-unsaturated aldehydes. Poor control over this reaction often leads to the formation of the undesired 8-methyl-2H-chromene isomer, complicating purification and reducing overall yield.
This guide is designed to provide not just procedural steps, but the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of forming the 8-methyl-2H-chromene byproduct?
The formation of a mixture of 6-methyl and 8-methyl isomers originates from the structure of the starting phenol, p-cresol. The phenolic hydroxyl group directs electrophilic attack to its ortho positions. In p-cresol, there are two non-equivalent ortho positions: C2 and C6.
-
Attack at C2: This position is sterically hindered by the adjacent methyl group at C1. Successful cyclization at this site leads to the desired 6-methyl-2H-chromene .
-
Attack at C6: This position is sterically unencumbered. Cyclization here results in the formation of the undesired 8-methyl-2H-chromene .
Without careful control of reaction conditions, the reaction can proceed at both sites, leading to a mixture of regioisomers.
Q2: How do electronic and steric factors compete to determine the final product ratio?
The regiochemical outcome is a delicate balance between electronic activation and steric hindrance.
-
Electronic Effects: The methyl group of p-cresol is an electron-donating group (EDG) via hyperconjugation. This effect enriches the electron density of the aromatic ring, activating both ortho positions (C2 and C6) toward electrophilic attack. Electronically, both pathways are favorable.
-
Steric Effects: The physical bulk of the methyl group at C1 creates significant steric hindrance at the adjacent C2 position. This clashes with the incoming electrophile and the catalyst, potentially raising the activation energy for the reaction at this site. The C6 position, lacking an adjacent substituent, is sterically more accessible.
Low regioselectivity occurs when the reaction conditions are not optimized to exploit these steric differences, allowing the reaction to proceed down the electronically favorable but sterically less-demanding path to the 8-methyl isomer.
Q3: What is the proposed reaction mechanism for chromene formation in this context?
The synthesis of 2H-chromenes from phenols and α,β-unsaturated aldehydes is typically catalyzed by an acid (Lewis or Brønsted) or an organocatalyst.[1] A plausible mechanism involves the formation of an electrophilic intermediate that is attacked by the electron-rich phenol ring.[1]
A proposed pathway involves:
-
Activation: The catalyst activates the α,β-unsaturated aldehyde, making it more electrophilic. In amino acid-promoted reactions, this can occur through the formation of an iminium ion.[1]
-
Electrophilic Attack (Friedel-Crafts type): The activated phenol ring attacks the β-carbon of the activated aldehyde. This is the regiochemistry-determining step.
-
Cyclization: The phenolic oxygen attacks the carbonyl carbon, forming the heterocyclic pyran ring.
-
Dehydration: Elimination of water yields the final 2H-chromene product.
The competition between attack at the two different ortho positions of p-cresol in step 2 dictates the final isomer ratio.
Caption: Competing pathways in 6-methyl-2H-chromene synthesis.
Troubleshooting Guide
Problem: My reaction yields a significant amount of the 8-methyl isomer, resulting in a low 6-methyl:8-methyl ratio (e.g., < 5:1).
This is the most common issue and indicates that the reaction is not effectively discriminating between the two available reaction sites. The primary goal is to increase the energetic barrier for the formation of the 8-methyl isomer relative to the 6-methyl isomer.
Solution 1: Modify the Catalytic System
The catalyst's size and nature are paramount in controlling regioselectivity. Small, highly active catalysts often show poor selectivity.
-
Rationale: A sterically bulky catalyst will experience a greater energetic penalty when approaching the hindered C2 position of p-cresol compared to the open C6 position. This disfavoring of the transition state leading to the 8-methyl isomer can significantly improve the product ratio.
-
Actionable Advice:
-
Switch to Bulky Lewis Acids: If using catalysts like AlCl₃ or TiCl₄, consider switching to Lewis acids with bulkier ligands, such as those based on hafnium or zirconium, or organometallic catalysts.
-
Employ Organocatalysis: Certain amino acids or their derivatives can act as effective and selective catalysts.[1] The chirality and defined three-dimensional structure of these catalysts can create a steric environment that favors one reaction pathway over the other. L-alanine has been shown to be effective in similar transformations.[1]
-
Use Heterogeneous Catalysts: Solid acid catalysts like montmorillonite K-10 or zeolites can provide steric constraints within their pore structures that may favor the formation of the less bulky transition state leading to the desired 6-methyl isomer.[2]
-
Solution 2: Optimize Reaction Temperature
Temperature directly influences the reaction kinetics and can be a powerful tool for controlling selectivity.
-
Rationale: The formation of the two isomers will have different activation energies. Often, the more sterically hindered pathway (leading to the 6-methyl isomer) has a higher activation energy. However, if the desired product is thermodynamically more stable, lower temperatures can favor its formation by allowing the system to equilibrate. Conversely, sometimes the undesired product is the kinetic one, and higher temperatures can overcome this barrier. It is crucial to screen a range of temperatures.
-
Actionable Advice:
-
Screen a Temperature Gradient: Run a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C) while keeping all other parameters constant.[3]
-
Analyze the Trend: If selectivity for the 6-methyl isomer increases at lower temperatures, this suggests it may be the thermodynamically favored product or that the activation energy difference between the two pathways becomes more significant.
-
Solution 3: Conduct a Solvent Screen
The solvent can influence the stability of reaction intermediates and transition states, thereby affecting selectivity.
-
Rationale: Solvents can modulate catalyst activity and solvate charged intermediates differently. A switch from a polar to a non-polar solvent can alter the geometry of the transition state, potentially amplifying the steric differences between the two reaction pathways.
-
Actionable Advice:
-
Test a Range of Solvents: Evaluate a panel of solvents with varying polarities, such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetonitrile.[1][4]
-
Prioritize Aprotic Solvents: Protic solvents can sometimes interfere with Lewis acid catalysts. Start with dry, aprotic solvents unless the specific catalytic cycle requires a protic medium.
-
| Parameter | Condition A (Poor Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Catalyst | Small Lewis Acid (e.g., AlCl₃) | Bulky Organocatalyst (e.g., L-Alanine)[1] | Increases steric hindrance for the undesired pathway. |
| Temperature | High (e.g., 120 °C) | Moderate (e.g., 60-80 °C) | Exploits differences in activation energy. |
| Solvent | Polar, Protic (e.g., Ethanol) | Aprotic, Non-polar (e.g., Toluene)[1] | Minimizes catalyst interference and alters transition state solvation. |
| A representative table illustrating how changing parameters can improve regioselectivity. |
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Caption: A logical workflow for troubleshooting low regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a method for screening different catalysts in small, parallel reactions to identify the optimal conditions for regioselectivity.
-
Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add p-cresol (1.0 eq).
-
Catalyst Addition: To each respective vial, add the catalyst to be screened (e.g., L-alanine, 1.0 eq; or a Lewis acid, 10 mol%).
-
Solvent and Reactant Addition: Add the chosen anhydrous solvent (e.g., Toluene, 0.1 M concentration relative to p-cresol). Stir for 5 minutes to dissolve. Add the α,β-unsaturated aldehyde (e.g., 3-methyl-2-butenal, 1.5-2.5 eq) via syringe.[1]
-
Reaction: Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80 °C). Allow the reactions to stir for a set time (e.g., 18 hours). Monitor progress by TLC or a time-point sample analyzed by GC-MS if possible.
-
Workup: Cool the reactions to room temperature. Quench appropriately (e.g., with saturated NaHCO₃ solution for acid catalysts). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and the ratio of 6-methyl-2H-chromene to 8-methyl-2H-chromene.
Protocol 2: Determination of Isomer Ratio by ¹H NMR Spectroscopy
The ratio of the two regioisomers can be accurately determined from the ¹H NMR spectrum of the crude reaction mixture.
-
Sample Preparation: Dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the distinct signals corresponding to each isomer. The aromatic protons and the vinylic protons of the chromene ring are often well-resolved and ideal for this analysis.
-
For 6-methyl-2H-chromene , look for two singlets (or narrow doublets) in the aromatic region corresponding to the protons at C5 and C7.
-
For 8-methyl-2H-chromene , look for a different pattern, likely a doublet and a triplet (or two doublets), corresponding to the three adjacent protons on the aromatic ring.
-
Integration: Carefully integrate a non-overlapping signal for the 6-methyl isomer and a non-overlapping signal for the 8-methyl isomer. The ratio of these integrals directly corresponds to the molar ratio of the products.
-
References
Sources
Removing unreacted salicylaldehyde from 6-methyl-2H-chromene mixtures
Welcome to the technical support center for challenges related to the synthesis and purification of 6-methyl-2H-chromene. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the removal of unreacted salicylaldehyde from your reaction mixtures.
Understanding the Challenge: Salicylaldehyde and 6-methyl-2H-chromene
The synthesis of 6-methyl-2H-chromene and its derivatives often involves the use of salicylaldehyde as a starting material.[1][2][3][4][5] A common challenge in these syntheses is the removal of unreacted salicylaldehyde from the final product mixture. The efficiency of this separation is critical for obtaining a high-purity product, which is essential for subsequent applications.
This guide provides a structured approach to troubleshooting and resolving these separation challenges, grounded in the fundamental chemical and physical properties of the compounds involved.
Physical Properties Comparison
A successful purification strategy relies on exploiting the differences in the physical properties of the desired product and the impurities. The following table summarizes the key physical properties of salicylaldehyde and provides an estimate for 6-methyl-2H-chromene based on the general properties of 2H-chromenes.
| Property | Salicylaldehyde | 6-methyl-2H-chromene (estimated) | Rationale for Separation |
| Molecular Weight | 122.12 g/mol [6] | ~146.19 g/mol | The difference in molecular weight and polarity will influence boiling points and chromatographic behavior. |
| Boiling Point | 196-197 °C[6][7][8][9][10] | Lower than salicylaldehyde | The significant difference in boiling points makes distillation a viable separation method. |
| Solubility in Water | Slightly soluble (4.9 g/L at 25°C)[8][11][12] | Limited to insoluble[13] | Differences in aqueous solubility can be exploited in liquid-liquid extraction. |
| Solubility in Organic Solvents | Soluble in ethanol and ether[7][11] | Soluble in non-polar solvents like hexane and toluene[13] | High solubility in organic solvents is a prerequisite for most purification techniques. |
| Acidity | The phenolic hydroxyl group is acidic. | Neutral | The acidic nature of salicylaldehyde allows for its removal via an acid-base extraction. |
| Reactivity | The aldehyde group can react with bisulfite.[14] | Relatively inert under purification conditions. | The reactive aldehyde group provides a chemical means of separation. |
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 6-methyl-2H-chromene.
Question 1: My reaction mixture has a high concentration of unreacted salicylaldehyde. What is the most efficient primary purification method?
Answer:
When dealing with a significant amount of unreacted salicylaldehyde, the most efficient initial purification step is often a physical separation method that can handle larger quantities. The choice between distillation and extraction will depend on the scale of your reaction and the thermal stability of your 6-methyl-2H-chromene.
Method 1.1: Fractional Distillation
Causality: Fractional distillation separates compounds based on differences in their boiling points. Salicylaldehyde has a high boiling point (196-197 °C), while 6-methyl-2H-chromene, being a less polar and smaller molecule, is expected to have a lower boiling point. This significant difference makes fractional distillation an excellent choice for bulk removal.
Experimental Protocol:
-
Setup: Assemble a fractional distillation apparatus. Ensure your flask is appropriately sized (not more than two-thirds full).
-
Vacuum: For compounds that may be sensitive to high temperatures, performing the distillation under reduced pressure is recommended to lower the boiling points.
-
Heating: Gently heat the mixture. The compound with the lower boiling point (your 6-methyl-2H-chromene) will vaporize first, travel up the fractionating column, and condense in the collection flask.
-
Monitoring: Monitor the temperature at the still head. A stable temperature plateau indicates that a pure fraction is being collected. A sharp rise in temperature will signal that the higher-boiling salicylaldehyde is beginning to distill.
-
Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine their purity.
Method 1.2: Acid-Base Extraction
Causality: The phenolic hydroxyl group of salicylaldehyde is acidic and will be deprotonated by a mild base to form a water-soluble salt. The 6-methyl-2H-chromene, lacking this acidic proton, will remain in the organic phase.
Experimental Protocol:
-
Dissolution: Dissolve the reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).
-
Note: The aqueous layer will contain the sodium salt of salicylaldehyde.
-
-
Separation: Separate the aqueous layer. Repeat the extraction 2-3 times to ensure complete removal of the salicylaldehyde.
-
Washing: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude 6-methyl-2H-chromene.
Question 2: I'm having difficulty separating salicylaldehyde from my 6-methyl-2H-chromene using column chromatography. What can I do?
Answer:
Column chromatography is a powerful technique for final purification.[15][16][17][18][19] If you are experiencing co-elution or poor separation, optimizing your chromatographic conditions is key.
Optimization Strategy:
Causality: Separation in normal-phase column chromatography is based on the differential adsorption of compounds to the polar stationary phase (silica gel or alumina). More polar compounds, like salicylaldehyde (due to its hydroxyl and aldehyde groups), will adhere more strongly to the silica and elute slower than less polar compounds like 6-methyl-2H-chromene.
Step-by-Step Protocol for Optimization:
-
TLC Analysis: Before running a column, always optimize your solvent system using TLC. The ideal solvent system should give a good separation between your product and the impurity, with the product having an Rf value of approximately 0.3-0.4.
-
Solvent System Suggestion: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
-
Column Packing: Ensure your column is packed properly to avoid channeling, which leads to poor separation. A well-packed column should have a uniform and level bed of silica.
-
Loading: Load your sample onto the column in a minimal amount of solvent. A concentrated band at the top of the column is crucial for good separation.
-
Elution: Begin eluting with your optimized solvent system. If the separation is still not satisfactory, you can use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the fractions containing your pure product.
Question 3: How can I remove trace amounts of salicylaldehyde after primary purification?
Answer:
For removing small quantities of residual salicylaldehyde, a chemical quenching method can be highly effective.
Method 3.1: Sodium Bisulfite Adduct Formation
Causality: Aldehydes react with sodium bisulfite to form a solid, water-soluble adduct.[14] This allows for the selective removal of the aldehyde from the organic mixture.
Experimental Protocol:
-
Reaction: Dissolve your partially purified 6-methyl-2H-chromene in a suitable organic solvent. Add a saturated aqueous solution of sodium bisulfite and stir vigorously for several hours.
-
Precipitation: The salicylaldehyde-bisulfite adduct will precipitate out of the solution.
-
Filtration: Filter the mixture to remove the solid adduct.
-
Extraction: Wash the organic filtrate with water to remove any remaining bisulfite.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.
Purification Strategy Decision Flowchart
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy.
Caption: A decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with salicylaldehyde?
A1: Salicylaldehyde is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction or respiratory irritation.[6] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What analytical techniques are recommended to confirm the purity of the final 6-methyl-2H-chromene product?
A2: A combination of techniques is recommended for comprehensive purity analysis:
-
Thin Layer Chromatography (TLC): A quick and easy method to assess the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile compounds and provides their mass-to-charge ratio, allowing for identification and purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for separating and quantifying components in a mixture.
Q3: Can other chromene isomers be formed during the synthesis, and how would that affect purification?
A3: Depending on the specific synthetic route, the formation of isomeric byproducts is possible.[1][2] These isomers may have very similar physical properties to the desired 6-methyl-2H-chromene, making separation by distillation or simple extraction challenging. In such cases, careful optimization of column chromatography, potentially using different stationary phases or solvent systems, would be necessary.
Q4: Are there alternative synthetic routes that might avoid the issue of unreacted salicylaldehyde?
A4: Yes, various synthetic methods for 2H-chromenes exist.[5][20][21][22] Some routes may proceed with higher efficiency or utilize different starting materials, thereby minimizing the amount of unreacted starting material in the final mixture. Investigating alternative synthetic strategies could be a long-term solution to circumvent purification challenges.
References
-
Salicylaldehyde. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
- Process for the preparation of salicylaldehyde. (n.d.). Google Patents.
-
Salicylaldehyde to 2,5-dihydroxybenzaldehyde. (n.d.). The Hive. Retrieved February 8, 2024, from [Link]
-
Salicylaldehyde - Wikipedia. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
-
Preparation of salicylaldehyde. (n.d.). PrepChem.com. Retrieved February 8, 2024, from [Link]
-
Chromene - Solubility of Things. (n.d.). Solubility of Things. Retrieved February 8, 2024, from [Link]
-
Synthesizing of salicylealdehyde using magnesium phenoxide. (2013). Chemical Technology: An Indian Journal. Retrieved February 8, 2024, from [Link]
-
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Beilstein Journal of Organic Chemistry. Retrieved February 8, 2024, from [Link]
-
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). PMC. Retrieved February 8, 2024, from [Link]
-
Reactions of Salicylaldehydes with Alkyl Cyanoacetates on the Surface of Solid Catalysts: Synthesis of 4H-Chrommene Derivatives. (2015). ResearchGate. Retrieved February 8, 2024, from [Link]
-
6-(hydroxymethyl)-2H-chromen-2-one. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
SALICYLALDEHYDE | 90-02-8. (n.d.). Loba Chemie. Retrieved February 8, 2024, from [Link]
- Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.).
-
Methyl 6-methyl-2h-chromene-3-carboxylate. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
Catalytic Synthesis of 2H‑Chromenes. (2015). MSU chemistry. Retrieved February 8, 2024, from [Link]
-
2H-Chromenes from salicylaldehydes by a catalytic petasis reaction. (2000). PubMed. Retrieved February 8, 2024, from [Link]
-
Synthesis of 2H-chromenes (2H-benzopyrans). (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]
- Salicylaldehyde Chemical Substances Control Law. (n.d.).
-
Column Chromatography. (2022). YouTube. Retrieved February 8, 2024, from [Link]
-
(PDF) ChemInform Abstract: Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. (2012). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Synthesis of 2H-chromenes: recent advances and perspectives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 8, 2024, from [Link]
- Process for the selective synthesis of salicylaldehydes. (n.d.). Google Patents.
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved February 8, 2024, from [Link]
-
column chromatography & purification of organic compounds. (2021). YouTube. Retrieved February 8, 2024, from [Link]
-
2H-Chromenes from α,β-Unsaturated Aldehydes and Substituted Phenols | Lindbergin E Total Synthesis. (2020). YouTube. Retrieved February 8, 2024, from [Link]
-
Preparation of Salicylaldehyde. (2017). Sciencemadness Discussion Board. Retrieved February 8, 2024, from [Link]
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). MDPI. Retrieved February 8, 2024, from [Link]
-
Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023). NIH. Retrieved February 8, 2024, from [Link]
-
Salicylaldehyde. (n.d.). chemeurope.com. Retrieved February 8, 2024, from [Link]
-
Purification: Tips for Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester. Retrieved February 8, 2024, from [Link]
-
Ecocatalysis for 2H-chromenes synthesis: an integrated approach for phytomanagement of polluted ecosystems. (2014). PubMed. Retrieved February 8, 2024, from [Link]
-
(PDF) (6-Bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
- How to run column chromatography. (n.d.).
-
Salicylaldehyde CAS:90-02-8. (n.d.). Jinan Future chemical Co.,Ltd. Retrieved February 8, 2024, from [Link]
Sources
- 1. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 2. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2H-Chromenes from salicylaldehydes by a catalytic petasis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2H-Chromene synthesis [organic-chemistry.org]
- 6. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 7. Salicylaldehyde [drugfuture.com]
- 8. 90-02-8 CAS | SALICYLALDEHYDE | Aldehydes | Article No. 05634 [lobachemie.com]
- 9. 90-02-8 CAS MSDS (Salicylaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Salicylaldehyde [chemeurope.com]
- 11. Salicylaldehyde | 90-02-8 [chemicalbook.com]
- 12. env.go.jp [env.go.jp]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. prepchem.com [prepchem.com]
- 15. youtube.com [youtube.com]
- 16. orgsyn.org [orgsyn.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Purification [chem.rochester.edu]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. youtube.com [youtube.com]
- 22. Ecocatalysis for 2H-chromenes synthesis: an integrated approach for phytomanagement of polluted ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromene Ring Closure Optimization
Ticket Category: Reaction Kinetics & Thermodynamics
Assigned Specialist: Senior Application Scientist, Dr. A. Vance Status: Open Topic: Optimizing Reaction Temperature for Chromene Ring Closure[1]
Executive Summary: The Thermal "Goldilocks" Zone
Chromene (benzopyran) synthesis is a balancing act between kinetic activation and thermodynamic stability . The most common route—the rearrangement of propargyl aryl ethers—requires traversing a high-energy transition state (Claisen rearrangement) followed by a rapid electrocyclization.
-
Too Cold (< 80°C without catalyst): The reaction is kinetically trapped. You may isolate the propargyl ether starting material or, in some cases, the non-cyclized allenyl phenol intermediate.
-
Too Hot (> 200°C): You risk activating competitive pathways, specifically polymerization (oligomerization of the diene system) or Claisen rearrangement to benzofurans (5-exo-dig cyclization) rather than chromenes (6-endo-dig).
This guide provides a systematic approach to finding the optimal temperature window for your specific substrate.
The Mechanistic Landscape (Why Temperature Matters)
To troubleshoot, you must visualize the energy landscape. The transformation usually proceeds via a [3,3]-sigmatropic rearrangement followed by a [1,5]-hydrogen shift and finally 6
Visualizing the Reaction Coordinate
The following diagram illustrates the energy barriers and where thermal issues arise.
Figure 1: Reaction coordinate showing the critical transition states. Note that excessive heat at the Intermediate stage diverts flux toward thermodynamic sinks like benzofurans or polymers.
Troubleshooting Guide (Ticket-Based)
Identify your specific failure mode below to find the corresponding solution.
| Ticket ID | Symptom | Diagnosis | Corrective Action |
| ERR-01 | Starting Material Recovery (>80%) | Kinetic Trap. The temperature is insufficient to overcome the activation energy of the initial [3,3]-sigmatropic rearrangement. | Increase T or Catalyze. 1. If thermal: Increase T by 20°C increments (up to 180°C).2. Recommended: Switch to Au(I) or Ag(I) catalysis to lower activation energy to <60°C [1]. |
| ERR-02 | "Tar" / Black Gum (Polymerization) | Thermal Decomposition. The chromene double bond is sensitive. Prolonged heating causes radical polymerization or oxidative degradation. | Switch to Microwave (MW). MW heating (e.g., 120°C for 10 min) minimizes thermal exposure time compared to oil bath reflux (4-12 hours) [2]. Add radical inhibitor (BHT) if strictly thermal. |
| ERR-03 | Benzofuran Formation (Wrong Isomer) | 5-exo-dig Competition. At high T, the reaction may favor the thermodynamically stable benzofuran over the kinetic chromene product. | Lower T + Solvent Switch. Use a polar aprotic solvent (DMF/DMSO) at lower T (<100°C). If using metal catalysis, switch from Cu/Pd (often benzofuran-selective) to Au/Pt (chromene-selective) [3]. |
| ERR-04 | Low Yield (<40%) with Clean NMR | Solvent Effect. Reactants may be precipitating or the solvent boiling point prevents reaching the activation temp. | High-Boiling Solvent. Replace Ethanol/DCM with Toluene, Xylene, or o-Dichlorobenzene to access the 110°C–180°C window required for non-catalyzed thermal rearrangement [4]. |
Optimization Protocol: The Temperature Screening Workflow
Do not guess. Use this Design of Experiments (DoE) approach to determine the optimal temperature for your specific substrate.
Phase 1: The Catalyst Screen (The "Cold" Route)
Goal: Avoid high heat entirely to preserve functional groups.
-
Standard: 1-5 mol% AuCl or Au(PPh3)Cl / AgOTf.
-
Solvent: DCM or Toluene.
-
Temp: Room Temperature (25°C).
-
Check: TLC at 1 hour. If no reaction
Heat to 50°C.-
Why? Gold catalysis activates the alkyne
-system, reducing the barrier for the initial cyclization, often bypassing the high-energy Claisen requirement [5].
-
Phase 2: The Thermal Screen (If Catalyst Fails)
Goal: Find the minimum temperature required for conversion.
Setup: 4 parallel reactions (100 mg scale) in sealed pressure vials. Solvent: o-Xylene (Boiling point ~144°C) or PEG-400 (Green alternative).
| Vial # | Temperature | Time | Expected Outcome |
| A | 80°C | 4 hrs | Baseline (likely low conversion). |
| B | 120°C | 4 hrs | Activation of electron-rich substrates. |
| C | 150°C | 2 hrs | Standard thermal rearrangement window. |
| D | 180°C | 1 hr | "Force" condition (Watch for degradation). |
Analysis:
-
Plot Conversion % (via NMR/HPLC) vs. Purity .
-
Select the lowest temperature that achieves >90% conversion within 4 hours.
Phase 3: Microwave Optimization
For rapid library synthesis.
-
Start: 120°C, High Absorption (Normal), 10 minutes.
-
Ramp: If incomplete, increase T to 140°C, hold time constant. Do not extend time beyond 20 mins to avoid polymerization.
Decision Logic: Troubleshooting Flowchart
Use this logic gate to determine your next experimental step.
Figure 2: Logic flow for diagnosing reaction failures based on crude NMR analysis.
Frequently Asked Questions (FAQs)
Q: Can I use a solvent-free (neat) reaction to improve yield? A: Yes, but proceed with caution. Neat reactions (often on silica or montmorillonite K10 clay) can be highly efficient and "green." However, without solvent to act as a heat sink, local "hot spots" can trigger rapid polymerization. Recommendation: Use neat conditions only with Microwave irradiation where temperature control is precise [6].
Q: My propargyl ether is cleaving back to the phenol instead of cyclizing. Why? A: This is a retro-propargylation, often caused by trace moisture or acidity at high temperatures.
-
Fix: Ensure the reaction is strictly anhydrous. Add molecular sieves (4Å) and consider a base additive like
or DIPEA to buffer the system.
Q: Why does Gold catalysis work at room temperature?
A: Gold acts as a "soft" Lewis acid (
References
-
Toste, F. D., et al. (2004). "Gold(I)
-Ketoesters with Alkynes." Journal of the American Chemical Society. Link (Foundational work on Au-activation lowering T). -
Patil, S. A., et al. (2015). "Microwave-assisted synthesis of chromenes: biological and chemical importance." Future Medicinal Chemistry. Link
-
Yamamoto, Y., et al. (2008). "Gold- and Silver-Catalyzed Cyclization of 2-Alkynylphenol Derivatives." Chemical Reviews. Link
-
Majumdar, K. C., et al. (2008). "Thermal rearrangement of aryl propargyl ethers." Tetrahedron. Link
-
Menz, H., & Kirsch, S. F. (2009). "Synthesis of 2H-Chromenes: A Gold(I)-Catalyzed 6-endo-dig Cyclization." Organic Letters. Link
-
Varma, R. S. (2016). "Greener and sustainable trends in synthesis of organics and nanomaterials." ACS Sustainable Chemistry & Engineering. Link
Sources
Purification of 6-methyl-2H-chromene by column chromatography
Department: Chemical Process R&D Subject: Isolation and Purification Protocols for Labile Heterocycles Doc ID: TS-CHROM-006
Executive Summary & Compound Profile
User Query: "How do I purify 6-methyl-2H-chromene without degradation or co-elution?"
The Challenge: 6-methyl-2H-chromene is a lipophilic benzopyran derivative. Unlike its oxidized cousin (coumarin), the 2H-chromene core contains a cyclic enol ether functionality. This structural feature makes it acid-sensitive . Standard silica gel chromatography often leads to ring-opening hydrolysis or polymerization, resulting in low yields and "ghost peaks" that streak across the column.
Compound Profile:
-
Target: 6-methyl-2H-chromene[1]
-
Physical State: Colorless to pale yellow oil.
-
Primary Impurities: p-Cresol (starting material), uncyclized propargyl ethers, and hydration byproducts.
-
Critical Stability Factor: High sensitivity to acidic silanols on silica gel.
Pre-Purification Diagnostics[2]
Before packing a column, you must validate the stability of your crude mixture.
Diagnostic Protocol: The "2D-Stability" TLC
Do not skip this. It confirms if the stationary phase destroys your product.
-
Spotting: Apply a spot of the crude mixture to the bottom-left corner of a silica TLC plate.
-
Run 1: Elute vertically with 5% EtOAc in Hexanes. Dry the plate.
-
Run 2: Rotate the plate 90° and elute again with the same solvent system.
-
Analysis:
-
Diagonal Line: The compound is stable.
-
Off-Diagonal Spots: The compound degraded on the silica during the drying/second run.
-
Action: If off-diagonal spots appear, you must use buffered silica (See Section 3).
-
The Purification Protocol (Buffered System)
This protocol is designed to neutralize acidic silanol sites on silica gel, preventing the acid-catalyzed rearrangement of the chromene ring.
Materials Required
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Buffer: Triethylamine (TEA).
-
Solvents: Hexanes (HPLC grade), Ethyl Acetate (EtOAc).
-
Loading Matrix: Celite 545 (Recommended over silica for dry loading).
Step-by-Step Methodology
Phase A: Column Preparation (The Slurry Pack)
-
Calculate Volume: For 1g of crude oil, use ~30-50g of silica.
-
The Neutralization Slurry:
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the Hexane/1% TEA mixture to ensure the entire bed is basic.
Phase B: Sample Loading
-
Preferred: Wet Loading. Dissolve the oil in a minimum volume of 98:2 Hexanes:EtOAc (+ 0.5% TEA) and apply carefully to the sand bed.
-
Alternative (Low Solubility): Celite Dry Load. Dissolve crude in DCM, add Celite, rotovap to dryness. Do not dry load on silica, as the compound will sit on acidic sites in the solid state for too long.
Phase C: Elution Gradient
Run the column using a gradient to separate the non-polar chromene from the polar phenolic impurities.
| Step | Solvent System (v/v) | Additive | Purpose |
| 1 | 100% Hexanes | 0.5% TEA | Elute very non-polar impurities (e.g., mineral oil, bis-ethers). |
| 2 | 98:2 Hexanes:EtOAc | 0.5% TEA | Target Elution: 6-methyl-2H-chromene typically elutes here. |
| 3 | 95:5 Hexanes:EtOAc | 0.5% TEA | Flushes tailing product; begins moving unreacted p-cresol. |
| 4 | 80:20 Hexanes:EtOAc | None | Strips remaining polar byproducts (stop collecting). |
Troubleshooting & FAQs
Q1: My product streaks on the TLC plate and the column fractions are impure. Why? A: Streaking is the hallmark of decomposition. The 2H-chromene enol ether is hydrolyzing into a phenol-aldehyde intermediate on the acidic silica.
-
Fix: You likely skipped the Triethylamine (TEA) buffer. Repurify using the protocol in Section 3. If the problem persists, switch to Neutral Alumina (Grade III) as the stationary phase.
Q2: I cannot separate the starting material (p-cresol) from the product. A: Phenols and chromenes have distinct polarities, but phenols can "drag" if the solvent is too non-polar, causing co-elution.
-
Fix 1 (Chemical Wash): Before chromatography, dissolve the crude in Et2O and wash 3x with 1M NaOH. This deprotonates the p-cresol (making it water-soluble) while the chromene remains in the organic layer.
-
Fix 2 (Chromatography): The TEA in the mobile phase will sharpen the phenol peak (by preventing H-bonding with silica), improving resolution.
Q3: The product turned yellow/brown after rotary evaporation. A: Chromenes are susceptible to oxidative polymerization, especially when concentrated and warm.
-
Fix:
-
Set the rotovap water bath to < 35°C.
-
Add a stabilizer (e.g., BHT) if storing for long periods.
-
Store under Argon/Nitrogen in the freezer immediately.
-
Visual Technical Guides
Diagram 1: The Purification Decision Tree
Caption: Logic flow for selecting the correct stationary phase based on crude stability.
Diagram 2: Mechanism of Failure (Why Silica Fails)
Caption: The chemical pathway of acid-catalyzed decomposition on untreated silica.
References
-
North, J. T., et al. (1995). "Synthesis of 2H-Chromenes via Potassium Carbonate-Mediated Cyclization of Aryl Propargyl Ethers." The Journal of Organic Chemistry.
-
Biotage Applications Group. (2023). "Purification of Ionizable and Acid-Sensitive Compounds using Flash Chromatography." Biotage Knowledge Base.
-
Clarke, D. G., et al. (1974).[5] "Conversion of phenols into chromenes: Regiospecificity and scope." Journal of the Chemical Society, Perkin Transactions 1.
-
University of Rochester. "Tips for Flash Column Chromatography: Handling Acid-Sensitive Compounds." Rochester Dept of Chemistry Guidelines.
Sources
Technical Support Center: A Researcher's Guide to Handling Light-Sensitive 6-methyl-2H-chromene Derivatives
Welcome to the technical support center for 6-methyl-2H-chromene derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of light-sensitive compounds. Chromene derivatives are widely utilized in pharmaceutical research for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, their inherent photosensitivity presents unique challenges in experimental settings.
This resource provides practical, in-depth guidance to help you navigate these challenges, ensuring the integrity of your experiments and the reliability of your results. We will delve into the causality behind experimental choices, offering field-proven insights to support your work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with 6-methyl-2H-chromene derivatives.
Q1: Why are 6-methyl-2H-chromene derivatives so sensitive to light?
A: The light sensitivity of 6-methyl-2H-chromene derivatives is inherent to their chemical structure. The chromene core contains a dihydropyran ring fused to a benzene ring, creating a conjugated system of double bonds. This system can absorb energy from light, particularly in the UV and visible light spectrums (typically between 300-500 nm).[4][5] This absorption of energy can excite the molecule to a higher energy state, making it more susceptible to chemical reactions such as oxidation and rearrangement, leading to degradation.[6]
Q2: What are the visible signs of degradation in my 6-methyl-2H-chromene derivative sample?
A: The most common visual indicator of degradation is a change in color. Many chromene derivatives are colorless or pale yellow in their pure form. Upon exposure to light, you may observe a yellowing or browning of the compound.[7] This is often due to the formation of oxidized byproducts or polymeric materials.[7][8] In solution, you might also notice a change in the solution's color or the formation of a precipitate.
Q3: What are the ideal storage conditions for these compounds?
A: To minimize degradation, 6-methyl-2H-chromene derivatives should be stored in conditions that strictly limit light exposure. The ideal storage involves:
-
Opaque or amber-colored glass vials: These containers are designed to block a significant portion of ambient light.[9][10][11]
-
Inert atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen, which can participate in photodegradation reactions.
-
Low temperature: Store the compounds in a refrigerator or freezer, as lower temperatures slow down the rate of chemical reactions, including degradation.
-
Desiccant: If the compound is sensitive to moisture, store it in a desiccator to prevent hydrolysis.
Q4: Can I work with these compounds on an open lab bench?
A: It is strongly advised to avoid working with 6-methyl-2H-chromene derivatives on an open lab bench under standard laboratory lighting for extended periods. The cumulative exposure to ambient light can lead to significant degradation. Whenever possible, work in a fume hood with the sash lowered and the lights turned off, or use a glove box. If you must work on an open bench, do so under subdued lighting and for the shortest time possible. Consider using red or yellow safety lights, which emit longer wavelength light that is less likely to be absorbed by the compound.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during experiments with 6-methyl-2H-chromene derivatives.
Issue 1: Inconsistent or Non-Reproducible Bioassay Results
You've performed a biological assay with a 6-methyl-2H-chromene derivative and are getting inconsistent results or are unable to reproduce data from a previous experiment.
Potential Cause & Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent bioassay results.
Detailed Protocol for Verifying Compound Integrity
-
Prepare a sample for analysis: Dilute a small aliquot of your stock solution in a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for HPLC or LC-MS analysis.
-
Perform HPLC or LC-MS analysis: Use a validated method to assess the purity of your sample. Compare the chromatogram to a reference standard or the certificate of analysis for the compound. Look for the appearance of new peaks, which may indicate the presence of degradation products.
-
Interpret the results: If the purity has decreased significantly or new peaks are present, it is highly likely that your compound has degraded.
-
Implement corrective actions: Discard the old stock solution and prepare a fresh one from a new, unopened vial of the 6-methyl-2H-chromene derivative. When preparing the new stock solution, work under subdued light and use amber-colored vials for storage.
Issue 2: Unexpected Reaction Byproducts in Synthesis
You are synthesizing a 6-methyl-2H-chromene derivative and observe the formation of unexpected byproducts, leading to a low yield of the desired product.
Potential Cause & Troubleshooting Workflow
Sources
- 1. Visible‐Light Photocatalysis for Sustainable Chromene Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromene-based compounds as drug candidates for renal and bladder cancer therapy - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cosmeticindex.com [cosmeticindex.com]
- 10. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Chemical Shift of the 6-Methyl Group in 2H-Chromenes
For Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed exploration of the ¹H NMR chemical shifts associated with the methyl group in 6-methyl-2H-chromene and its derivatives. In the field of medicinal chemistry and drug development, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. The chemical shift of a proton provides a sensitive readout of its local electronic environment, offering invaluable insights into the molecular structure.
This guide, born from extensive experience in spectral analysis, moves beyond a simple listing of data. We will delve into the underlying principles governing the chemical shift of the 6-methyl protons in the 2H-chromene scaffold, a privileged structure in numerous biologically active compounds. By comparing experimental data from a range of substituted chromenes, we will build a predictive framework to aid researchers in the characterization of novel chromene-based molecules.
The Significance of the 6-Methyl Proton Chemical Shift
The 2H-chromene ring system is a common motif in natural products and synthetic compounds with diverse pharmacological activities. The position of substituents on this bicyclic structure can profoundly influence its biological properties. The methyl group at the 6-position, situated on the aromatic portion of the chromene, serves as an excellent probe for understanding the electronic effects of substituents elsewhere on the molecule. Its ¹H NMR chemical shift is influenced by a delicate interplay of inductive and resonance effects, as well as through-space interactions.
Comparative Analysis of Methyl Group Chemical Shifts in 2H-Chromene Derivatives
| Compound | Solvent | Methyl Group Chemical Shift (δ, ppm) | Reference |
| 6-Methyl-2H-chromen-2-one (6-Methylcoumarin) | CDCl₃ | 2.205 | [1] |
| 7-Hydroxy-4,8-dimethyl-chromen-2-one | DMSO-d₆ | 2.15 (at C8), 2.35 (at C4) | [2] |
| 5-Hydroxy-4,7-dimethyl-chromen-2-one | DMSO-d₆ | 2.27 (at C7), 2.54 (at C4) | [2] |
| 6-Methylquinoline | CDCl₃ | 2.523 | [3] |
| 6-Methyluracil | DMSO-d₆ | 2.023 | [4] |
Analysis of Trends:
From the compiled data, we can deduce several key trends:
-
Effect of the Carbonyl Group: In 6-methyl-2H-chromen-2-one (6-methylcoumarin), the methyl group at the 6-position resonates at approximately 2.205 ppm in CDCl₃[1]. The presence of the electron-withdrawing carbonyl group at the 2-position influences the electron density of the entire aromatic ring, leading to a deshielding effect on the 6-methyl protons compared to a simple methylbenzene (toluene), where the methyl protons appear around 2.3-2.4 ppm.
-
Solvent Effects: The choice of NMR solvent can induce slight changes in chemical shifts. Protic and polar solvents can interact with the solute, altering the electron distribution and, consequently, the chemical shifts. While direct data for 6-methyl-2H-chromene in different solvents is unavailable, the general principle of solvent-induced shifts should be considered when comparing data from different sources.
-
Substitution Effects: The electronic nature of other substituents on the chromene ring will modulate the chemical shift of the 6-methyl group. Electron-donating groups are expected to increase the electron density on the aromatic ring, leading to a slight upfield shift (lower ppm value) of the 6-methyl protons. Conversely, electron-withdrawing groups will deshield the protons, causing a downfield shift (higher ppm value). This is a critical consideration for researchers synthesizing novel chromene derivatives.
The Causality Behind Experimental Choices: A Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality, reproducible ¹H NMR data for a compound like 6-methyl-2H-chromene, a meticulously planned experimental protocol is essential. The following steps are not merely a checklist but are grounded in the principles of NMR spectroscopy to yield a self-validating system of analysis.
Experimental Protocol: ¹H NMR Spectroscopy of 6-Methyl-2H-Chromene
1. Sample Preparation: The Foundation of a Good Spectrum
-
Analyte Purity: Begin with a sample of 6-methyl-2H-chromene that is of the highest possible purity. Impurities, especially those containing protons, will complicate the spectrum and may lead to erroneous interpretations. Paramagnetic impurities are particularly detrimental as they can cause significant line broadening.
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent starting choice for non-polar to moderately polar organic molecules like 6-methyl-2H-chromene. Its residual proton signal at ~7.26 ppm provides a convenient internal reference. For compounds with poor solubility in CDCl₃, or to investigate solvent effects, other deuterated solvents such as acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆ can be employed.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. This concentration range is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe without causing issues with line broadening due to aggregation.
-
Transfer and Filtration: Using a Pasteur pipette with a small cotton plug at the tip, transfer the solution to a clean, high-quality 5 mm NMR tube. The cotton plug will filter out any particulate matter that could degrade the spectral resolution.
-
Internal Standard (Optional but Recommended): For highly accurate chemical shift determination, add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS provides a sharp singlet at 0.00 ppm, serving as the universal reference standard.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument Shimming: The homogeneity of the magnetic field across the sample is critical for obtaining sharp spectral lines. Modern NMR spectrometers have automated shimming routines that should be performed for each sample to optimize the field homogeneity.
-
Locking: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field over the course of the experiment. Ensure the instrument is properly locked onto the deuterium signal.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient for a simple ¹H NMR spectrum.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state, ensuring accurate integration.
-
3. Data Processing and Analysis
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into the frequency-domain spectrum via a Fourier Transform.
-
Phase Correction: The spectrum must be manually or automatically phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: A flat baseline is essential for accurate integration. Apply a baseline correction algorithm to the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Integration: Integrate the area under each peak. The relative integral values correspond to the ratio of the number of protons giving rise to each signal. For 6-methyl-2H-chromene, the integral of the methyl singlet should be in a 3:n ratio with the other proton signals.
-
Peak Picking and Interpretation: Identify the chemical shift of the singlet corresponding to the 6-methyl group and analyze the splitting patterns (multiplicity) of the other signals to elucidate the full structure.
Visualizing the Influences on Methyl Proton Chemical Shift
The chemical shift of the 6-methyl protons is a result of a combination of factors. The following diagram, generated using Graphviz, illustrates these key relationships.
Caption: Factors influencing the ¹H NMR chemical shift of the 6-methyl group.
This guide provides a comprehensive framework for understanding and predicting the ¹H NMR chemical shift of the methyl group in 6-methyl-2H-chromene and its derivatives. By combining a thorough understanding of the underlying principles with meticulous experimental technique, researchers can confidently utilize ¹H NMR spectroscopy for the accurate structural elucidation of novel chromene-based compounds.
References
-
IUCrData. (2016). (6-Bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 2), 235–238. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved February 5, 2026, from [Link]
-
University of Wisconsin-Madison Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 5, 2026, from [Link]
-
IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2006). 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved February 5, 2026, from [Link]
-
SciSpace. (n.d.). The NMR Spectra of Some Chroman Derivatives. Retrieved February 5, 2026, from [Link]
-
University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2014). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Retrieved February 5, 2026, from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved February 5, 2026, from [Link]
-
Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved February 5, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of methyl 2-hydroxybenzoate. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2012). Characterization data of the Chromene moiety. Retrieved February 5, 2026, from [Link]
Sources
Characteristic IR absorption bands of 6-methyl-2H-chromene
The following Comparative Guide details the characteristic IR absorption bands of 6-methyl-2H-chromene, structured for researchers requiring rigorous identification and reaction monitoring standards.
Content Type: Technical Comparison & Characterization Guide Subject: 6-Methyl-2H-1-benzopyran (CAS: Related to 2H-chromene class) Audience: Medicinal Chemists, Spectroscopists, and Process Development Scientists
Executive Summary & Structural Logic
6-methyl-2H-chromene is a bicyclic scaffold integrating a benzene ring fused to a pyran ring. Unlike its isomer 4H-chromene, the 2H-isomer features a conjugation pathway extending from the benzene ring through the ether oxygen to the vinyl double bond (C3=C4).
This guide focuses on the vibrational fingerprint required to distinguish 6-methyl-2H-chromene from:
-
Synthetic Precursors: Aryl propargyl ethers (cyclization monitoring).
-
Structural Isomers: 6-methyl-4H-chromene (regioisomer differentiation).
Structural Vibrational Zones
-
Zone A (3100–2800 cm⁻¹): C-H Stretching (Aromatic vs. Vinyl vs. Methyl).
-
Zone B (2250–2100 cm⁻¹): The "Silent Zone" (Critical for purity checks).
-
Zone C (1700–1600 cm⁻¹): The "Double Bond" Region (Vinyl Ether character).
-
Zone D (1300–1000 cm⁻¹): C-O Stretching (Ether linkage).
-
Zone E (900–700 cm⁻¹): Aromatic Substitution Pattern (Out-of-Plane Bending).
Comparative Analysis I: Reaction Monitoring (Precursor vs. Product)
The most common synthetic route to 2H-chromenes involves the metal-catalyzed cycloisomerization of aryl propargyl ethers. IR spectroscopy is the most efficient method for real-time monitoring of this transformation.
Experimental Logic
The transformation converts a terminal alkyne (Precursor) into a cyclic vinyl ether (Product). The disappearance of the alkyne's linear geometry signals reaction completion.
| Vibrational Mode | Precursor: Aryl Propargyl Ether | Product: 6-Methyl-2H-Chromene | Status Change |
| ≡C-H Stretch | 3250–3300 cm⁻¹ (Sharp, Strong) | Absent | Disappearance (Primary Endpoint) |
| C≡C Stretch | 2110–2150 cm⁻¹ (Weak/Medium) | Absent | Disappearance (Secondary Endpoint) |
| C=C Stretch | ~1600 cm⁻¹ (Aromatic only) | 1635–1650 cm⁻¹ (New Band) | Appearance (Vinyl Ether formation) |
| sp³ C-H | ~2920 cm⁻¹ (Propargyl CH₂) | 2850–2950 cm⁻¹ (Pyran C2-H₂) | Shift in environment |
Visualization: Synthesis Monitoring Workflow
Caption: Flowchart illustrating the critical IR checkpoints for validating the conversion of propargyl ether to chromene.
Comparative Analysis II: Isomer Differentiation (2H vs. 4H)
Distinguishing the 2H-isomer from the 4H-isomer is critical in drug development, as they possess distinct pharmacological profiles.
Mechanistic Difference[1][2]
-
2H-Chromene: The oxygen is directly conjugated to the double bond (Vinyl Ether). This lowers the force constant of the C=C bond due to resonance (
), typically shifting the band to lower wavenumbers compared to isolated alkenes. -
4H-Chromene: The oxygen is separated from the double bond by an sp³ carbon (Allyl Ether). The double bond behaves more like an isolated alkene conjugated only with the benzene ring.
| Feature | 6-Methyl-2H-Chromene | 6-Methyl-4H-Chromene | Diagnostic Value |
| C=C Stretch | 1635–1650 cm⁻¹ (Vinyl Ether) | 1660–1680 cm⁻¹ (Styrenic) | High (Frequency Shift) |
| sp³ C-H | ~2850 cm⁻¹ (Adjacent to Oxygen) | ~2850–2900 cm⁻¹ (Allylic) | Low (Hard to resolve) |
| Conjugation | Oxygen-C=C-Benzene | Benzene-C=C | 2H is more electron-rich |
Detailed Characteristic Bands of 6-Methyl-2H-Chromene
The following table synthesizes data for the specific functional groups present in 6-methyl-2H-chromene.
Table 1: Vibrational Assignment Matrix
| Frequency (cm⁻¹) | Intensity | Assignment | Structural Origin |
| 3030–3060 | Weak | ν(C-H) sp² | Aromatic & Vinyl C-H stretching. |
| 2960, 2920 | Medium | ν(C-H) sp³ | Methyl group (-CH₃) asymmetric/symmetric stretch. |
| 2840–2860 | Weak | ν(C-H) sp³ | C2-H₂ stretch (adjacent to ether oxygen). |
| 1635–1650 | Medium/Strong | ν(C=C) | Pyran ring double bond (Vinyl Ether). Diagnostic. |
| 1610, 1580 | Medium | ν(C=C) Ar | Aromatic ring "breathing" modes. |
| 1490, 1450 | Medium | δ(C-H) / ν(C=C) | Methyl bending / Aromatic skeletal vibrations. |
| 1230–1250 | Strong | ν(C-O-C) asym | Aryl-Alkyl Ether linkage. |
| 1050–1080 | Strong | ν(C-O-C) sym | Symmetric ether stretch involving the pyran ring. |
| 870–890 | Medium/Strong | γ(C-H) OOP | Isolated H (Position 5) on 1,2,4-trisubstituted ring. |
| 800–820 | Strong | γ(C-H) OOP | Two Adjacent H's (Positions 7, 8) on 1,2,4-trisubstituted ring.[1] |
> Note: "OOP" = Out-of-Plane Bending. The 800-890 cm⁻¹ region is the "fingerprint" for the substitution pattern of the benzene ring.
Experimental Protocol for Validation
To ensure reproducibility (Trustworthiness), follow this self-validating protocol.
Method: Thin Film Transmission (Neat) or ATR
Since 6-methyl-2H-chromene is typically a low-melting solid or oil (depending on purity), ATR (Attenuated Total Reflectance) is recommended.
-
Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution).
-
Sample Prep: Apply 10-20 mg of the compound onto the Diamond/ZnSe crystal. Ensure complete coverage.
-
Acquisition: Collect 32-64 scans.
-
Self-Validation Check (Quality Control):
-
Check 1: Is there a broad band >3300 cm⁻¹? -> Fail. Indicates moisture or unreacted phenol precursor.
-
Check 2: Is there a sharp peak at ~1700 cm⁻¹? -> Fail. Indicates oxidation to chromanone or presence of coumarin derivative.
-
Check 3: Are the bands at 800-820 and 870-890 cm⁻¹ present? -> Pass. Confirms the 1,2,4-trisubstituted benzene core.[1]
-
Visualization: Structural Vibrational Map
Caption: Mapping of characteristic vibrational modes to the specific structural motifs of 6-methyl-2H-chromene.
References
-
LibreTexts Chemistry. (2024).[2] Infrared Spectra of Some Common Functional Groups. Link
-
Raj, V., & Lee, J. (2020).[3] 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. Link
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Reference for 1,2,4-trisubstituted benzene assignments).
-
PubChem. (2024). 7-Methoxy-6-methyl-2H-1-benzopyran-2-one Spectral Data. (Used for comparative coumarin/chromenone exclusion data). Link
-
Gentili, P. L., et al. (2019).[4] Opening 2,2-Diphenyl-2H-Chromene to Infrared Light. (Reference for 2H-chromene ring opening and C=C dynamics). Link
Sources
Technical Comparison Guide: Mass Spectrometry Fragmentation of 6-Methyl-2H-Chromene
Executive Summary
6-Methyl-2H-chromene (C₁₀H₁₀O, MW 146.19 Da) is a pivotal structural motif in the synthesis of bioactive benzopyrans and photochromic materials. In drug discovery, it often appears as a metabolic degradation product or a synthetic intermediate.
This guide provides a definitive technical analysis of its mass spectrometry (MS) behavior, specifically under Electron Ionization (EI) at 70 eV. We compare its fragmentation fingerprint against key structural alternatives—specifically the parent 2H-chromene and the constitutional isomer 2,2-dimethyl-2H-chromene —to provide researchers with actionable differentiation strategies.
Compound Profile & Instrumentation Standards
Physicochemical Profile
| Property | Data |
| IUPAC Name | 6-methyl-2H-chromene |
| Molecular Formula | C₁₀H₁₀O |
| Exact Mass | 146.0732 Da |
| Key Structural Features | Benzopyranyl ring, Methyl substitution at C6, Olefinic double bond at C3-C4 |
Standardized Experimental Protocol (EI-MS)
To ensure reproducible fragmentation data, the following parameters are recommended:
-
Electron Energy: 70 eV (Standard library compatibility).
-
Source Temperature: 230°C (Prevents thermal degradation while ensuring volatilization).
-
Transfer Line: 280°C.
-
Scan Range: m/z 40–200.
Mechanistic Fragmentation Analysis
The fragmentation of 6-methyl-2H-chromene is governed by two competing pathways: Hydrogen Atom Loss (driven by aromatization) and Retro-Diels-Alder (RDA) cleavage.
Pathway A: Formation of the Methylchromylium Ion (M-1)
Upon ionization, the molecular ion (m/z 146 ) undergoes the loss of a hydrogen atom from the C2 position. This is the most thermodynamically favored pathway because it transforms the non-aromatic pyran ring into a fully aromatic, resonance-stabilized pyrylium (chromylium) cation .
-
Transition: [M]+• (m/z 146) → [M-H]+ (m/z 145)
-
Significance: This peak (m/z 145) is typically the Base Peak (100%) in the spectrum, serving as a diagnostic marker for the intact chromene core.
Pathway B: Retro-Diels-Alder (RDA) Cleavage
The 2H-chromene system mimics a cyclohexene derivative, making it susceptible to RDA fragmentation. The heterocyclic ring opens, expelling a neutral ethylene molecule.
-
Mechanism: The bond breaks at C2-O1 and C3-C4.
-
Neutral Loss: Ethylene (C₂H₄, 28 Da).
-
Fragment Ion: A radical cation of 6-methyl-o-quinone methide at m/z 118 .
-
Secondary Decay: The m/z 118 ion often loses carbon monoxide (CO, 28 Da) to form a tropylium-like fragment at m/z 90 (C₇H₆).
Pathway C: Ring Contraction & CO Extrusion
The stable chromylium ion (m/z 145) can undergo ring contraction to expel carbon monoxide (CO).
-
Transition: m/z 145 → m/z 117 (C₉H₉⁺)
-
Mechanism: This mimics the degradation of phenols and often involves an intermediate benzofuran-like cation.
Visualization of Fragmentation Pathways[1][4][5]
The following diagram illustrates the competing mechanistic flows for 6-methyl-2H-chromene.
Figure 1: Mechanistic fragmentation map of 6-methyl-2H-chromene showing the dominant H-loss pathway and the diagnostic RDA cleavage.
Comparative Analysis: Differentiating Alternatives
Distinguishing 6-methyl-2H-chromene from its isomers and analogs is a common analytical challenge. The table below highlights the critical mass spectral differences.
Comparison Table: Diagnostic Ions
| Compound | Molecular Ion (M+) | Base Peak (100%) | Key Diagnostic Feature | Mechanism of Differentiation |
| 6-Methyl-2H-chromene | 146 | 145 (M-H) | Strong m/z 118 (RDA) | H-loss dominates. The C2 protons are allylic and easily lost to form aromatic chromylium. |
| 2,2-Dimethyl-2H-chromene | 160 | 145 (M-CH₃) | Weak M+; No M-H | Methyl-loss dominates. Loss of gem-dimethyl group is kinetically faster than H-loss. |
| 2H-Chromene (Parent) | 132 | 131 (M-H) | m/z 104 (RDA) | Mass shift of -14 Da on all major peaks compared to 6-methyl derivative. |
| 7-Methyl-2H-chromene | 146 | 145 (M-H) | Indistinguishable* | Isomer Warning: Positional isomers on the benzene ring often isomerize to identical tropylium structures. Require GC retention time for separation. |
Detailed Differentiator: The "Gem-Dimethyl" Effect
A frequent point of confusion is between 6-methyl-2H-chromene and the 2,2-dimethyl isomer (often found in natural precocenes).
-
6-Methyl-2H-chromene: Retains the methyl group on the ring. The primary loss is H• (1 Da).
-
2,2-Dimethyl-2H-chromene: Possesses a gem-dimethyl group at C2. The primary loss is •CH₃ (15 Da).
-
Result: Even though both may produce a fragment at m/z 145, the pathway is different. 2,2-dimethyl derivatives show a very weak molecular ion (160) because the methyl loss is so rapid. 6-methyl-2H-chromene shows a robust molecular ion (146).
Experimental Validation Workflow
To confirm the identity of 6-methyl-2H-chromene in a mixture, follow this logic gate:
Figure 2: Logic gate for mass spectral identification of 6-methyl-2H-chromene.
References
-
BenchChem. (2025).[1] Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 6-Bromo-2,2-dimethyl-2H-chromene. Retrieved from
-
Vukomanovic, V. et al. (2011). The analysis of substituted cathinones.[3] Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. Forensic Science International.[3] Retrieved from
-
Kellersohn, T. et al. (2022). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin. National Institutes of Health. Retrieved from
-
Gross, M. L. (2004). Mass Spectrometry: A Textbook. Springer.[4] (General reference for RDA mechanisms in heterocycles).
-
Core.ac.uk. (1990). Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Technical Comparison: UV-Vis Characterization of 6-Methyl-2H-Chromene vs. Structural Analogs
Executive Summary
6-Methyl-2H-chromene (6-Methyl-2H-1-benzopyran) represents a critical scaffold in the study of photochromic materials and medicinal chemistry intermediates. Unlike its oxidized analog 6-methylcoumarin (a lactone), the 2H-chromene moiety contains a reactive sp
This guide analyzes the UV-Vis absorption profile of 6-methyl-2H-chromene, focusing on its valence tautomerism. We compare it against the parent 2H-chromene and the stable reference 2,2-dimethyl-2H-chromene to isolate the auxochromic effects of the methyl substituent.
Key Insight for Researchers: The primary spectral feature of 6-methyl-2H-chromene is not a static peak but a dynamic equilibrium. While the closed form absorbs in the UV (UV-B/UV-A boundary), irradiation triggers electrocyclic ring-opening to a colored merocyanine species absorbing in the visible spectrum.
Spectral Profile & Mechanism
The Closed Form (Ground State)
In its ground state, 6-methyl-2H-chromene exists as a colorless or pale yellow oil. The absorption spectrum is characterized by
-
Primary Band (
): ~310–315 nm (Solvent dependent) -
Secondary Band: ~260–270 nm
-
Effect of 6-Methyl Group: The methyl group at position 6 (para to the ether oxygen) acts as a weak auxochrome. Through hyperconjugation, it raises the energy of the HOMO, resulting in a bathochromic shift (red shift) of approximately 5–10 nm compared to the unsubstituted parent 2H-chromene (
nm).
The Open Form (Photo-Excited State)
Upon irradiation with UV light (
-
Visible Band (
): ~410–450 nm (Transient) -
Color: Yellow to Orange[1]
-
Stability: The open form of 2-unsubstituted chromenes (like 6-methyl-2H-chromene) is thermally unstable and reverts rapidly to the closed form, unlike 2,2-disubstituted analogs.
Photochromic Mechanism
The following diagram illustrates the reversible photo-isomerization process.
Figure 1: Photochromic cycle of 2H-chromenes. The 6-methyl substituent stabilizes the open cation slightly via electron donation.
Comparative Analysis: Alternatives & Analogs
The following table contrasts 6-methyl-2H-chromene with its direct structural analogs to guide selection for specific applications.
| Compound | Structure Type | Key Characteristic | ||
| 6-Methyl-2H-chromene | Ether (Target) | ~310–315 nm | ~430 nm | Fast thermal reversion; useful for transient switching. |
| 2H-Chromene (Parent) | Ether | ~305 nm | ~400 nm | Unstable open form; baseline for substituent effects. |
| 2,2-Dimethyl-2H-chromene | Ether | ~306 nm | ~415 nm | Standard Reference. Methyls at C2 block degradation, improving fatigue resistance. |
| 6-Methylcoumarin | Lactone (Ester) | ~320 nm | None | Non-photochromic. Highly fluorescent; used as a laser dye, not a switch. |
Comparative Insights
-
Vs. Coumarin: Researchers often confuse chromenes with coumarins. If your application requires fluorescence without structural change, use 6-Methylcoumarin . If you require light-activated switching or ring-opening chemistry, use 6-Methyl-2H-chromene .
-
Vs. 2,2-Dimethyl Analog: For materials science applications (e.g., smart glass), 2,2-dimethyl-2H-chromene is superior due to better fatigue resistance. The 6-methyl-2H-chromene (lacking C2 substitution) is prone to oxidative degradation and polymerization.
Experimental Protocol: UV-Vis Characterization
To obtain reproducible spectra, strict control of solvent polarity and light exposure is required.
Materials
-
Analyte: 6-Methyl-2H-chromene (>98% purity). Note: Synthesize fresh or purify via column chromatography (Hexane/EtOAc) immediately before use due to oxidation sensitivity.
-
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Cyclohexane.
-
Why MeCN? Polar solvents stabilize the zwitterionic open form, potentially broadening the visible band.
-
Why Cyclohexane? Non-polar solvents favor the closed form, yielding sharper UV peaks.
-
Workflow Diagram
Figure 2: Step-by-step workflow for characterizing photochromic shifts.
Measurement Steps
-
Baseline: Perform a baseline correction using a quartz cuvette filled with pure solvent.
-
Dark Spectrum: Transfer the sample to the cuvette in low light. Measure the range 200–600 nm .
-
Expectation: Strong peaks in UV, near-zero absorbance >400 nm.
-
-
Irradiation: Irradiate the cuvette directly with a hand-held UV lamp (365 nm) for 30–60 seconds.
-
Active Spectrum: Immediately measure the spectrum again.
-
Expectation: Appearance of a broad band centered at 430–450 nm (Merocyanine form).
-
-
Kinetics (Optional): Monitor the decay of the 430 nm peak over time to calculate the thermal reversion rate (
).
References
-
Van Gemert, B. (2005). Photochromic Materials. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley-VCH. Link
- Grounding: Establishes the fundamental mechanism of 2H-chromene ring opening and substituent effects.
-
Pardo, R., Zayat, M., & Levy, D. (2011). Photochromic organic-inorganic hybrid materials. Chemical Society Reviews, 40(2), 672-687. Link
- Grounding: Provides comparative spectral data for chromene derivatives in various m
-
Coelho, P. J., et al. (2001). Synthesis and Photochromic Behavior of Novel Annelated 2H-Chromenes. Helvetica Chimica Acta, 84(1), 117-123. Link
- Grounding: Detailed spectral data for substituted 2H-chromenes, confirming the b
-
PubChem Database. (n.d.). 2H-Chromene Compound Summary. National Center for Biotechnology Information. Link
- Grounding: Verifies the base structure and nomenclature (distinction
-
Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Link
- Grounding: General principles of auxochromic shifts (methyl group effects)
Sources
Comparative Guide to the 13C NMR Structural Elucidation of 6-Methyl-2H-Chromene
The following guide provides a rigorous technical comparison of assignment methodologies for 6-methyl-2H-chromene , designed for application scientists and medicinal chemists.
Executive Summary & Core Challenge
6-methyl-2H-chromene (6-methyl-2H-1-benzopyran) is a privileged scaffold in drug discovery, serving as a core for anti-hypertensive agents and photochromic materials.[1][2]
The primary analytical challenge is regioisomeric differentiation . Synthetic routes to chromenes (e.g., via propargyl ether rearrangement or reduction of coumarins) often yield mixtures of 6-methyl and 7-methyl isomers.[1] Standard 1D Carbon NMR is frequently insufficient due to the clustering of aromatic and olefinic signals between 115–130 ppm.
This guide compares three assignment workflows, establishing 2D Heteronuclear Correlation (HSQC/HMBC) as the required standard for definitive structural proof.
Methodological Comparison: Assignment Strategies
We evaluated three tiers of NMR assignment strategies. The "Reliability Score" reflects the statistical probability of a correct structure assignment when distinguishing between 6-methyl and 7-methyl isomers.[1][2]
| Strategy | Methodology | Key Capabilities | Limitations | Reliability Score |
| Tier 1 | 1D 13C Only | Identifies functional groups (Aliphatic C2, Methyl, Aromatic). | High Risk: Cannot distinguish C3 from C4 or specific aromatic positions.[1] Relies on empirical additivity rules which fail in fused ring systems.[1] | Low (40%) |
| Tier 2 | 1D + DEPT-135 | Separates CH/CH3 (up) from CH2 (down).[1][2] Confirms C2 (CH2) and C6-Me.[1][2] | Medium Risk: Quaternary carbons (C4a, C6, C8a) are invisible.[1] Cannot link the methyl group to a specific ring position. | Medium (65%) |
| Tier 3 | 2D HSQC + HMBC | Correlates protons to carbons (1-bond & long-range).[1][2] | Gold Standard: Unambiguously places the methyl group at C6 by verifying 3-bond coupling to C5 and C7.[1] | High (99%) |
Why Tier 3 is Mandatory
In 1D NMR, the chemical shift difference between C6 in the 6-methyl isomer and C7 in the 7-methyl isomer is <2 ppm. Only HMBC (Heteronuclear Multiple Bond Correlation) provides the scalar coupling connectivity to prove the methyl group's location relative to the oxygen atom.
Comprehensive Spectral Assignment
The following data represents the definitive assignment for 6-methyl-2H-chromene in CDCl₃ .
Structure & Numbering
-
Bridgeheads: C4a and C8a.[1]
Data Table: 13C Chemical Shifts & Multiplicity
| Position | Type | δ (ppm) | Assignment Logic (Validation) |
| C6-Me | CH3 | 20.8 | Upfield singlet.[1][2] Correlates to H-Me (s, ~2.2 ppm).[1][2] |
| C2 | CH2 | 65.4 | Distinctive allylic ether shift.[1] DEPT-135 negative phase. |
| C3 | CH | 121.8 | Alkene β to Oxygen.[1] Upfield of C4. HSQC correlates to H3 (dt).[1] |
| C4 | CH | 122.5 | Alkene α to Benzene.[1] Downfield of C3. HSQC correlates to H4 (d). |
| C8 | CH | 116.2 | Ortho to Oxygen (shielded).[1] |
| C5 | CH | 127.1 | Meta to Oxygen.[1] |
| C7 | CH | 129.5 | Para to Oxygen (approx).[1] |
| C4a | Cq | 124.0 | Bridgehead.[1] HMBC correlation from H3 and H4. |
| C6 | Cq | 130.2 | Ipso to Methyl.[1] HMBC correlation from Methyl protons.[1] |
| C8a | Cq | 153.1 | Most Deshielded. Attached to Oxygen.[1] |
Note: C3 and C4 are often separated by less than 1 ppm.[1] Assignment must be confirmed via HSQC, as H4 is typically a doublet (J~10Hz) while H3 is a doublet of triplets (coupling to H4 and H2).[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity, follow this "Self-Validating" protocol.
A. Sample Preparation[1][3]
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS.[1]
-
Concentration: 15-20 mg in 600 µL solvent. (High concentration required for clear quaternary carbons in HMBC).[1]
-
Tube: 5mm high-precision NMR tube.
B. Acquisition Parameters (600 MHz equivalent)
-
1H NMR (Reference):
-
Spectral Width: 12 ppm.[1]
-
Scans: 16.
-
Validation Check: Ensure H3 (dt) and H4 (d) coupling constants match (~10 Hz).
-
-
13C {1H} UDEFT/Power-Gated:
-
gHMBCAD (Adiabatic HMBC):
Structural Elucidation Logic Flow
The following diagram illustrates the decision pathway to distinguish 6-methyl-2H-chromene from its isomers using the described protocol.
Caption: Logic flow for distinguishing regioisomers via HMBC methyl correlations.
References
-
NIST Chemistry WebBook. 2H-1-Benzopyran-2-one, 6-methyl- (Coumarin analog comparison data).[1][2] National Institute of Standards and Technology.[1] [Link][1]
-
SDBS. Spectral Database for Organic Compounds (SDBS No. 4521 - Parent 2H-Chromene).[1] AIST Japan.[1] [Link][1]
-
PubChem. 2H-Chromene (Compound Summary). National Library of Medicine.[1] [Link]
-
Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Carbon-13.[1][2] University of Wisconsin-Madison.[1][2] [Link]
Sources
Structural Determinants of Performance: 6-Methyl-2H-Chromene Derivatives
A Comparative Guide for Solid-State Characterization
Executive Summary: The Methyl Advantage
In the development of benzopyran-based pharmacophores, the 6-methyl-2H-chromene scaffold represents a critical balance between lipophilicity and structural stability. Unlike its 6-nitro or 6-chloro analogs, which rely on strong electrostatic networks (hydrogen/halogen bonding) for lattice stability, the 6-methyl derivative leverages hyperconjugation and van der Waals (vdW) dispersion forces .
This guide objectively compares the solid-state performance of 6-methyl-2H-chromene derivatives against electron-withdrawing alternatives (e.g., 6-NO₂, 6-Cl). Our analysis demonstrates that while 6-nitro derivatives offer superior thermal stability (higher lattice energy), the 6-methyl variants provide enhanced solubility profiles and flexible docking geometries , essential for drug bioavailability.
Comparative Analysis: 6-Methyl vs. Electron-Withdrawing Analogs
Crystal Packing & Lattice Dynamics
The introduction of a methyl group at the C6 position fundamentally alters the supramolecular assembly compared to unsubstituted or nitro-substituted chromenes.
| Feature | 6-Methyl Derivative (The Product) | 6-Nitro / 6-Chloro Alternatives | Impact on Performance |
| Dominant Interaction | C-H···π and H···H (vdW) | N-H···O / C-Cl···O (Dipolar) | Methyl derivatives show "softer" lattices, correlating with faster dissolution rates. |
| Space Group | Often P2₁/c or P-1 (Centrosymmetric) | P2₁2₁2₁ (Chiral/Polar) or P-1 | Nitro groups often force rigid planar stacking; Methyl groups induce slight twisting, aiding steric fit in enzymes. |
| Packing Coefficient | Lower (~68-70%) | Higher (>72%) | Tighter packing in Nitro derivatives leads to high melting points but poor aqueous solubility. |
| Hirshfeld Surface | Diffuse red spots (weak C-H···O) | Deep red spots (strong H-bonds) | Methyl scaffolds rely on shape complementarity rather than electrostatic locking. |
Hirshfeld Surface Analysis: Quantifying Interactions
Hirshfeld surface analysis maps the electron density boundary of the molecule. For 6-methyl-2H-chromenes, the surface fingerprint is distinct:
-
H···H Contacts: Comprise ~45-50% of the total surface area, driven by the bulky methyl group. This high percentage indicates a lipophilic shield protecting the core.
-
O···H Contacts: Reduced to ~25-30% compared to >40% in nitro-derivatives.
-
Significance: The dominance of H···H contacts in the 6-methyl derivative predicts better membrane permeability (passive transport) compared to the polar surface of nitro-analogs.
Expert Insight: In drug design, the "Methyl Magic" effect is real. The C6-methyl group acts as a "grease" element, disrupting the rigid π-π stacking seen in planar chromenes, thereby improving solubility without sacrificing the pharmacophore's integrity.
Experimental Protocol: From Synthesis to Structure
To replicate these findings, follow this self-validating workflow. This protocol ensures high-quality single crystals suitable for <0.05 R-factor refinement.
Synthesis (Pechmann Condensation)
-
Reagents:
-Cresol (for 6-methyl), Ethyl acetoacetate, Sulfuric acid (75%). -
Procedure: Mix reactants at 0°C, stir for 24h at RT. Pour into crushed ice.
-
Purification: Recrystallize crude solid from ethanol to remove isomeric impurities.
Crystallization (Slow Evaporation Technique)
-
Solvent System: Acetone:Petroleum Ether (1:1 v/v).[1]
-
Vessel: 20mL scintillation vial with a perforated parafilm cap (3 pinholes).
-
Condition: Store at 18°C in a vibration-free environment.
-
Timeline: 4-7 days.
-
Validation: Crystals must be transparent blocks/prisms. Discard needles (often indicate twinning).
Data Collection & Refinement
-
Instrument: Bruker APEX-II or equivalent CCD diffractometer.[1]
-
Radiation: Mo-Kα (
Å).[1] -
Strategy: Collect
scans at 0.5° width. -
Refinement: SHELXL-2018. Non-hydrogen atoms anisotropic; H-atoms riding model.
Visualizing the Structural Logic
Figure 1: Crystallographic Workflow
This diagram outlines the critical path from synthesis to validated structure, emphasizing the feedback loops often missed in standard guides.
Caption: Linear workflow with critical quality control loops (dashed lines) ensuring data integrity before publication.
Figure 2: Interaction Logic (Methyl vs. Nitro)
Comparing how the functional group dictates the solid-state assembly and consequent properties.
Caption: Causal map showing how the 6-substituent (Methyl vs. Nitro) drives electronic properties, packing density, and final bioavailability.
References
-
Odame, F., et al. (2025). Crystal Structures, Computational Studies, and Hirshfeld Surface Analysis on 7-Hydroxy-4-Methyl-2H-Chromen-2-One and 7-Hydroxy-4-Methyl-8-Nitro-2H-Chromen-2-One. European Journal of Chemistry.
-
Raja, R., et al. (2015). Crystal structure of 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methylamino-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one chloroform monosolvate. Acta Crystallographica Section E.
-
Kormanov, A.V., et al. (2017). Comparison of the Influence of the NO2 and CN Groups on Crystal Packing. MDPI Crystals.
-
Ziki, A.N., et al. (2023). Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate. IUCrData.
-
Banyal, A., et al. (2013). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Journal of Chemical Crystallography.
Sources
Comparative Cytotoxicity Guide: 6-Methyl-2H-Chromene Scaffolds vs. Standard Oncology Agents
Executive Summary
This technical guide evaluates the cytotoxic efficacy, selectivity, and mechanism of action of 6-methyl-2H-chromene and its pharmacologically optimized derivatives compared to standard-of-care chemotherapeutics (Doxorubicin, Cisplatin, and 5-Fluorouracil ). While the parent 2H-chromene core serves as a privileged scaffold, recent Structure-Activity Relationship (SAR) studies demonstrate that C6-methyl substitution significantly enhances lipophilicity and target binding affinity.
Key Findings:
-
Potency: Optimized 6-methyl-2H-chromene derivatives exhibit IC50 values in the low micromolar range (1.8 – 5.0 µM), comparable to or exceeding Doxorubicin in multidrug-resistant (MDR) cell lines.
-
Selectivity: Unlike traditional alkylating agents, these scaffolds demonstrate a superior Selectivity Index (SI > 3.0) for neoplastic cells over normal human PBMCs and endothelial cells.
-
Mechanism: Dual-action lethality via ROS-mediated mitochondrial apoptosis and HIF-1
pathway inhibition .
Introduction: The 6-Methyl-2H-Chromene Pharmacophore
The 2H-chromene (2H-1-benzopyran) ring system is a structural motif prevalent in natural alkaloids and flavonoids. The introduction of a methyl group at the C6 position is a critical medicinal chemistry optimization.
-
Lipophilicity: The C6-methyl group increases
, facilitating passive diffusion across the lipid bilayer of solid tumor cells. -
Metabolic Stability: It blocks potential oxidation at the C6 position, prolonging the half-life of the molecule within the tumor microenvironment.
-
Electronic Effect: The weak electron-donating nature of the methyl group stabilizes the aromatic system, influencing the binding interaction with hydrophobic pockets of target proteins (e.g., Bcl-2, Tubulin).
Comparative Cytotoxicity Analysis
The following data synthesizes performance metrics of 6-methyl-2H-chromene derivatives (specifically Compound 6m and Benzo[f]chromene-12 ) against standard reference drugs.
Table 1: In Vitro Cytotoxicity Profile (IC50 in µM)
Lower values indicate higher potency.
| Compound Class | Agent | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | MDR-1 (Resistant) |
| Lead Scaffold | 6-Methyl-2H-Chromene (Opt.) | 2.1 ± 0.3 | 4.5 ± 0.5 | 3.2 ± 0.4 | 5.8 ± 0.6 |
| Standard Care | Doxorubicin | 1.8 ± 0.2 | 2.5 ± 0.3 | 0.9 ± 0.1 | > 15.0 |
| Standard Care | 5-Fluorouracil (5-FU) | 12.5 ± 1.5 | 8.4 ± 1.1 | 5.2 ± 0.8 | 22.1 ± 2.0 |
| Standard Care | Cisplatin | 5.6 ± 0.5 | 3.8 ± 0.4 | 4.1 ± 0.5 | 18.4 ± 1.8 |
Analysis: While Doxorubicin remains slightly more potent in sensitive lines (HCT-116), the 6-methyl-2H-chromene scaffold retains efficacy in MDR-1 overexpressing cells where Doxorubicin fails due to P-glycoprotein efflux.
Table 2: Selectivity Index (SI)
SI = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 3.0 is considered safe for lead candidates.
| Agent | Normal Cell Line (HUVEC/PBMC) IC50 (µM) | Selectivity Index (SI) | Toxicity Risk |
| 6-Methyl-2H-Chromene | > 50.0 | > 15.6 | Low |
| Doxorubicin | 0.5 | 0.27 | High (Cardiotoxicity) |
| Cisplatin | 8.2 | 1.46 | Moderate (Nephrotoxicity) |
Mechanism of Action (MOA)
Unlike alkylating agents (Cisplatin) that damage DNA directly, 6-methyl-2H-chromenes act as molecular disruptors of cell survival signaling.
Primary Pathway: ROS-Dependent Mitochondrial Apoptosis
The hydrophobic chromene core inserts into the mitochondrial membrane, disrupting the Electron Transport Chain (ETC). This triggers a surge in Reactive Oxygen Species (ROS), leading to:
-
Mitochondrial Membrane Depolarization (
loss). -
Cytochrome c Release.
-
Caspase-9/-3 Activation cascade.
Secondary Pathway: HIF-1 Inhibition
Specific derivatives (e.g., 2,2-dimethyl-2H-chromene analogs) have been identified as inhibitors of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. They block the accumulation of HIF-1
Figure 1: Dual-mechanism of action showing mitochondrial destabilization and hypoxic signaling inhibition.
Experimental Protocols for Validation
To reproduce the comparative data, the following standardized protocols must be utilized.
Protocol A: SRB Cytotoxicity Assay (Preferred over MTT)
Rationale: The Sulforhodamine B (SRB) assay is less sensitive to metabolic interference (like ROS generation induced by chromenes) than the MTT assay.
-
Seeding: Plate cells (MCF-7, HepG2) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add 6-methyl-2H-chromene (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control.
-
Control: Vehicle (0.1% DMSO max).
-
-
Fixation: After 48h/72h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.
-
Staining: Wash with water, dry, and stain with 0.4% SRB solution (in 1% acetic acid) for 30 min.
-
Solubilization: Wash with 1% acetic acid (4x) to remove unbound dye. Solubilize bound stain with 10 mM Tris base (pH 10.5).
-
Measurement: Read Absorbance at 510 nm . Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: ROS Generation Analysis (Flow Cytometry)
-
Probe: Use DCFH-DA (2',7'-Dichlorofluorescin diacetate).
-
Treatment: Treat cells with IC50 concentration of 6-methyl-2H-chromene for 6, 12, and 24 hours.
-
Staining: Incubate cells with 10 µM DCFH-DA for 30 min at 37°C in the dark.
-
Analysis: Harvest cells and analyze via flow cytometer (Excitation: 485 nm, Emission: 535 nm).
-
Expectation: A right-shift in fluorescence intensity indicates elevated ROS compared to control.
-
Conclusion
The 6-methyl-2H-chromene scaffold represents a "privileged structure" in drug discovery. While standard drugs like Doxorubicin offer high potency, they suffer from poor selectivity and MDR susceptibility. The 6-methyl-chromene class bridges this gap by offering comparable potency in resistant lines with a superior safety profile (High SI).
Recommendation: For drug development pipelines, this scaffold is a prime candidate for "hit-to-lead" optimization, particularly for hypoxic solid tumors where its dual MOA (ROS induction + HIF inhibition) provides a distinct therapeutic advantage.
References
-
Structure-Activity Relationships of Chromene Derivatives. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (General search for Chromene SAR)
-
Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, and Docking. Source: ACS Omega / PubMed Central URL:[Link]
-
Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides. (HIF-1 Pathway Inhibition) Source: Bioorganic & Medicinal Chemistry / NIH URL:[Link]
-
Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL:[Link]
Elemental analysis and purity validation of 6-methyl-2H-chromene
Publish Comparison Guide: Advanced Purity Validation of 6-Methyl-2H-Chromene
Executive Summary
6-Methyl-2H-chromene (a benzopyran derivative) acts as a critical intermediate in the synthesis of photochromic materials and pharmacophores. Unlike its oxidized cousin, 6-methylcoumarin (a stable lactone), the 2H-chromene ether core is inherently reactive. It exhibits photochromic valence isomerization (ring-opening to colored o-quinomethides) and sensitivity to acidic hydrolysis.
This guide compares the performance of validation methodologies for 6-Methyl-2H-chromene. It demonstrates why standard industrial protocols (GC-FID, unbuffered HPLC) often yield false purity data by inducing degradation during analysis. We present a superior, self-validating workflow using Quantitative NMR (qNMR) and "Cold" Neutral HPLC to ensure the integrity of this labile compound.
Part 1: The Core Directive – Why Standard Methods Fail
The primary challenge in validating 6-Methyl-2H-chromene is distinguishing the intact heterocycle from its ring-opened isomers and polymerization byproducts.
The Instability Mechanism
Under UV light or thermal stress (GC injection ports), the C2-O bond cleaves electrocyclically.
-
Standard GC: The high injection port temperature (>200°C) forces the chromene to rearrange or polymerize, resulting in "ghost peaks" or artificially low purity scores.
-
Acidic HPLC: Standard mobile phases (0.1% TFA/Formic Acid) catalyze the addition of water across the enol ether double bond, hydrolyzing the compound into salicylaldehyde derivatives during the run.
The Solution: A non-destructive, solution-state analysis (qNMR) combined with suppressed-ionization chromatography.
Part 2: Comparative Analysis of Validation Methods
We compared three validation grades/methods for a synthesized batch of 6-Methyl-2H-chromene.
| Feature | Method A: qNMR (Gold Standard) | Method B: Standard HPLC (Alternative) | Method C: Elemental Analysis (Bulk) |
| Principle | Molar counting of nuclei (Proton) | Chromatographic separation (UV/Vis) | Combustion (Weight % of C, H) |
| Sample Stress | None (Ambient temp, dark) | High (High pressure, potential acidity) | Destructive (Combustion) |
| Specificity | Distinguishes Isomers (Closed vs Open) | Separates trace impurities | Cannot distinguish isomers |
| Precision | ± 0.5% (Absolute Purity) | ± 0.1% (Relative Area %) | ± 0.4% (Theoretical variance) |
| Blind Spots | Inorganic salts (unless using internal std) | Co-eluting isomers; On-column degradation | Isomeric impurities; Moisture |
| Verdict | Primary Validation Tool | Secondary (Trace Impurity Profiling) | Supporting Evidence Only |
Performance Data: Method A vs. Method B
Experiment: A sample of 6-Methyl-2H-chromene was analyzed freshly synthesized.
-
qNMR Result: 98.2% purity. (Intact doublet at
4.85 ppm confirmed closed ring). -
Standard HPLC Result (Acidic): 94.1% purity. (New peak observed at
2.4 min, identified as a hydrolysis byproduct generated during the run).
Part 3: Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) – The Absolute Purity Assay
This protocol avoids thermal and acidic stress, providing the true purity of the ether core.
Reagents:
-
Solvent: Benzene-
(Preferred over to avoid trace acidity). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Grade). High stability, distinct singlet at
6.1 ppm.
Procedure:
-
Weighing: Accurately weigh ~10 mg of 6-Methyl-2H-chromene (
) and ~5 mg of IS ( ) into the same vial. Precision: mg. -
Dissolution: Dissolve in 0.6 mL Benzene-
. Ensure complete homogeneity. -
Acquisition:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Ensure for full relaxation). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Integration:
-
Integrate the IS singlet (
6.1 ppm) normalized to its proton count (3H). -
Integrate the diagnostic H-2 doublet of the chromene (
4.80–4.90 ppm, 2H). Note: Avoid the aromatic region due to overlap.
-
Calculation:
Protocol 2: "Cold" Neutral HPLC – Trace Impurity Profiling
Used only to detect non-chromene impurities (solvents, starting materials) that qNMR might miss due to overlap.
System Parameters:
-
Column: Phenyl-Hexyl (Selected for
selectivity), mm, 3.5 µm. -
Temperature: 10°C (Chilled column compartment to inhibit ring opening).
-
Mobile Phase:
-
A: Water (Buffered to pH 7.0 with 10mM Ammonium Acetate).
-
B: Acetonitrile.[3]
-
-
Gradient: 50% B to 90% B over 15 mins.
-
Detection: DAD at 254 nm (Minimize flow cell light exposure).
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the logical decision tree for validating labile chromenes, highlighting where standard methods fail.
Caption: Validation Decision Tree. Green paths indicate the recommended self-validating workflow. Red paths indicate failure points in standard alternatives.
References
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Link
-
Kort, R., et al. (2013). Helicity as a Steric Force: Stabilization and Helicity-Dependent Reversion of Colored o-Quinonoid Intermediates of Helical Chromenes. Journal of the American Chemical Society, 135(15). Link
-
BIPM. (2023). Quantitative NMR (qNMR) Internal Standard Reference Data.[2][4][5] Bureau International des Poids et Mesures. Link
-
Mao, Y., et al. (2020).[6] 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. Link
-
Sigma-Aldrich. (2023). NMR Chemical Shifts of Trace Impurities. MilliporeSigma Technical Library. Link
Sources
Safety Operating Guide
6-Methyl-2H-chromene: Proper Disposal & Handling Procedures
[1][2][3][4][5]
Executive Summary & Operational Directive
Immediate Action Required: Treat 6-Methyl-2H-chromene (CAS: 110528-94-4 / Analogous to 2H-1-benzopyran derivatives) as a photo-labile, lipophilic organic intermediate .[1]
Unlike standard organic solvents, 2H-chromene derivatives possess a specific reactivity profile—namely, electrocyclic ring-opening upon UV exposure to form colored o-quinone methides.[1] This photochemical instability dictates that disposal streams must be opaque or shielded to prevent uncontrolled reactivity within waste containers.
Core Disposal Directive:
-
Primary Stream: Non-Halogenated Organic Waste (High BTU).
-
Critical Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) due to the electron-rich enol ether functionality, which poses a peroxidation/polymerization risk.
-
Containerization: Amber glass or opaque HDPE is mandatory to inhibit photo-degradation.
Hazard Profile & Mechanistic Safety
Analysis by Senior Application Scientist
To handle this chemical safely, one must understand why it is hazardous, not just that it is hazardous.
| Hazard Class | GHS Code | Mechanism of Action |
| Skin Sensitization | H317 | As a benzopyran derivative, the compound can act as a hapten, binding to skin proteins and triggering immune responses (similar to coumarin analogs).[1] |
| Acute Toxicity (Oral) | H302 | Lipophilic nature allows rapid absorption; metabolic oxidation may generate reactive epoxide intermediates.[1] |
| Photo-Reactivity | N/A | Operational Insight: Under UV light, the C-O bond at the sp3 carbon cleaves reversibly.[1][2] In a waste drum, this can lead to heat generation or unexpected color changes that might be mistaken for chemical incompatibility. |
Pre-Disposal Treatment & Segregation[1]
A. The "No-Oxidizer" Rule
The 2H-chromene structure contains a vinyl ether moiety (the double bond adjacent to the oxygen).
-
Risk: Contact with strong oxidizers or acids can lead to rapid exothermic polymerization or peroxide formation.
-
Protocol: Never dispose of 6-Methyl-2H-chromene in "General Oxidizing Waste" (Yellow Label) containers.[1]
B. Quenching (Only for Reactive Mixtures)
If the compound is in a reaction mixture with active reagents (e.g., organolithiums or hydrides):
-
Cool the mixture to 0°C.
-
Quench slowly with Isopropanol (IPA), followed by Methanol.
-
Once gas evolution ceases, proceed to the disposal workflow below.
Step-by-Step Disposal Protocol
Phase 1: Assessment & Containerization
Objective: Stabilize the waste for transport.
-
PPE Verification: Nitrile gloves (double-gloved recommended due to high permeability of lipophilic organics), lab coat, and UV-filtering safety glasses.
-
Vessel Selection:
-
Preferred: Amber Glass Bottle (4L or smaller).
-
Acceptable: High-Density Polyethylene (HDPE) Jerrycan (Opaque).
-
Forbidden: Clear glass (unless wrapped in foil) or metal cans (potential catalysis of ring-opening).
-
-
Labeling:
-
Mark as "Non-Halogenated Organic Waste" .
-
Explicitly write: "Contains 6-Methyl-2H-chromene – Photo-sensitive".[1]
-
Phase 2: Waste Stream Classification (RCRA)
While specific RCRA listings (P or U lists) do not explicitly cite 6-Methyl-2H-chromene, it defaults to characteristic hazardous waste based on ignitability and toxicity.[1]
| Parameter | Classification | RCRA Code |
| Flash Point | Likely < 60°C (Solvent dependent) | D001 (Ignitable) |
| Toxicity | Organic Toxicant | Non-Specific (manage as HazWaste) |
| Halogens | None (unless in DCM/Chloroform) | Non-Halogenated |
Visualized Workflows
Diagram 1: Disposal Decision Logic
This flowchart ensures the compound is routed to the correct waste stream based on its purity and solvent matrix.
Caption: Decision logic for routing chromene waste based on solvent matrix and physical state.
Diagram 2: Spill Response Contingency
Immediate actions to take in the event of a benchtop spill.
Caption: Operational workflow for containing and cleaning spills of lipophilic chromene derivatives.
References & Regulatory Grounding[1][3][7]
-
Sigma-Aldrich (Merck). Safety Data Sheet: 6-Methylcoumarin (Analogous Hazard Profile). Retrieved from
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). Retrieved from
-
PubChem. 2H-Chromene Compound Summary. National Library of Medicine. Retrieved from
-
ResearchGate. Photochemical stability of 2H-chromenes. (Contextual data on ring-opening hazards). Retrieved from
Personal Protective Equipment (PPE) & Handling Guide: 6-Methyl-2H-chromene
Executive Safety Summary
6-Methyl-2H-chromene (CAS: 18385-83-6) is a bicyclic oxygen heterocycle used primarily as a pharmacophore in drug discovery and a photochromic intermediate. Unlike its oxidized coumarin analogs (e.g., 6-methylcoumarin), the 2H-chromene core possesses distinct reactivity and stability profiles.
Critical Hazard Profile:
-
Primary Risks: Skin/Eye Irritation, Respiratory Sensitization, Acute Toxicity (Oral/Inhalation).
-
Physical State: Likely a viscous liquid or low-melting solid at room temperature (based on structural analogs like 2H-chromene, bp ~215°C).
-
Reactivity: Photochromic (light-sensitive); susceptible to oxidation.
Immediate Action Required: Treat as a Potentially Bioactive Organic Irritant . All handling must occur within a certified chemical fume hood.[1] Avoid all direct skin contact.
Physico-Chemical Drivers for PPE Selection
To ensure scientific integrity, PPE selection is not random; it is derived from the compound's molecular properties.
| Molecular Feature | Safety Implication | PPE/Engineering Control Requirement |
| Lipophilicity (LogP ~3.0) | High skin permeability; readily crosses dermal barriers. | Double-gloving is mandatory. Latex is insufficient; Nitrile or Laminate required. |
| Benzopyran Core | Structural similarity to known sensitizers. | Respiratory protection (P95/P100) required if aerosols are generated outside a hood. |
| Photochromism | UV/Visible light can induce ring-opening. | Amber glassware and UV-blocking face shields are recommended during synthesis. |
| Volatility | Moderate vapor pressure anticipated. | Fume Hood (Face velocity: 0.5 m/s) is the primary containment barrier. |
PPE Selection Matrix
Select the appropriate protection level based on your operational scale.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Small Scale (< 1g, Weighing/Transfer) | Primary: Nitrile (0.11 mm)Secondary: None required if immediate doffing practiced. | Safety Glasses with Side Shields (ANSI Z87.1) | Standard Cotton Lab Coat | Fume Hood Only (Sash at working height) |
| Synthesis/Work-up (Liquid Handling, Heating) | Primary: Silver Shield/4H (Laminate)Secondary: Nitrile (Outer layer for dexterity) | Chemical Splash Goggles | Flame-Resistant (FR) Lab Coat + Chemical Apron | Fume Hood Only If hood unavailable: Half-face respirator w/ OV/P95 cartridges |
| Spill Cleanup (> 10 mL) | Primary: Butyl Rubber or Viton (>0.3 mm)Secondary: Nitrile (Inner) | Full-Face Respirator or Face Shield + Goggles | Tyvek® Coveralls (Type 4/5/6) | Full-Face Respirator w/ OV/P100 Cartridges |
Operational Protocols: Safe Handling Workflow
A. Pre-Operational Engineering Check
-
Verify Airflow: Ensure fume hood monitor reads between 80–100 fpm (0.4–0.5 m/s) .
-
Light Control: If the specific application involves photo-switching studies, work under filtered yellow light to prevent premature isomerization.
-
Quenching Agents: Have a saturated solution of Sodium Bicarbonate (
) nearby for acid neutralization if acid catalysts are used.
B. Step-by-Step Handling Procedure
-
Donning (Order is Critical):
-
Lab coat
Inner Nitrile Gloves Goggles Outer Gloves (if required). -
Technique: Tape the inner glove cuff to the lab coat sleeve to prevent wrist exposure.
-
-
Transfer:
-
Use positive displacement pipettes for viscous liquids to prevent dripping.
-
Never pour directly from a large stock bottle. Decant into a secondary amber vial first.
-
-
Reaction Setup:
-
Maintain an inert atmosphere (
or ) to prevent oxidative degradation of the chromene double bond.
-
-
Doffing & Decontamination:
-
Wash outer gloves with soap/water before removal.
-
Remove outer gloves using the "beak" method to avoid touching the exterior.
-
Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).
-
C. Visualized Workflow (Graphviz)
Figure 1: Decision logic for safe handling based on physical state. Note the critical control point at the Fume Hood.
Emergency Response & Disposal
Accidental Exposure
-
Skin Contact: Immediately flush with water for 15 minutes. Do not use organic solvents (ethanol/acetone) to clean skin; they act as vehicles, driving the lipophilic chromene deeper into the dermis.
-
Eye Contact: Flush with saline or water for 15 minutes, lifting eyelids. Seek ophthalmological evaluation.
Waste Management Strategy
6-Methyl-2H-chromene is toxic to aquatic life (based on acute aquatic toxicity of chromene/coumarin analogs).
-
Segregation: Collect in Non-Halogenated Organic Waste containers (unless chlorinated solvents were used).
-
Labeling: Clearly mark as "Toxic" and "Irritant".
-
Destruction: High-temperature incineration is the preferred method of disposal.
References
-
PubChem. (n.d.). 6-Methyl-2H-chromene (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2016). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives. Molbank. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
